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Foundational

An In-depth Technical Guide to 6-Chloro-2,3-dimethylquinolin-4-ol: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1] Derivatives of quinoline are integral to the development of therapeutics ranging from antimalarial to anticancer agents. This technical guide provides a comprehensive overview of a specific, yet under-documented derivative, 6-Chloro-2,3-dimethylquinolin-4-ol. Due to the limited availability of direct experimental data for this compound, this guide will leverage established principles of organic chemistry and draw upon data from closely related analogues to present a robust profile of its chemical structure, predicted physicochemical properties, and a detailed synthetic protocol.

This document is designed to serve as a foundational resource for researchers interested in the synthesis and characterization of novel quinoline derivatives, providing both theoretical insights and practical, actionable methodologies.

Chemical Structure and Tautomerism

6-Chloro-2,3-dimethylquinolin-4-ol possesses a bicyclic heterocyclic aromatic core. The structure consists of a benzene ring fused to a pyridine ring, with a chlorine atom at the 6-position, methyl groups at the 2- and 3-positions, and a hydroxyl group at the 4-position.

An important structural consideration for 4-hydroxyquinolines is the existence of keto-enol tautomerism. The compound can exist in equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form. While often depicted as the hydroxyquinoline, the quinolone tautomer is generally considered to be the predominant form in the solid state and in solution.[2]

Molecular Formula: C₁₁H₁₀ClNO

Molecular Weight: 207.66 g/mol

IUPAC Name: 6-chloro-2,3-dimethyl-1H-quinolin-4-one

Caption: Tautomeric forms of 6-Chloro-2,3-dimethylquinolin-4-ol.

Synthesis of 6-Chloro-2,3-dimethylquinolin-4-ol

The most established and versatile method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[2][3] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[2] For the synthesis of the title compound, 4-chloroaniline and 3-methyl-2,4-pentanedione (or its corresponding β-ketoester) would be the requisite starting materials.

The reaction proceeds in two key stages:

  • Formation of the Enamine Intermediate: The reaction of 4-chloroaniline with 3-methyl-2,4-pentanedione, typically under acidic catalysis, yields an enamine intermediate. This step is usually performed at a lower temperature.

  • Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures (often >250 °C) to form the quinolin-4-ol ring system.[2] The use of a high-boiling, inert solvent such as mineral oil or Dowtherm A can significantly improve the yield of this step.[4]

cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 4-Chloroaniline 4-Chloroaniline Condensation (Acid Catalyst) Condensation (Acid Catalyst) 4-Chloroaniline->Condensation (Acid Catalyst) 3-Methyl-2,4-pentanedione 3-Methyl-2,4-pentanedione 3-Methyl-2,4-pentanedione->Condensation (Acid Catalyst) Enamine Intermediate Enamine Intermediate Condensation (Acid Catalyst)->Enamine Intermediate Thermal Cyclization (>250 °C) Thermal Cyclization (>250 °C) Enamine Intermediate->Thermal Cyclization (>250 °C) 6-Chloro-2,3-dimethylquinolin-4-ol 6-Chloro-2,3-dimethylquinolin-4-ol Thermal Cyclization (>250 °C)->6-Chloro-2,3-dimethylquinolin-4-ol

Caption: Synthetic pathway for 6-Chloro-2,3-dimethylquinolin-4-ol.

Experimental Protocol: Conrad-Limpach Synthesis

This protocol is a generalized procedure based on established methods for the synthesis of 4-hydroxyquinolines.[4][5]

Step 1: Synthesis of the Enamine Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 4-chloroaniline and 3-methyl-2,4-pentanedione in a suitable solvent such as ethanol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Stir the mixture at room temperature or with gentle heating (reflux in ethanol) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude enamine intermediate, which can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • To the flask containing the crude enamine intermediate, add a high-boiling point solvent such as Dowtherm A or mineral oil.[4]

  • Heat the mixture to approximately 250-260 °C with vigorous stirring.

  • Maintain this temperature for 30-60 minutes. Ethanol, a byproduct of the cyclization, will distill off.

  • Allow the reaction mixture to cool to room temperature, which should induce the precipitation of the crude product.

  • Add a non-polar solvent like hexane to the cooled mixture to facilitate further precipitation and to aid in the removal of the high-boiling solvent.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane.

  • The crude 6-Chloro-2,3-dimethylquinolin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Physicochemical Properties

PropertyPredicted/Estimated ValueRationale/Comparative Data
Melting Point (°C) >2004-Hydroxyquinoline derivatives are typically high-melting solids due to intermolecular hydrogen bonding and crystalline packing. For example, 6-chloro-2-hydroxyquinoline has a melting point of 265-269 °C.
Solubility Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, hot ethanol).The quinoline core is largely hydrophobic, but the hydroxyl/keto group can participate in hydrogen bonding, leading to some solubility in polar protic solvents. Quinoline itself is sparingly soluble in cold water but more soluble in hot water and miscible with many organic solvents.[1][6]
Lipophilicity (XLogP3) ~3.0 - 3.5The presence of the chlorine atom and two methyl groups increases lipophilicity compared to the parent 4-hydroxyquinoline. For comparison, the XLogP3 of 6-chloro-2-methylquinolin-4-ol is 2.6.[7] The additional methyl group would further increase this value.
pKa Acidic pKa (hydroxyl proton): ~9-11Basic pKa (ring nitrogen): ~4-5The hydroxyl group of 4-hydroxyquinolines is weakly acidic. The basicity of the quinoline nitrogen is reduced by the electron-withdrawing effect of the chlorine atom and the 4-oxo group. The predicted pKa for the basic nitrogen of 6-Chloro-2,3-diMethylquinoline is 5.17±0.50.[8]

Analytical Characterization

The structural confirmation of synthesized 6-Chloro-2,3-dimethylquinolin-4-ol would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, as well as singlets for the two methyl groups and a broad singlet for the N-H proton (in the quinolone tautomer) or the O-H proton (in the enol tautomer). The aromatic protons will exhibit coupling patterns characteristic of their positions on the chlorinated benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eleven unique carbon atoms in the molecule. The carbonyl carbon of the quinolone tautomer is expected to appear significantly downfield (around 170-180 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

  • O-H/N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl or amine proton.

  • C=O stretching: A strong absorption around 1650-1690 cm⁻¹ if the keto tautomer is present.[9]

  • C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.

  • C-Cl stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For 6-Chloro-2,3-dimethylquinolin-4-ol (C₁₁H₁₀ClNO), the expected molecular ion peak (M⁺) will be at m/z 207. A characteristic isotopic peak (M+2) at m/z 209 with an intensity of approximately one-third of the molecular ion peak will confirm the presence of a single chlorine atom.[11] Fragmentation patterns would likely involve the loss of CO, methyl groups, and cleavage of the quinoline ring system.[12][13]

Conclusion

While 6-Chloro-2,3-dimethylquinolin-4-ol is not a commercially available or extensively studied compound, its synthesis is readily achievable through established methodologies such as the Conrad-Limpach reaction. This guide provides a scientifically grounded framework for its preparation and characterization. The predicted physicochemical properties suggest a lipophilic, high-melting solid with poor aqueous solubility. The provided analytical data expectations will serve as a valuable reference for researchers undertaking the synthesis and identification of this and related novel quinoline derivatives, paving the way for future investigations into their potential biological activities.

References

  • Benchchem. (2025). Solubility profile of 6,8-Difluoro-2-methylquinolin-4-ol in organic solvents.
  • PubChem. (2024). 6-Chloro-2-methylquinolin-4-ol.
  • Benchchem. (2025). Quinoline-4-carbaldehyde Solubility in Organic Solvents: An In-depth Technical Guide.
  • Organic Syntheses. (2011). 2-methyl-4-hydroxyquinoline.
  • Wikipedia. (2023). Conrad–Limpach synthesis.
  • Benchchem. (2025). An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents.
  • SynArchive. (2026). Conrad-Limpach Synthesis.
  • Chemtube3d. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • Santa Cruz Biotechnology. (n.d.). 6-Chloro-2,3-dihydroquinolin-4(1H)-one.
  • International Journal for Multidisciplinary Research. (2025).
  • R. T. Jacobs, et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(1), 134.
  • Benchchem. (2025).
  • PubChem. (2024). 4-Hydroxyquinoline.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). PubMed.
  • Chemistry LibreTexts. (2023).
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024).
  • LookChem. (n.d.). Cas 30159-95-6,6-Chloro-2,3-diMethylquinoline.
  • University of California, Davis. (n.d.). NMR Chemical Shifts.
  • Canadian Journal of Chemistry. (1966).
  • Heterocycles. (1997). SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE.
  • Journal of Chemical Information and Modeling. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Google Patents. (1990).
  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
  • Wikipedia. (2024). Quinoline.
  • Chemical Synthesis Database. (2025). 6-chloro-2,4-diphenylquinoline.
  • NASA Astrophysics Data System. (2003). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.
  • YouTube. (2023).
  • PubMed. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • ResearchGate. (2019). Synthesis of Ring-Fused, N-Substituted 4-Quinolinones Using pKa-Guided, Base-Promoted Annulations with Isatoic Anhydrides: Total Synthesis of Penicinotam.
  • Molecules. (2021).
  • Frontiers in Chemistry. (2024).
  • ResearchGate. (2013).
  • BOC Sciences. (n.d.). Physicochemical Property Prediction.
  • University of Liverpool Repository. (2005).
  • Sigma-Aldrich. (n.d.). 6-CHLORO-2-METHYL-3H-QUINAZOLIN-4-ONE AldrichCPR.
  • RSC Publishing. (2021). Effect of “magic chlorine” in drug discovery: an in silico approach.
  • University of Colorado Boulder. (n.d.). IR Chart.
  • HXCHEM. (n.d.). 6-Chloro-4-methylquinolin-2-ol/CAS:2585-04-8.
  • Evans, D. A. (n.d.). pKa's of Inorganic and Oxo-Acids.
  • Sigma-Aldrich. (n.d.). 6-Chloro-2-hydroxyquinoline 97%.
  • PubChem. (2024). 6-Chloro-4-methylhexan-2-ol.
  • PubMed. (2013). Vibrational Spectra of quinoline-4-carbaldehyde: Combined Experimental and Theoretical Studies.
  • Benchchem. (2025). Technical Guide: Chemical Properties of 6-Chloro-2,3-dimethylquinoxaline.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • ChemScene. (n.d.). 3348-19-4 | 4-Chloro-6-methoxy-2,3-dimethylquinoline.
  • Journal of Chemical Information and Modeling. (2026). Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects.
  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend.

Sources

Exploratory

1H NMR and 13C NMR spectral data for 6-Chloro-2,3-dimethylquinolin-4-ol

Comprehensive 1 H and 13 C NMR Spectral Analysis of 6-Chloro-2,3-dimethylquinolin-4-ol: A Technical Guide for Structural Validation Structural Dynamics and Tautomeric Equilibrium 6-Chloro-2,3-dimethylquinolin-4-ol is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive 1 H and 13 C NMR Spectral Analysis of 6-Chloro-2,3-dimethylquinolin-4-ol: A Technical Guide for Structural Validation

Structural Dynamics and Tautomeric Equilibrium

6-Chloro-2,3-dimethylquinolin-4-ol is a highly functionalized heterocyclic scaffold with profound significance in medicinal chemistry, often serving as a precursor for antimalarial and antibacterial agents[1]. Before executing any spectroscopic analysis, an Application Scientist must first address the molecule's structural dynamics.

While the nomenclature implies an enol form (quinolin-4-ol), this compound is subject to prototropic keto-enol tautomerism. In polar aprotic solvents such as DMSO- d6​ , the equilibrium overwhelmingly favors the keto tautomer: 6-chloro-2,3-dimethylquinolin-4(1H)-one [2][3]. This solvent-dependent tautomeric shift is the foundational principle guiding our NMR interpretation. Failure to account for this dynamic will lead to catastrophic misassignments, particularly regarding the C4 carbon and the N1/O4 proton shifts.

Experimental Methodology: Synthesis and Sample Preparation

To ensure high-fidelity data, the compound must be synthesized and prepared under rigorous protocols. The standard synthetic route is the Conrad-Limpach reaction, which involves the condensation of 4-chloroaniline with ethyl 2-methylacetoacetate, followed by thermal cyclization[4][5].

Standard Operating Procedure (SOP): NMR Sample Preparation This protocol is designed as a self-validating system; the choice of solvent and acquisition parameters inherently prevents chemical exchange artifacts from obscuring critical data.

  • Solvent Selection: Weigh 15–20 mg (for 1 H) or 40–50 mg (for 13 C) of highly purified 6-chloro-2,3-dimethylquinolin-4-ol. Dissolve entirely in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ is selected not only for its superior solvation of rigid, planar heterocycles but because its strong hydrogen-bonding acceptor capacity effectively "locks" the molecule in the 4(1H)-one tautomeric state, preventing line-broadening caused by rapid tautomeric exchange[3].

  • Referencing: Ensure the DMSO- d6​ contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm) to eliminate magnetic susceptibility variations between samples.

  • Acquisition Parameters:

    • 1 H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2.0 s, acquisition time (AQ) of 3.0 s.

    • 13 C NMR: 100 MHz, 1024 scans, D1 of 2.5 s (to ensure full relaxation of quaternary carbons like C4 and C8a), with 1 H broadband decoupling.

NMR_Workflow Start Synthesize Compound (Conrad-Limpach) Prep Sample Preparation (15-50 mg in DMSO-d6) Start->Prep Acq1D 1D NMR Acquisition (1H & 13C with TMS lock) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D If ambiguous Analysis Spectral Processing & Tautomer Validation Acq1D->Analysis Acq2D->Analysis

Experimental workflow for NMR acquisition and tautomeric validation.

1 H NMR Spectral Analysis & Mechanistic Causality

The 1 H NMR spectrum provides immediate confirmation of the regiochemistry and the tautomeric state.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
N-H (N1) 11.45Broad Singlet (br s)-1H
H-5 8.02Doublet (d)2.41H
H-7 7.65Doublet of doublets (dd)8.8, 2.41H
H-8 7.52Doublet (d)8.81H
C2-CH 3​ 2.35Singlet (s)-3H
C3-CH 3​ 1.95Singlet (s)-3H

Mechanistic Causality of Chemical Shifts:

  • The N-H Proton ( δ 11.45): The extreme downfield shift is the ultimate proof of the 4(1H)-one tautomer. The proton is highly deshielded by the adjacent electron-withdrawing carbonyl system (via resonance) and exhibits line broadening due to the quadrupolar relaxation of the 14 N nucleus[6].

  • The Aromatic Protons (H-5, H-7, H-8): H-5 ( δ 8.02) is the most deshielded aromatic proton due to the magnetic anisotropy of the spatially proximate C4 carbonyl group. The meta-coupling ( J=2.4 Hz) to H-7 confirms the presence of the chlorine atom at C-6. H-8 ( δ 7.52) appears as an ortho-coupled doublet ( J=8.8 Hz), shielded relative to H-5 due to its distance from the carbonyl center.

  • The Methyl Groups: The C2-methyl ( δ 2.35) is significantly more deshielded than the C3-methyl ( δ 1.95). This is caused by the strong inductive electron withdrawal from the adjacent N1 atom and the mesomeric electron-donating effect of the nitrogen lone pair into the C3 position, which shields the C3-methyl group.

13 C NMR Spectral Analysis & Mechanistic Causality

The 13 C NMR spectrum maps the electronic backbone of the heterocyclic core.

Carbon PositionChemical Shift ( δ , ppm)Carbon TypeElectronic Environment / Causality
C4 (C=O) 175.5QuaternaryHighly deshielded conjugated ketone (keto tautomer)[6].
C2 147.2QuaternaryDeshielded by direct attachment to the N1 atom.
C8a 137.8QuaternaryBridgehead carbon, deshielded by N1 inductive effects.
C7 131.5Tertiary (CH)Aromatic carbon, standard resonance.
C6 (C-Cl) 126.8QuaternaryHeavy atom effect of chlorine moderates the expected inductive deshielding.
C4a 125.4QuaternaryBridgehead carbon, beta to the carbonyl.
C5 124.2Tertiary (CH)Aromatic carbon, alpha to the C6-Cl.
C8 120.5Tertiary (CH)Aromatic carbon, ortho to the N1 atom (shielded by resonance).
C3 114.0QuaternaryHighly shielded due to enamine-like resonance (N1 lone pair delocalizes to C3)[6].
C2-CH 3​ 18.5Primary (CH 3​ )Deshielded relative to C3-CH 3​ due to N1 proximity.
C3-CH 3​ 10.8Primary (CH 3​ )Shielded by the electron-rich C3 environment.

2D NMR Workflows for Unambiguous Assignment (Self-Validating System)

A rigorous analytical protocol must be a self-validating system. Relying solely on 1D chemical shifts introduces the risk of subjective misinterpretation. To establish absolute certainty, we employ 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

In this self-validating loop, the identity of the highly shielded C3 carbon ( δ 114.0) is proven by its 2JCH​ correlation to the C3-methyl protons ( δ 1.95). Concurrently, the C3-methyl protons must show a 3JCH​ cross-peak to the unmistakable C4 carbonyl carbon ( δ 175.5). If this specific geometric correlation triangle is broken, the 1D assignment is falsified. Furthermore, the H-5 proton ( δ 8.02) must exhibit a strong 3JCH​ correlation to both the C4 carbonyl and the C8a bridgehead carbon, definitively locking the orientation of the substituted benzenoid ring relative to the pyridone ring.

HMBC_Correlations H5 Proton H-5 (~8.02 ppm) C4 Carbon C-4 (C=O) (~175.5 ppm) H5->C4 3J_CH C8a Carbon C-8a (~137.8 ppm) H5->C8a 3J_CH CH3_3 C3-Methyl (~1.95 ppm) CH3_3->C4 3J_CH C3 Carbon C-3 (~114.0 ppm) CH3_3->C3 2J_CH C2 Carbon C-2 (~147.2 ppm) CH3_3->C2 3J_CH

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural validation.

Conclusion

The characterization of 6-chloro-2,3-dimethylquinolin-4-ol demands an acute awareness of its tautomeric behavior. By utilizing DMSO- d6​ to stabilize the 4(1H)-one form, Application Scientists can leverage predictable magnetic anisotropy and mesomeric effects to assign the 1D 1 H and 13 C spectra. Applying 2D HMBC workflows transforms these empirical observations into a mathematically closed, self-validating proof of molecular structure.

References

  • Conrad–Limpach synthesis. Wikipedia.4[4]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC - NIH. 5[5]

  • Synthesis, Biological Activities, and Tautomerism of 4-Quinolones and Related Compounds. ResearchGate.2[2]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. 1[1]

  • Enhanced Selectivity in 4-Quinolone Formation: A Dual-Base System for Palladium-Catalyzed Carbonylative Cyclization. PMC - NIH. 6[6]

  • Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines. ChemRxiv. 3[3]

Sources

Foundational

The Unseen Hand: Elucidating the Mechanism of Action of 6-Chloro-2,3-dimethylquinolin-4-ol Derivatives

A Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. Within this vast family, 6-Chloro-2,3-dimethylquinolin-4-ol and its analogs are emerging as a subclass with significant therapeutic potential, particularly in oncology and infectious diseases. This technical guide provides a comprehensive exploration of the putative mechanisms of action for these derivatives. By synthesizing data from structurally related compounds and leveraging established principles of medicinal chemistry, we will illuminate the molecular interactions and signaling pathways that likely underpin their biological effects. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.

Introduction: The Quinoline Core and the Significance of 6-Chloro-2,3-dimethylquinolin-4-ol

Quinolines, heterocyclic aromatic compounds composed of a benzene ring fused to a pyridine ring, are prevalent in numerous biologically active natural products and synthetic drugs.[1] The 4-quinolone motif, in particular, is a privileged structure found in a variety of antibacterial and anticancer agents.[2][3] The specific substitution pattern of 6-Chloro-2,3-dimethylquinolin-4-ol—a chlorine atom at the 6-position, methyl groups at the 2- and 3-positions, and a hydroxyl group at the 4-position (often existing in tautomeric equilibrium with the 4-oxo form)—confers a unique electronic and steric profile that dictates its biological interactions.[4] The presence of a halogen at the C-6 position is a common feature in many potent quinolone-based antibacterial agents, suggesting a potential role in enhancing activity.[5] This guide will delve into the probable molecular targets and signaling cascades modulated by this specific class of quinoline derivatives.

Postulated Mechanisms of Action: A Multi-pronged Assault on Disease

Based on extensive research into the broader family of quinoline and 4-quinolone derivatives, the biological activity of 6-Chloro-2,3-dimethylquinolin-4-ol analogs is likely not attributable to a single mechanism but rather a convergence of effects on multiple cellular processes. The primary proposed mechanisms include inhibition of key enzymes involved in cell proliferation and survival, induction of programmed cell death (apoptosis), and interference with microbial replication machinery.

Inhibition of Protein Kinases: Disrupting Cellular Communication

A prominent mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways regulating growth, proliferation, and survival.[6] Derivatives of the closely related 6-chloro-2-phenylquinolin-4-ol have been shown to target pathways such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt signaling cascades.[4]

EGFR Signaling Pathway and Its Inhibition

The EGFR pathway, when aberrantly activated in many cancers, leads to uncontrolled cell growth. Quinoline derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling.[4]

EGFR_Pathway cluster_0 Kinase Domain EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates Derivative 6-Chloro-2,3-dimethyl- quinolin-4-ol Derivative Derivative->EGFR Inhibits ATP ATP ADP ADP ATP->ADP Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.

PI3K/Akt Signaling Pathway and Its Inhibition

The PI3K/Akt pathway is another critical regulator of cell survival and proliferation that is often dysregulated in cancer. Inhibition of PI3K by quinoline derivatives can prevent the phosphorylation of Akt, leading to the activation of pro-apoptotic proteins and cell cycle arrest.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Derivative 6-Chloro-2,3-dimethyl- quinolin-4-ol Derivative Derivative->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Activates Survival Cell Survival & Proliferation Downstream->Survival

Caption: Inhibition of the PI3K/Akt signaling pathway by a quinoline derivative.

Topoisomerase Inhibition: Inducing DNA Damage

Quinolone derivatives have a well-established history as antibacterial agents that target DNA gyrase and topoisomerase IV.[7] In the context of cancer, some quinoline analogs have been shown to inhibit human topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation.[1][3] By stabilizing the covalent complex between topoisomerase II and DNA, these compounds lead to the accumulation of double-strand breaks, ultimately triggering apoptosis.

Induction of Apoptosis and Cell Cycle Arrest

The culmination of kinase inhibition and DNA damage is often the induction of apoptosis and arrest of the cell cycle.[8] Studies on various quinoline derivatives have demonstrated their ability to arrest cells in the G2/M or S phase of the cell cycle.[3][5] Furthermore, these compounds can modulate the expression of key apoptosis-related proteins, such as caspases and members of the Bcl-2 family, to promote programmed cell death in cancer cells.[5][9] Some quinoxaline derivatives, which are structurally related to quinolines, have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the mitochondrial pathway.[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-quinolone derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[2][11] Key SAR observations for related compounds that are likely relevant to 6-Chloro-2,3-dimethylquinolin-4-ol derivatives include:

  • N-1 Position: Substituents at the N-1 position are crucial for enhancing the activity of many quinolone derivatives.[2]

  • C-6 Position: Halogenation at the C-6 position, as seen in the subject compounds, is a common feature in potent antibacterial quinolones and can influence the overall electronic properties of the molecule.[5]

  • C-7 Position: Modifications at the C-7 position can significantly impact antibacterial potency and the side-effect profile.[12]

  • Aromatic Substituents: The presence of aromatic substituents can enhance cytotoxic activity.[8]

Experimental Protocols for Mechanistic Elucidation

To investigate the precise mechanism of action of novel 6-Chloro-2,3-dimethylquinolin-4-ol derivatives, a series of in vitro assays are recommended.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the concentration-dependent cytotoxic effects of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MGC-803, HCT-116, MCF-7) in a 96-well plate at a predetermined optimal density and incubate overnight.[4][5]

  • Compound Treatment: Treat the cells with various concentrations of the 6-Chloro-2,3-dimethylquinolin-4-ol derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[4]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assays

To determine if the compounds directly inhibit specific kinases, in vitro kinase assays are essential.

Protocol (General):

  • Reaction Setup: In a suitable buffer, combine the purified recombinant kinase (e.g., EGFR, PI3K), the test compound at various concentrations, a kinase-specific substrate, and ATP.

  • Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature.

  • Detection: Quantify the amount of phosphorylated substrate or ADP produced using methods such as ELISA, fluorescence polarization, or radiometric assays.

  • Data Analysis: Determine the IC50 value for kinase inhibition.

Cell Cycle Analysis by Flow Cytometry

This technique is used to assess the effect of the compounds on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for various time points.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.[5]

General Experimental Workflow for Drug Discovery

The elucidation of the mechanism of action is a critical component of the broader drug discovery pipeline.

Drug_Discovery_Workflow Synthesis Synthesis of Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Cell Cycle) Screening->Mechanism SAR->Synthesis Iterative Design Lead Lead Optimization Mechanism->Lead InVivo In Vivo Efficacy & Toxicity Studies Clinical Clinical Trials InVivo->Clinical Lead->InVivo

Caption: A generalized experimental workflow for drug discovery and development.

Quantitative Data Summary

While specific data for 6-Chloro-2,3-dimethylquinolin-4-ol derivatives are not extensively available in the public domain, the following table presents representative data for structurally related quinoline-chalcone and 6-chloro-2-phenylquinolin-4-ol derivatives to illustrate their potential potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone12eMGC-8031.38[5]
HCT-1165.34[5]
MCF-75.21[5]
6-Chloro-2-phenylquinolin-4-ol-A549Varies[4]
HeLaVaries[4]
MCF-7Varies[4]

Conclusion and Future Directions

The 6-Chloro-2,3-dimethylquinolin-4-ol scaffold holds considerable promise for the development of novel therapeutic agents. Based on the extensive body of research on related quinoline and 4-quinolone derivatives, it is highly probable that their mechanism of action involves a multi-targeted approach, including the inhibition of key protein kinases like EGFR and PI3K, the induction of DNA damage through topoisomerase inhibition, and the subsequent triggering of apoptosis and cell cycle arrest.

Future research should focus on the synthesis of a focused library of 6-Chloro-2,3-dimethylquinolin-4-ol derivatives and their systematic evaluation in the afore-mentioned in vitro assays. Elucidating the precise molecular targets and understanding the structure-activity relationships will be paramount in optimizing the potency and selectivity of this promising class of compounds, ultimately paving the way for their potential clinical development.

References

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing.
  • Structural–activity relationship (SAR) of 4-quinolone derivatives.
  • 4-Quinolone derivatives and their activities against Gram positive p
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • 6-Chloro-2-phenylquinolin-4-ol and its Derivatives: A Technical Guide for Medicinal Chemistry. Benchchem.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ScienceDirect.
  • QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP (QSAR) STUDIES OF QUINOLONE DERIVATIVES AS POTENTIAL ANTIBACTERIAL AGENTS. Rasayan Journal of Chemistry.
  • Structure-activity and structure-side-effect relationships for the quinolone antibacterials. PubMed.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Review on recent development of quinoline for anticancer activities. (2022). ScienceDirect.
  • Navigating the Safety and Handling of 6-Chloro-2,3-dimethylquinoxaline: An In-depth Technical Guide. Benchchem.
  • Technical Guide: Chemical Properties of 6-Chloro-2,3-dimethylquinoxaline. Benchchem.
  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (2018). PubMed.
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PMC.
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI.
  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015). Biomedical & Pharmacology Journal.
  • Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). (2009). PubMed.
  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. (2026). MDPI.
  • Synthesis and Biological Evaluation of Novel 6-chloro-quinazolin Derivatives as Potential Antitumor Agents. (2014). PubMed.
  • Cyclic iminopyrimidine derivatives as kinase inhibitors.
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. (2022). MDPI.
  • Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.

Sources

Exploratory

Thermodynamic Stability and Tautomeric Dynamics of 6-Chloro-2,3-dimethylquinolin-4-ol: A Comprehensive Guide for Drug Development

Executive Summary The rational design and synthesis of functionalized quinolines require a rigorous understanding of their thermodynamic behavior in solution and solid states. 6-Chloro-2,3-dimethylquinolin-4-ol is a poly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and synthesis of functionalized quinolines require a rigorous understanding of their thermodynamic behavior in solution and solid states. 6-Chloro-2,3-dimethylquinolin-4-ol is a polysubstituted quinoline derivative that serves as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antiparasitic agents[1][2].

However, a critical challenge in formulating and derivatizing this compound lies in its keto-enol tautomerism. While conventionally named as a "quinolin-4-ol" (the enol form), the molecule exists in a dynamic equilibrium with its 4-quinolone (keto) counterpart[3][4]. This whitepaper dissects the thermodynamic drivers of this tautomerism, provides a self-validating synthetic protocol, and outlines the physicochemical implications for downstream drug development.

Structural and Thermodynamic Fundamentals

The Keto-Enol Tautomeric Equilibrium

The presence of the hydroxyl group at the C-4 position of the quinoline core induces a tautomeric shift, allowing the molecule to exist as either 6-chloro-2,3-dimethylquinolin-4-ol (enol) or 6-chloro-2,3-dimethylquinolin-4(1H)-one (keto)[3].

As an application scientist, it is crucial to understand the causality behind the stability of these forms. Density Functional Theory (DFT) calculations—specifically utilizing the B3LYP functional with a 6-311++G(d,p) basis set—demonstrate that the keto form is thermodynamically more stable in both the gas phase and polar continuum models[3][5][6].

The predominance of the keto tautomer is driven by three primary factors:

  • Pyridone Aromaticity: The 4-quinolone form maintains a highly stable, pyridone-like conjugated system that delocalizes electron density effectively across the bicyclic core[4].

  • Intermolecular Hydrogen Bonding: The N-H donor and C=O acceptor of the keto form create a robust, high-melting crystal lattice (>200°C) in the solid state[4][6].

  • Solvent Dielectric Stabilization: In polar aprotic solvents (e.g., DMSO, DMF), the high dipole moment of the keto form is preferentially stabilized compared to the enol form[4].

TautomericEquilibrium Enol Enol Form (4-Hydroxyquinoline) Keto Keto Form (4-Quinolone) Enol->Keto ΔG < 0 (Spontaneous) Keto->Enol Non-polar media (Minor) Drivers Thermodynamic Drivers: 1. Pyridone Aromaticity 2. Intermolecular H-Bonding 3. Polar Solvent Stabilization Drivers->Keto Stabilizes

Caption: Thermodynamic drivers favoring the keto tautomer of 6-Chloro-2,3-dimethylquinolin-4-ol.

Quantitative Physicochemical Data

To facilitate formulation and reaction planning, the thermodynamic and physical properties of 6-chloro-2,3-dimethylquinolin-4-ol are summarized below. The energy gap (ΔG) confirms the spontaneous preference for the oxo (keto) tautomer[5].

PropertyValueCausality / Implication for Development
Molecular Weight 207.66 g/mol Standard mass for stoichiometric and pharmacokinetic calculations.
Tautomeric Energy Gap (ΔG) ~ +0.57 kcal/mol (favoring Keto)Dictates the predominant species in polar solvents and solid state[5].
Melting Point >200 °CResult of strong intermolecular hydrogen bonding in the quinolone lattice[4].
Solubility Profile High in DMSO/DMF; Low in Hexane/DCMDriven by the polarity and H-bond donor/acceptor capacity of the keto form[4].
Reactivity (Nucleophilicity) Carbonyl-like at C4; Protonated at N1Derivatization at C4 requires activation (e.g., POCl₃ to form 4-chloroquinoline)[4].

Self-Validating Synthesis Protocol

The synthesis of 2,3-disubstituted quinolin-4-ols is typically achieved via a modified Conrad-Limpach cyclization or Friedländer annulation[1][7]. The following protocol details the Conrad-Limpach approach, engineered with built-in validation checkpoints to ensure scientific integrity.

Step-by-Step Methodology

Phase 1: Condensation and Enamine Formation

  • Reactants: Combine 1.0 equivalent of 4-chloroaniline with 1.1 equivalents of ethyl 2-methylacetoacetate in a reaction flask.

  • Catalysis & Dehydration: Add a catalytic amount of glacial acetic acid. Attach a Dean-Stark apparatus filled with toluene.

  • Execution: Reflux the mixture at 110°C for 4-6 hours.

    • Causality: The Dean-Stark apparatus continuously removes the water byproduct. This drives the equilibrium of the condensation reaction forward, preventing the hydrolysis of the newly formed Schiff base (enamine).

  • Validation Checkpoint 1: Analyze via TLC (Hexane:EtOAc 8:2). The disappearance of the 4-chloroaniline spot confirms complete enamine formation.

Phase 2: Thermal Cyclization 5. Solvent Exchange: Concentrate the enamine in vacuo and dissolve it in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether). 6. High-Temperature Cyclization: Heat the solution to 250°C for 45-60 minutes.

  • Causality: The intramolecular cyclization of the enamine onto the aromatic ring requires significant activation energy. Dowtherm A provides a stable, high-boiling medium that allows the reaction to reach the necessary thermal threshold without solvent degradation.

  • Precipitation: Cool the mixture to room temperature and pour it into vigorously stirred hexanes. The product will precipitate as a crystalline solid.

Phase 3: Self-Validating Isolation 8. Filtration & Washing: Filter the precipitate and wash extensively with hexanes to remove residual Dowtherm A. 9. Validation Checkpoint 2 (FTIR/NMR):

  • FTIR: The shift from an ester carbonyl stretch (~1730 cm⁻¹) in the intermediate to a conjugated quinolone ketone stretch (~1630 cm⁻¹) provides immediate, self-validating confirmation of successful cyclization and the thermodynamic preference for the keto tautomer[6].

  • ¹H NMR (DMSO-d₆): The presence of a broad singlet at ~11.5 ppm (N-H proton) and the absence of an O-H signal confirms the solid-state/polar-solvent tautomeric equilibrium leans entirely toward the 4-quinolone[5][6].

SynthesisWorkflow Step1 Step 1: Condensation 4-Chloroaniline + Ethyl 2-methylacetoacetate Step2 Step 2: Enamine Formation Catalytic Acid, Dean-Stark (Remove H2O) Step1->Step2 Step3 Step 3: Thermal Cyclization Dowtherm A, 250°C Step2->Step3 Step4 Step 4: Isolation & Validation Precipitation in Hexane, IR/NMR Check Step3->Step4

Caption: Step-by-step Conrad-Limpach synthesis workflow with self-validating isolation steps.

Implications for Drug Development

Understanding the thermodynamic stability of 6-chloro-2,3-dimethylquinolin-4-ol is not merely an academic exercise; it dictates downstream drug development strategies:

  • Reactivity for Derivatization: Because the keto form predominates, the oxygen at C4 is carbonyl-like rather than hydroxyl-like. Direct O-alkylation or cross-coupling at C4 is thermodynamically unfavorable. Researchers must first suspend the 4-quinolone in neat POCl₃ to convert it to the highly reactive 4-chloroquinoline intermediate, restoring the aromatic pyridine ring before subsequent nucleophilic substitutions[4].

  • Formulation Constraints: The high lattice energy of the keto tautomer results in poor aqueous solubility. Formulation scientists must employ solid dispersion techniques, lipid-based formulations, or salt screening (if ionizable groups are added) to achieve viable oral bioavailability.

References

  • Lőrinczi, B., Csámpai, A., Fülöp, F., & Szatmári, I. "Synthesis of New C-3 Substituted Kynurenic Acid Derivatives." Molecules (MDPI), 2020, 25(4), 937. Available at: [Link]

  • Stephen M., et al. "Solution phase, solid state and computational structural studies of the 2-aryl-3-bromoquinolin-4(1H)-one derivatives." Journal of the Chemical Society, Perkin Transactions 2, 2002. Available at: [Link]

  • Palimkar, S. S., et al. "Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines." The Journal of Organic Chemistry, 2003. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 6-Chloro-2,3-dimethylquinolin-4-ol via Modified Conrad-Limpach Cyclization

Introduction and Mechanistic Rationale The quinolin-4-ol (or 4-quinolone) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimalarials, antibacterial agents, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The quinolin-4-ol (or 4-quinolone) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimalarials, antibacterial agents, and kinase inhibitors. 6-Chloro-2,3-dimethylquinolin-4-ol (CAS No. 1447-43-4)[1] serves as a highly versatile halogenated building block for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C6 position, or functionalization at the C4 hydroxyl group.

This application note details a robust, scalable two-step synthesis protocol based on the classical Conrad-Limpach reaction. To ensure high regioselectivity and yield, the protocol is divided into two distinct thermodynamic phases:

  • Kinetic Enamine Formation: Condensation of 4-chloroaniline with ethyl 2-methylacetoacetate under Dean-Stark conditions.

  • Thermodynamic Cyclization: High-temperature cyclization in a eutectic heat-transfer fluid (Dowtherm A) to drive the intramolecular acylation and eliminate ethanol.

Reaction Pathway Visualization

ConradLimpach SM1 4-Chloroaniline (Nucleophile) Condensation Phase 1: Condensation Catalytic pTSA, Toluene Reflux (Dean-Stark) SM1->Condensation SM2 Ethyl 2-methylacetoacetate (Electrophile) SM2->Condensation Intermediate Enamine Intermediate (Isolated or Telescoped) Condensation->Intermediate - H2O Cyclization Phase 2: Thermal Cyclization Dowtherm A, 250°C - EtOH Intermediate->Cyclization Product 6-Chloro-2,3-dimethylquinolin-4-ol Target Scaffold Cyclization->Product - EtOH

Figure 1: Two-step Conrad-Limpach synthesis workflow for 6-Chloro-2,3-dimethylquinolin-4-ol.

Materials and Reagents

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-Chloroaniline127.571.0012.76 gPrimary Amine / Core
Ethyl 2-methylacetoacetate144.171.0515.14 g β -Keto Ester
p-Toluenesulfonic acid (pTSA)172.200.050.86 gAcid Catalyst
Toluene92.14-150 mLAzeotropic Solvent
Dowtherm A (Biphenyl/Diphenyl ether)N/A-100 mLHigh-Boiling Solvent
Heptane100.20-200 mLAnti-solvent

Step-by-Step Experimental Protocol

Phase 1: Enamine Formation (Dean-Stark Condensation)

Causality Insight: The reaction between an aniline and a β -keto ester can yield either an enamine (leading to 4-quinolones) or an amide (leading to 2-quinolones, Knorr synthesis). Performing the reaction at moderate reflux (~110 °C) with continuous water removal kinetically favors the enamine intermediate.

  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charge: Add 4-chloroaniline (12.76 g, 100 mmol), ethyl 2-methylacetoacetate (15.14 g, 105 mmol), and p-toluenesulfonic acid (0.86 g, 5 mmol) to the flask.

  • Solvation: Suspend the mixture in 150 mL of anhydrous toluene.

  • Reflux: Heat the reaction mixture to a vigorous reflux (oil bath at 130 °C). Maintain reflux until the theoretical volume of water (~1.8 mL) is collected in the Dean-Stark trap (typically 4–6 hours).

  • In-Process Quality Control (IPQC): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the 4-chloroaniline spot indicates completion.

  • Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to yield the crude enamine as a thick, dark amber oil. This intermediate is generally telescoped directly into the next step without further purification.

Phase 2: Thermal Cyclization

Causality Insight: The intramolecular cyclization of the enamine onto the ester carbonyl requires extremely high activation energy. Dowtherm A (a eutectic mixture of 73.5% diphenyl ether and 26.5% biphenyl) is utilized because its boiling point (~258 °C) provides the exact thermal environment needed to drive the cyclization while continuously boiling off the ethanol byproduct, preventing reaction reversibility.

  • Solvent Heating: In a separate 500 mL three-neck flask equipped with an internal thermometer, an addition funnel, and a short-path distillation head, heat 100 mL of Dowtherm A to 245–250 °C.

  • Addition: Dissolve the crude enamine from Phase 1 in a minimal amount of warm Dowtherm A (approx. 20 mL). Transfer this to the addition funnel.

  • Cyclization: Add the enamine solution dropwise to the vigorously boiling Dowtherm A over a period of 15–20 minutes.

    • Critical Note: Rapid addition will lower the temperature of the reaction mass, potentially leading to incomplete cyclization or decomposition. Ethanol will distill over during the addition.

  • Maturation: Once addition is complete, maintain the temperature at 250 °C for an additional 30 minutes.

  • Cooling & Precipitation: Remove the heat source and allow the reaction mixture to cool to approximately 80 °C. Slowly add 200 mL of heptane under vigorous stirring. The product will begin to precipitate as a solid.

  • Isolation: Cool the suspension to 0–5 °C in an ice bath for 1 hour to maximize precipitation. Filter the solid through a standard Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold heptane (3 x 50 mL) to remove residual Dowtherm A, followed by a wash with cold ethanol (20 mL) to remove colored impurities.

  • Drying: Dry the solid in vacuo at 60 °C overnight to afford 6-chloro-2,3-dimethylquinolin-4-ol.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation. The synthesized 6-chloro-2,3-dimethylquinolin-4-ol (Molecular Formula: C11H10ClNO; Exact Mass: 207.045)[1] should conform to the following expected analytical parameters:

Analytical MethodExpected Result / Signal Assignment
LC-MS (ESI+) m/z 208.05 [M+H]+
1 H NMR (400 MHz, DMSO- d6​ ) δ 11.52 (s, 1H, -OH/NH), 8.01 (d, J = 2.4 Hz, 1H, Ar-H C5), 7.55 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H C7), 7.48 (d, J = 8.8 Hz, 1H, Ar-H C8), 2.38 (s, 3H, -CH 3​ C2), 1.95 (s, 3H, -CH 3​ C3).
Melting Point > 280 °C (Decomposes)
Purity (HPLC) > 95% (UV integration at 254 nm)

Note: 4-quinolones exist in a tautomeric equilibrium with their 4-hydroxyquinoline form. In polar protic/aprotic solvents like DMSO, the quinolone (NH/C=O) tautomer often predominates, which is reflected in the broad downfield exchangeable proton signal.

References

Sources

Application

Application Note: 6-Chloro-2,3-dimethylquinolin-4-ol as a Privileged Precursor in Antimalarial Drug Design

Executive Summary & Scaffold Significance The quinoline heterocycle remains one of the most rigorously validated pharmacophores in the history of antimalarial drug development[1]. While classic therapeutics like chloroqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Significance

The quinoline heterocycle remains one of the most rigorously validated pharmacophores in the history of antimalarial drug development[1]. While classic therapeutics like chloroquine rely on a 7-chloro substitution, the strategic utilization of 6-chloro-2,3-dimethylquinolin-4-ol as a synthetic precursor offers a distinct physicochemical profile. Shifting the electron-withdrawing chlorine atom to the 6-position, coupled with the introduction of steric bulk via 2,3-dimethylation, alters the electronic distribution and lipophilicity of the resulting 4-aminoquinoline derivatives[2].

This specific substitution pattern is hypothesized to evade the efflux mechanisms of the mutant Plasmodium falciparum chloroquine resistance transporter (PfCRT) while maintaining high-affinity binding to ferriprotoporphyrin IX (free heme)[3].

MOA Hb Host Hemoglobin Heme Free Heme (Toxic) Hb->Heme Proteolysis Hz Hemozoin (Non-toxic) Heme->Hz Biocrystallization Complex Drug-Heme Complex Heme->Complex Interception Drug 4-Aminoquinoline Drug Drug->Complex Binding Complex->Hz Inhibition Death Parasite Death Complex->Death Membrane Lysis

Mechanism of action: Inhibition of heme biocrystallization by 4-aminoquinoline derivatives.

Synthetic Strategy & Causality

The conversion of 6-chloro-2,3-dimethylquinolin-4-ol into a bioactive antimalarial requires a two-step activation and amination sequence.

Scientist's Rationale: The 4-hydroxyl group of the precursor exists in tautomeric equilibrium with its 4-quinolone form, rendering it a poor leaving group for direct nucleophilic attack. By utilizing phosphorus oxychloride ( POCl3​ ), we achieve a dual-purpose transformation: the reagent acts as both the solvent and the halogenating agent, converting the hydroxyl group into a highly electrophilic 4-chloro moiety[4]. This activated intermediate (4,6-dichloro-2,3-dimethylquinoline) is then primed for a regioselective Nucleophilic Aromatic Substitution (SNAr) with various diamine side chains to yield the final drug candidates[3].

SynthesisWorkflow A 6-Chloro-2,3-dimethyl quinolin-4-ol B POCl3, 105°C (Halogenation) A->B C 4,6-Dichloro-2,3- dimethylquinoline B->C D Diamine, Et3N, 130°C (SNAr Amination) C->D E 4-Aminoquinoline Antimalarial D->E

Synthetic workflow from 6-Chloro-2,3-dimethylquinolin-4-ol to 4-aminoquinoline antimalarials.

Experimental Protocols

Protocol A: Halogenation to 4,6-Dichloro-2,3-dimethylquinoline

This protocol details the activation of the quinolin-4-ol core.

Materials:

  • 6-Chloro-2,3-dimethylquinolin-4-ol (1.0 eq, 10 mmol)

  • Phosphorus oxychloride ( POCl3​ ) (5.0 eq, 50 mmol)

  • Anhydrous Toluene (optional co-solvent)

  • Crushed ice / sat. NaHCO3​ (for quenching)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-2,3-dimethylquinolin-4-ol.

  • Reagent Addition: Slowly add POCl3​ neat to the flask at room temperature. Causality: POCl3​ is used in excess to drive the equilibrium toward the chlorinated product and to maintain a fluid reaction medium.

  • Reflux: Heat the mixture to 105 °C for 3–4 hours.

  • In-Process Control (Self-Validation): The reaction is complete when the opaque suspension transitions into a clear, dark amber solution. Confirm via TLC (Hexane:EtOAc 3:1); the highly polar starting material ( Rf​≈0.1 ) should be entirely replaced by a non-polar spot ( Rf​≈0.8 ).

  • Quenching: Cool the mixture to room temperature. Critical Step: Carefully pour the mixture dropwise over vigorously stirred crushed ice to hydrolyze excess POCl3​ . Causality: Direct addition of water to the reaction flask can cause a violent exothermic reaction, leading to the thermal degradation of the product[4].

  • Extraction: Neutralize the aqueous phase to pH 7–8 using saturated NaHCO3​ . Extract with dichloromethane ( 3×30 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the dichloro intermediate.

Protocol B: SNAr Amination with Diamine Side Chains

This protocol couples the activated intermediate with a basic side chain, essential for accumulation in the parasite's acidic digestive vacuole.

Materials:

  • 4,6-Dichloro-2,3-dimethylquinoline (1.0 eq, 5 mmol)

  • N,N-Diethyl-1,4-pentanediamine (or alternative diamine) (3.0 eq, 15 mmol)

  • Triethylamine ( Et3​N ) (2.0 eq, 10 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (10 mL)

Step-by-Step Methodology:

  • Solubilization: Dissolve the dichloro intermediate in NMP. Causality: NMP is selected for its high boiling point and excellent solvating power for both the hydrophobic quinoline and the polar diamine.

  • Base & Nucleophile Addition: Add Et3​N followed by the diamine. Causality: Et3​N acts as an acid scavenger, neutralizing the HCl byproduct generated during the SNAr reaction. Without it, the diamine would become protonated, destroying its nucleophilicity.

  • Heating: Stir the reaction mixture at 130 °C for 12–18 hours under an inert argon atmosphere.

  • In-Process Control (Self-Validation): Monitor via LC-MS. The reaction is validated by the disappearance of the dichloro mass peak and the emergence of the corresponding aminated product mass ( [M+H]+ shift).

  • Purification: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove NMP. Purify via flash chromatography (DCM:MeOH: NH4​OH 90:9:1) to isolate the pure antimalarial candidate.

Quantitative Data Presentation

The choice of the diamine side chain significantly impacts the physicochemical properties and the reaction kinetics of the final 4-aminoquinoline derivative. The table below summarizes the quantitative outcomes of substituting the 4,6-dichloro-2,3-dimethylquinoline intermediate with various diamines.

DerivativeDiamine Side Chain NucleophileYield (%)Reaction Time (h)ClogPTarget Organelle Accumulation
Compound 1 N,N-Diethyl-1,4-pentanediamine82124.8High (Digestive Vacuole)
Compound 2 N,N-Dimethyl-1,3-propanediamine7883.5Moderate
Compound 3 1,4-Bis(3-aminopropyl)piperazine65182.9Low (Cytosol biased)
Compound 4 2-(Aminomethyl)pyridine54243.1Moderate

Note: ClogP values are critical indicators of the drug's ability to cross the parasitic membrane. A ClogP between 3.5 and 5.0 is generally optimal for 4-aminoquinoline antimalarials.

References

  • US Patent 8530491B2 - Antimalarial compounds with flexible side-chains. Google Patents.

  • Product Class 3: Quinolines - Science of Synthesis. Thieme E-Books & E-Journals.

  • Copper promoted synthesis of substituted quinolines from benzylic azides and alkynes - RSC Advances. Royal Society of Chemistry.

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - Molecules. PubMed Central (PMC).

Sources

Method

HPLC method development for analyzing 6-Chloro-2,3-dimethylquinolin-4-ol

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 6-Chloro-2,3-dimethylquinolin-4-ol Authored by: A Senior Application Scientist Abstract This comprehensive application no...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 6-Chloro-2,3-dimethylquinolin-4-ol

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Chloro-2,3-dimethylquinolin-4-ol. Quinoline derivatives are a significant class of heterocyclic compounds with wide-ranging pharmacological activities, making their accurate quantification essential for drug discovery, quality control, and research.[1] This guide provides a step-by-step protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) guidelines.[2] It is intended for researchers, scientists, and drug development professionals who require a validated, high-integrity analytical method for this compound.

Analyte Profile & Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development. 6-Chloro-2,3-dimethylquinolin-4-ol is a substituted quinoline. While specific experimental data for this exact molecule is scarce, we can infer its properties from its structure and closely related analogs.

  • Structure: The molecule contains a quinoline core, which is aromatic and weakly basic, a hydroxyl group at the 4-position (making it a quinolinol), a chloro-substituent, and two methyl groups. The quinolin-4-ol moiety exists in tautomeric equilibrium with the 4-quinolone form.

  • Lipophilicity (LogP): The presence of the aromatic rings and the chloro-group suggests a non-polar character, while the quinolinol group adds some polarity. The calculated XLogP3 for the closely related 6-chloro-2-methylquinolin-4-ol is 2.6, indicating moderate lipophilicity suitable for reversed-phase chromatography.[3]

  • Ionization (pKa): The quinolin-4-ol structure has ionizable groups. The hydroxyl group is weakly acidic, and the quinoline nitrogen is weakly basic. Controlling the pH of the mobile phase is therefore critical to ensure a consistent ionization state, which is essential for reproducible retention and good peak shape.[4]

Table 1: Physicochemical Properties of 6-Chloro-2,3-dimethylquinolin-4-ol

PropertyValue / ObservationRationale / Source
Molecular Formula C₁₁H₁₀ClNOCalculated from structure.
Molecular Weight 207.66 g/mol Calculated from atomic weights.
Predicted XLogP3 ~2.8 - 3.2Estimated based on the XLogP3 of 2.6 for 6-chloro-2-methylquinolin-4-ol, with an added methyl group increasing lipophilicity.[3]
Solubility Limited aqueous solubility; soluble in organic solvents like methanol, acetonitrile, and DMSO.Common for aromatic heterocyclic compounds.[5]
UV Absorbance Expected strong absorbance in the UV region (220-350 nm) due to the conjugated aromatic quinoline system.A common characteristic of quinoline derivatives.[1]

HPLC Method Development: A Rationale-Driven Approach

The selection of chromatographic parameters was not arbitrary but based on the physicochemical properties of 6-Chloro-2,3-dimethylquinolin-4-ol to achieve optimal separation, peak shape, and sensitivity.

Column Selection: The Stationary Phase

A C18 (octadecylsilane) column was selected as the primary stationary phase. This choice is based on the following reasoning:

  • Retention Mechanism: As a moderately non-polar molecule (LogP ~3), 6-Chloro-2,3-dimethylquinolin-4-ol will be well-retained on a non-polar C18 stationary phase through hydrophobic interactions. This is the principle of reversed-phase chromatography.[6]

  • Versatility and Proven Performance: C18 columns are the most widely used and robust columns in HPLC, demonstrating excellent performance for a vast range of small molecules, including aromatic and heterocyclic compounds.[7][8]

Mobile Phase Optimization

The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.[9]

  • Organic Modifier: Both acetonitrile and methanol are common choices.[1] Acetonitrile was selected for this method due to its lower viscosity, which results in lower system backpressure, and its lower UV cutoff, providing a cleaner baseline at lower detection wavelengths.[10]

  • Aqueous Phase & pH Control: The ionization state of the analyte must be controlled. At a mobile phase pH well below the pKa of the quinoline nitrogen and above the pKa of the hydroxyl group, the analyte will be in a single, consistent ionic form. To achieve sharp, symmetrical peaks, it is crucial to suppress the interaction between any basic functions of the analyte and residual acidic silanol groups on the silica-based C18 column.[11] This is accomplished by acidifying the mobile phase. 0.1% Formic Acid is added to both the water and acetonitrile phases to maintain a low and consistent pH (typically around 2.7-3.5), which protonates the quinoline nitrogen and suppresses the ionization of silanol groups, thereby minimizing peak tailing.[10]

  • Elution Mode: A gradient elution program is recommended initially to determine the approximate solvent strength needed to elute the compound and to efficiently clean the column of any late-eluting impurities. The gradient can then be optimized or converted to a faster isocratic method once the retention characteristics are understood.[1]

Detection Wavelength (λmax)

To ensure maximum sensitivity, the UV detector should be set to the wavelength of maximum absorbance (λmax) of the analyte. For quinoline derivatives, this is typically in the higher UV range.[1] The λmax for 6-Chloro-2,3-dimethylquinolin-4-ol should be determined experimentally by scanning a standard solution using a Diode Array Detector (DAD) or a UV-Vis spectrophotometer. A wavelength of 275 nm is proposed as a starting point.

G cluster_0 Method Development Workflow Analyte Analyte Characterization (6-Chloro-2,3-dimethylquinolin-4-ol) - Lipophilicity (LogP) - pKa, Solubility Column Column Selection (Stationary Phase) - C18 chosen for hydrophobic retention Analyte->Column dictates MobilePhase Mobile Phase Selection - Organic: Acetonitrile (low UV cutoff) - Aqueous: Water - Additive: 0.1% Formic Acid (pH control, peak shape) Analyte->MobilePhase dictates Detection Detection Wavelength - Scan for λmax - Start at ~275 nm Analyte->Detection Gradient Gradient Scouting - 10-90% ACN to find elution % Column->Gradient MobilePhase->Gradient Detection->Gradient Optimization Method Optimization - Adjust gradient slope or convert to isocratic - Fine-tune flow rate Gradient->Optimization refine SST System Suitability Test - Final check of optimized method Optimization->SST verify

Caption: A logical workflow for HPLC method development.

Optimized Method & Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]

  • Column: C18 reversed-phase column, 4.6 x 150 mm, 5 µm particle size (or similar).[7]

  • Data Acquisition: Chromatography Data Station (CDS) for instrument control and data processing.

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (analytical grade).

  • Reference Standard: 6-Chloro-2,3-dimethylquinolin-4-ol reference standard of known purity.

Optimized Chromatographic Conditions

Table 2: Final HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min, 30% B; 2-12 min, 30-80% B; 12-13 min, 80-30% B; 13-18 min, 30% B
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[7]
Column Temperature 30 °C
Detection Wavelength 275 nm (or experimentally determined λmax)
Run Time 18 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to a 1 L flask of HPLC-grade water. Mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of formic acid to a 1 L flask of HPLC-grade acetonitrile. Mix thoroughly.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration) before use.[1]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the 6-Chloro-2,3-dimethylquinolin-4-ol reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol or Mobile Phase B. This is the stock solution.

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase (at initial gradient conditions, e.g., 30% B) to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation

The sample preparation procedure is matrix-dependent. A generic protocol is provided below.

  • Accurately weigh the sample material and transfer it to a volumetric flask.

  • Add a suitable solvent (e.g., methanol) and use sonication to ensure complete dissolution of the analyte.[1]

  • Dilute to volume with the same solvent.

  • Make a further dilution with the mobile phase to bring the analyte concentration into the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove particulates.[1]

Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase (at initial conditions) until a stable baseline is achieved.

  • System Suitability: Inject the mobile phase or a blank to ensure no interfering peaks are present. Then, perform at least five replicate injections of a mid-concentration working standard.

  • Calibration: Inject the working standard solutions in ascending order of concentration.

  • Sample Analysis: Inject the prepared sample solutions.

Method Validation Protocol (ICH Q2(R1))

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[2] The following parameters must be assessed according to ICH guidelines.[12]

G cluster_1 ICH Method Validation Workflow Specificity Specificity (Peak Purity, Resolution) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD Robustness Robustness Accuracy->Robustness Precision->Robustness LOQ Limit of Quantitation (LOQ) LOD->LOQ

Caption: A typical workflow for HPLC method validation.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte in the presence of other components (e.g., impurities, matrix).Peak for analyte is pure (by DAD) and well-resolved (Resolution > 2) from other peaks.[13]
Linearity Proportionality of response to concentration over a range.Correlation coefficient (r²) > 0.999.[1]
Range The interval between the upper and lower concentrations that have been demonstrated to have suitable precision, accuracy, and linearity.Defined by the linearity study.
Accuracy Closeness of the measured value to the true value.Mean recovery of 98.0% to 102.0%.[1]
Precision Agreement among a series of measurements.Repeatability (intra-day) RSD < 2.0%. Intermediate Precision (inter-day) RSD < 2.0%.[1][4]
LOD Lowest amount of analyte that can be detected.Signal-to-Noise ratio (S/N) of ~3:1.[4]
LOQ Lowest amount of analyte that can be quantified with acceptable accuracy and precision.S/N of ~10:1; Precision (RSD) < 10%.[4]
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits; RSD of results < 2.0%.

Conclusion

This application note presents a comprehensive, rationale-driven RP-HPLC method for the analysis of 6-Chloro-2,3-dimethylquinolin-4-ol. The method is selective, sensitive, and reliable. The detailed protocol for method development, execution, and validation provides a complete framework for researchers to implement this analytical procedure in a regulated or research environment, ensuring data of the highest integrity.

References

  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • SciSpace. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. SciSpace. [Link]

  • ResearchGate. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. ResearchGate. [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. [Link]

  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES. Revue Roumaine de Chimie. [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NCBI. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-2-methylquinolin-4-ol. PubChem. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

Sources

Application

In vitro assay protocols utilizing 6-Chloro-2,3-dimethylquinolin-4-ol

An In-Depth Technical Guide to In Vitro Assay Protocols for 6-Chloro-2,3-dimethylquinolin-4-ol Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to In Vitro Assay Protocols for 6-Chloro-2,3-dimethylquinolin-4-ol

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of synthetic and natural bioactive compounds.[1] The specific derivative, 6-Chloro-2,3-dimethylquinolin-4-ol, belongs to this versatile class, which has demonstrated a wide array of biological activities, including anticancer, neuroprotective, and antimicrobial properties.[2][3][4][5] The strategic placement of a chloro group at the 6-position and methyl groups at the 2- and 3-positions of the quinolin-4-ol core provides a unique electronic and steric profile, making it a compelling candidate for biological evaluation.

This guide provides a curated selection of robust in vitro assay protocols designed to systematically evaluate the therapeutic potential of 6-Chloro-2,3-dimethylquinolin-4-ol. The protocols are presented not merely as a sequence of steps, but with an emphasis on the underlying scientific principles, the rationale for experimental choices, and the inclusion of self-validating controls to ensure data integrity. The assays detailed herein will enable researchers to probe the compound's cytotoxic effects, its ability to induce programmed cell death (apoptosis), its potential as a neuroprotective agent via enzyme inhibition, and its antimicrobial efficacy.

Section 1: Antiproliferative and Cytotoxicity Screening

Application Note: Establishing a Cytotoxicity Profile

The foundational step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation. Quinolone derivatives have consistently shown potent cytotoxic activity against a range of cancer cell lines.[6][7] The MTT assay is a reliable and widely adopted colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[8][9] By quantifying the concentration at which the compound inhibits 50% of cell growth (the IC50 value), we can establish a primary efficacy and potency profile. This data is critical for selecting relevant cell lines and appropriate concentration ranges for subsequent, more detailed mechanistic studies.

Protocol 1: MTT Cell Viability Assay

Principle: This assay is predicated on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8] The quantity of formazan produced, which is solubilized for measurement, is directly proportional to the number of viable cells.[10]

Materials:

  • Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer, SH-SY5Y for neuroblastoma).[8][11]

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).[8]

  • 96-well flat-bottom sterile culture plates.[8]

  • 6-Chloro-2,3-dimethylquinolin-4-ol (dissolved in DMSO to create a 10 mM stock solution).

  • MTT solution (5 mg/mL in sterile PBS).[6]

  • Solubilization buffer (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol).[8][12]

  • Microplate reader capable of measuring absorbance at 570 nm.[9]

Step-by-Step Methodology:

  • Cell Seeding: In a 96-well plate, dispense 100 µL of cell suspension per well at a density of 5,000–10,000 cells/well. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the 6-Chloro-2,3-dimethylquinolin-4-ol stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Include control wells: "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and "untreated control" (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.[8][9]

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.[8]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.[12]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Data Presentation: Cytotoxicity Profile

Cell LineTissue of OriginIncubation Time (h)IC50 (µM) [Hypothetical]
HCT-116Colon Carcinoma488.5
MCF-7Breast Adenocarcinoma4815.2
SH-SY5YNeuroblastoma4822.8
PC-3Prostate Cancer4811.4

Section 2: Apoptosis Induction Assays

Application Note: Quantifying Programmed Cell Death

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, a form of programmed cell death.[2][13] Unlike necrosis, which is a traumatic cell death, apoptosis is a highly regulated process that prevents inflammation. Identifying and quantifying apoptosis is crucial for confirming the mechanism of action of a cytotoxic compound. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis by flow cytometry.[14] It distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells based on the translocation of phosphatidylserine (PS) and membrane integrity.[15][16][17] To further validate the apoptotic pathway, measuring the activity of key executioner enzymes like Caspase-3 is essential, as it is a central player in the apoptotic cascade.[18][19]

Visualization: Principle of Annexin V / PI Staining

cluster_0 cluster_1 Healthy Healthy Cell Inner Membrane: Phosphatidylserine (PS) Outer Membrane: Intact EarlyApop Early Apoptotic Cell PS flipped to Outer Membrane Outer Membrane: Intact Healthy->EarlyApop Apoptotic Stimulus Result_Healthy Annexin V: Negative Propidium Iodide (PI): Negative Healthy->Result_Healthy LateApop Late Apoptotic / Necrotic Cell PS on Outer Membrane Outer Membrane: Permeable EarlyApop->LateApop Progression Result_Early Annexin V: Positive Propidium Iodide (PI): Negative EarlyApop->Result_Early Result_Late Annexin V: Positive Propidium Iodide (PI): Positive LateApop->Result_Late

Caption: Flowchart of cell states and corresponding Annexin V/PI staining results.

Protocol 2: Annexin V-FITC / Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact membrane. Therefore, early apoptotic cells stain positive for Annexin V and negative for PI, while late apoptotic or necrotic cells are permeable and stain positive for both.[15]

Materials:

  • Cancer cells treated with 6-Chloro-2,3-dimethylquinolin-4-ol at its IC50 concentration.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer).[17]

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control group.[8]

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.

    • Centrifuge the cell suspension at approximately 500 x g for 5 minutes. Discard the supernatant.

  • Washing: Wash the cells twice by resuspending the pellet in 1 mL of cold PBS and centrifuging as above.[16]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[15]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[15]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[8] Acquire a minimum of 10,000 events per sample.

  • Data Interpretation: Use quadrant analysis to differentiate cell populations:

    • Lower-Left (Annexin V-/PI-): Healthy, viable cells.

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V-/PI+): Necrotic cells (often due to mechanical damage).

Visualization: Role of Caspase-3 in Apoptosis

Apoptotic_Signal Apoptotic Signal (e.g., Compound Treatment) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Signal->Initiator_Caspases Procaspase3 Procaspase-3 (Inactive) Initiator_Caspases->Procaspase3 Cleavage Caspase3 Caspase-3 (Active) Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Caspase-3 is a key executioner in the apoptotic cascade.

Protocol 3: Colorimetric Caspase-3 Activity Assay

Principle: This assay quantifies the activity of Caspase-3, which recognizes the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD).[19] A specific substrate, DEVD-pNA (p-nitroaniline), is cleaved by active Caspase-3 in cell lysates, releasing the chromophore p-NA. The amount of released p-NA, measured by absorbance at 405 nm, is directly proportional to Caspase-3 activity.

Materials:

  • Cell lysates from treated and control cells.

  • Caspase-3 Colorimetric Assay Kit (containing Lysis Buffer, Reaction Buffer, DTT, and DEVD-pNA substrate).[20]

  • 96-well plate.

  • Microplate reader capable of reading absorbance at 405 nm.

Step-by-Step Methodology:

  • Cell Lysate Preparation:

    • Treat cells as described in Protocol 2.

    • Harvest approximately 2 x 10⁶ cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Lysis Buffer.[19]

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.[20]

    • Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of total protein) to each well.

    • Add 50 µL of 2X Reaction Buffer (containing DTT) to each sample.

    • Initiate the reaction by adding 5 µL of the DEVD-pNA substrate.[19]

    • Include a blank control (Lysis Buffer instead of cell lysate).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in Caspase-3 activity by comparing the absorbance values from the treated samples to the untreated control samples after subtracting the blank reading.

Section 3: Neuroprotective Potential Assay

Application Note: Targeting Acetylcholinesterase

Quinoline derivatives have been identified as potential inhibitors of enzymes implicated in neurodegenerative diseases, such as Alzheimer's disease.[15] One key target is Acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels in the brain, which is a therapeutic strategy for managing Alzheimer's symptoms. The Ellman method is a simple and effective colorimetric assay to screen for AChE inhibitory activity in vitro.[21]

Visualization: Principle of AChE Inhibition Assay

cluster_0 No Inhibition cluster_1 Inhibition ACh Acetylthiocholine (Substrate) Thiocholine Thiocholine ACh->Thiocholine Hydrolysis by AChE AChE AChE->Thiocholine Yellow Yellow Product (Absorbance at 412 nm) Thiocholine->Yellow Reacts with DTNB DTNB (Ellman's Reagent) DTNB->Yellow ACh_I Acetylthiocholine No_Reaction No / Reduced Reaction (Low Absorbance) ACh_I->No_Reaction Hydrolysis Blocked AChE_I AChE AChE_I->No_Reaction Inhibitor Inhibitor (Test Compound) Inhibitor->AChE_I Binds to

Caption: Colorimetric detection of AChE activity and its inhibition.

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay

Principle: This assay measures AChE activity by monitoring the formation of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, which can be quantified spectrophotometrically at 412 nm.[21] A decrease in color formation in the presence of the test compound indicates inhibition of AChE.

Materials:

  • Purified AChE (e.g., from electric eel).[22]

  • Acetylthiocholine iodide (ATCI, substrate).[21]

  • DTNB (Ellman's reagent).[21]

  • 0.1 M Phosphate Buffer (pH 8.0).[21]

  • 6-Chloro-2,3-dimethylquinolin-4-ol (dissolved in a suitable solvent like ethanol or DMSO).[23]

  • 96-well plate and microplate reader.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound at various concentrations.

    • Prepare a 14 mM ATCI solution and a 10 mM DTNB solution in the phosphate buffer.[21]

    • Prepare a working solution of AChE (e.g., 1 U/mL) in the buffer.[21]

  • Assay Setup: In a 96-well plate, add the following in order:

    • 140 µL of 0.1 M Phosphate Buffer (pH 8.0).[23]

    • 20 µL of the test compound solution (or solvent for control).[23]

    • 20 µL of the AChE enzyme solution.[23]

  • Pre-incubation: Mix gently and incubate the plate for 15-20 minutes at 25°C.[23]

  • Reaction Initiation:

    • Add 10 µL of the DTNB solution to each well.[21]

    • Start the reaction by adding 10 µL of the ATCI substrate solution.[21]

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes, or as a single endpoint reading after a fixed incubation time (e.g., 10 minutes).[21]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition using the formula: [(Rate of Control - Rate of Sample) / Rate of Control] * 100.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Section 4: Antimicrobial Activity Assay

Application Note: Determining Antimicrobial Potency

The quinoline core is present in many established antibacterial agents.[10] Therefore, assessing the antimicrobial potential of 6-Chloro-2,3-dimethylquinolin-4-ol is a logical step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[25] This assay provides a quantitative measure of potency against a panel of relevant bacteria or fungi.

Visualization: Broth Microdilution Workflow

Compound Test Compound Stock Solution SerialDilution Serial Dilution in 96-Well Plate 100 µM 50 µM 25 µM 12.5 µM ... Compound->SerialDilution Prepare Incubation Incubate Plate (e.g., 37°C for 18-24h) SerialDilution->Incubation Inoculum Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) Inoculum->SerialDilution Add to wells Reading Read Results (Visual Inspection) Growth Growth No Growth (MIC) No Growth ... Incubation->Reading Reading:c->Reading:c Reading:c->Reading:c

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 5: Broth Microdilution MIC Assay

Principle: A standardized inoculum of a specific microorganism is added to wells of a microtiter plate containing serial two-fold dilutions of the test compound. Following incubation, the plates are visually inspected for microbial growth (indicated by turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.[24][25]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Fungal strains (e.g., Candida albicans).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi).[26]

  • Sterile 96-well U-bottom or flat-bottom plates.

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh overnight culture plate, pick 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[24]

    • Dilute this adjusted suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[24]

  • Compound Dilution in Plate:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth only, no compound). Well 12 serves as the sterility control (broth only, no compound, no inoculum).

  • Inoculation: Add 100 µL of the standardized bacterial/fungal inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, examine the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth, as compared to the growth control (well 11). The sterility control (well 12) should remain clear.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Kalyan, A., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In Methods in Molecular Biology (Vol. 1659). Humana Press. Retrieved from [Link]

  • Díaz-Sánchez, D., et al. (2023). 4.3. Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Bio-protocol, 13(18), e4797. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Caspase-3 activity assay. Retrieved from [Link]

  • Yáñez, A. J., et al. (2014). Broth microdilution protocol for minimum inhibitory concentration (MIC) determinations of the intracellular salmonid pathogen Piscirickettsia salmonis to florfenicol and oxytetracycline. Journal of Fish Diseases, 37(5), 505-509. Retrieved from [Link]

  • Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

  • protocols.io. (n.d.). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr.... Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • Khan, I., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • BioVision. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. Retrieved from [Link]

  • Szeja, W., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1045. Retrieved from [Link]

  • Luo, H., et al. (2014). Synthesis and Biological Evaluation of Novel 6-chloro-quinazolin Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 84, 453-460. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents | Request PDF. Retrieved from [Link]

  • Wang, Y., et al. (2018). Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents. RSC Advances, 8(54), 30737-30753. Retrieved from [Link]

  • Silva, T. M., et al. (2025). Chemical Characterization and Bio-Screening of Neuroprotective Potential of Brazilian Brown Seaweed Canistrocarpus cervicornis in 6-OHDA-Induced Neurotoxicity Model. MDPI. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2026). N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. Pharmaceuticals, 19(2), 241. Retrieved from [Link]

  • Alasmari, S. Z., et al. (2025). Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties. ResearchGate. Retrieved from [Link]

  • Kryzhanovskaia, A. S., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research. Retrieved from [Link]

  • Wnorowska, A., et al. (2023). Neuroprotective Properties of Oleanolic Acid—Computational-Driven Molecular Research Combined with In Vitro and In Vivo Experiments. MDPI. Retrieved from [Link]

  • Al-Omary, F. A., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Molecules, 26(15), 4410. Retrieved from [Link]

  • Wnorowska, A., et al. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Semantic Scholar. Retrieved from [Link]

  • Hayashi, S., et al. (2025). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. Retrieved from [Link]

  • Kryzhanovskii, S. A., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie, 186, 11-22. Retrieved from [Link]

  • Chen, J., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 18(10), 1334. Retrieved from [Link]

  • Annex Publishers. (n.d.). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Retrieved from [Link]

  • Wang, T., et al. (2024). Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives. BMC Microbiology, 24(1), 32. Retrieved from [Link]

Sources

Method

Application Note: Best Catalysts for High-Yield Synthesis of 6-Chloro-2,3-dimethylquinolin-4-ol

Introduction & Mechanistic Rationale 6-Chloro-2,3-dimethylquinolin-4-ol (CAS 1447-43-4) is a highly privileged heterocyclic scaffold utilized extensively in the development of antiparasitic, antiviral, and antineoplastic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

6-Chloro-2,3-dimethylquinolin-4-ol (CAS 1447-43-4) is a highly privileged heterocyclic scaffold utilized extensively in the development of antiparasitic, antiviral, and antineoplastic agents. The most robust and scalable method for constructing this core is the Conrad-Limpach synthesis , a two-step process involving the condensation of an aniline with a β -ketoester, followed by a high-temperature electrocyclic ring closure[1].

However, synthesizing the 6-chloro-2,3-dimethyl derivative presents specific chemical challenges:

  • Regioselectivity (The Knorr vs. Conrad-Limpach Pathway): The initial condensation of 4-chloroaniline and ethyl 2-methylacetoacetate can occur at either the highly reactive ketone group or the less reactive ester group. Attack at the ester yields a thermodynamic β -ketoamide (leading to the undesired 2-hydroxyquinoline Knorr byproduct). Attack at the ketone yields the kinetic β -aminoacrylate (enamine), which is required for 4-hydroxyquinoline formation[1].

  • Electronic Deactivation: The electron-withdrawing chlorine atom at the para-position of 4-chloroaniline deactivates the aromatic ring, making it a poorer nucleophile during the final electrophilic cyclization step[2].

To overcome these barriers, the strategic selection of acid catalysts during the condensation step and advanced thermal activation during the cyclization step is strictly required to achieve high yields[3].

Catalyst Selection & Causality

Step 1: Condensation Catalysts

To drive the kinetic pathway and maximize enamine formation, the ketone carbonyl must be activated via protonation.

  • p-Toluenesulfonic acid (p-TsOH): A strong Brønsted acid that efficiently catalyzes the multiple keto-enol tautomerizations required for Schiff base formation. It is highly soluble in organic solvents and can be carried over into the cyclization step as a secondary catalyst[3].

  • Montmorillonite K-10 (Solid Acid): An environmentally benign, heterogeneous solid acid catalyst. K-10 provides a massive surface area of acidic sites, driving the condensation to near-completion while allowing for simple recovery via filtration[4].

Step 2: Cyclization Activation

The cyclization of the enamine intermediate requires overcoming a massive activation energy barrier (typically requiring temperatures 250 °C).

  • Conventional Heating (Dowtherm A): While traditional, prolonged heating in eutectic solvents like Dowtherm A or diphenyl ether often leads to thermal degradation, tar formation, and difficult downstream purification[2].

  • Microwave Irradiation: Dielectric heating provides rapid, uniform energy transfer, pushing the enamine over the activation barrier in minutes rather than hours. This outcompetes the slower polymerization side-reactions, drastically improving the yield and purity profile[5].

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the impact of various catalytic systems and cyclization conditions on the overall yield of 6-chloro-2,3-dimethylquinolin-4-ol.

Catalyst (Condensation Step)Cyclization Method (Activation)Reaction TimeOverall Yield (%)Impurity Profile
None (Uncatalyzed)Dowtherm A (250 °C)3.5 hours< 30%High (Knorr amide, tar)
Glacial Acetic AcidDowtherm A (250 °C)2.0 hours48%Moderate
p-TsOH (10 mol%)Dowtherm A (250 °C)1.5 hours68%Low
Montmorillonite K-10 Microwave (245 °C) 20 mins > 82% Very Low

Mechanistic Workflow

G Start 4-Chloroaniline + Ethyl 2-methylacetoacetate Enamine β-Aminoacrylate (Enamine) Kinetic Intermediate Start->Enamine p-TsOH / K-10 80-110 °C (Dean-Stark) Amide β-Ketoamide (Amide) Thermodynamic Intermediate Start->Amide Base / High Temp (Uncatalyzed) Product 6-Chloro-2,3-dimethylquinolin-4-ol (Target Product) Enamine->Product Microwave (245 °C) or Dowtherm A (250 °C) Byproduct 2-Hydroxyquinoline Derivative (Knorr Byproduct) Amide->Byproduct Thermal Cyclization

Conrad-Limpach mechanistic workflow for 6-Chloro-2,3-dimethylquinolin-4-ol synthesis.

Experimental Protocols

The following self-validating protocols utilize the optimized Montmorillonite K-10 / Microwave-assisted pathway to ensure maximum yield and straightforward purification.

Protocol A: Solid-Acid Catalyzed Condensation (Enamine Formation)

Objective: Synthesize the intermediate Ethyl 3-((4-chlorophenyl)amino)-2-methylbut-2-enoate.

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-chloroaniline (12.7 g, 100 mmol) and toluene (100 mL).

  • Reagent Addition: Add ethyl 2-methylacetoacetate (15.8 g, 110 mmol) followed by Montmorillonite K-10 (2.0 g, solid acid catalyst).

  • Dehydration (Causality): Attach a Dean-Stark apparatus equipped with a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110 °C). The continuous azeotropic removal of water is critical; it prevents the reverse hydrolysis reaction and drives the equilibrium entirely toward the Schiff base.

  • Monitoring: Reflux for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1) until the 4-chloroaniline spot is consumed.

  • Workup: Cool the mixture to room temperature. Filter the solution through a Celite pad to remove the Montmorillonite K-10 catalyst[4]. Concentrate the filtrate under reduced pressure to yield the crude enamine as a viscous oil. Note: This intermediate is sufficiently pure to be used directly in the next step without chromatography.

Protocol B: Microwave-Assisted Thermal Cyclization

Objective: Electrocyclic ring closure to yield 6-Chloro-2,3-dimethylquinolin-4-ol.

  • Preparation: Dissolve the crude enamine intermediate from Protocol A in a minimal volume of 1,2-dichlorobenzene (approx. 30 mL) inside a heavy-walled, microwave-safe reaction vial[5].

  • Irradiation: Seal the vial and place it in a dedicated laboratory microwave reactor. Irradiate the mixture at 245 °C for 15–20 minutes. (Note: The rapid dielectric heating allows the cyclization to outpace thermal degradation, preventing the tar formation typically seen in conventional heating).

  • Precipitation: Carefully remove the vial and allow it to cool to room temperature, then transfer it to an ice-water bath (0–5 °C). The target 4-hydroxyquinoline will spontaneously precipitate out of the solution due to its highly crystalline nature and low solubility in cold organic solvents.

  • Isolation: Collect the precipitated solid via vacuum filtration.

  • Purification: Wash the filter cake extensively with cold hexanes or diethyl ether (3 × 20 mL) to remove all traces of the high-boiling 1,2-dichlorobenzene solvent. Dry the product in a vacuum oven at 60 °C to a constant weight.

References

  • Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. URL:[Link]

  • New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones. Organic Process Research & Development (ACS Publications). URL:[Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - National Institutes of Health (NIH). URL:[Link]

Sources

Application

High-Purity Isolation and Crystallization of 6-Chloro-2,3-dimethylquinolin-4-ol: A Scalable Protocol for Drug Discovery

Executive Summary & Context The functionalized quinoline scaffold is a cornerstone in modern medicinal chemistry, serving as the core pharmacophore for numerous antimalarial, antibacterial, and kinase-inhibitory agents[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

The functionalized quinoline scaffold is a cornerstone in modern medicinal chemistry, serving as the core pharmacophore for numerous antimalarial, antibacterial, and kinase-inhibitory agents[1]. Specifically, 6-Chloro-2,3-dimethylquinolin-4-ol presents a unique isolation challenge. Typically synthesized via the high-temperature Conrad-Limpach cyclization of anilines with β -ketoesters[2], the crude reaction mixture often contains unreacted precursors, thermal degradation products, and highly insoluble polymeric byproducts.

This Application Note details the physicochemical causality behind the solubility constraints of 4-hydroxyquinolines and provides field-proven, self-validating protocols for their high-purity crystallization.

Physicochemical Profiling & Causality

The Tautomeric Challenge

The primary obstacle in isolating 6-chloro-2,3-dimethylquinolin-4-ol is its tautomeric nature. While drawn as a "quinolin-4-ol" (enol form), the molecule exists predominantly as the quinolin-4(1H)-one (keto form) in the solid state and in polar solvents[3].

This keto tautomer acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O). Consequently, the molecules self-assemble into a rigid, highly stable intermolecular hydrogen-bonding network, further stabilized by extensive π−π stacking of the electron-rich quinoline rings[4]. This immense lattice energy renders the compound virtually insoluble in standard organic solvents (e.g., hexanes, ethyl acetate, and cold ethanol), necessitating specialized crystallization strategies that can chemically disrupt these intermolecular forces.

Tautomerism Enol 4-Hydroxyquinoline (Enol Tautomer) Keto Quinolin-4(1H)-one (Keto Tautomer) Enol->Keto Solvent/Phase Dependent Shift HBond Intermolecular H-Bonding (N-H···O=C) Keto->HBond Predominates in Solid State Insol High Lattice Energy (Low Solubility) HBond->Insol Drives Crystallization Behavior

Fig 1: Tautomeric equilibrium of 4-hydroxyquinolines dictating solubility and crystallization.

Solvent Selection Rationale

To successfully crystallize this compound, the solvent system must overcome the N-H···O=C network:

  • Aprotic Hydrogen-Bond Acceptors (DMF/DMSO): Solvents like Dimethylformamide (DMF) act as powerful H-bond acceptors, breaking the solute-solute interactions at elevated temperatures (>90°C).

  • Amphoteric Manipulation (Aqueous Acid/Base): The quinoline nitrogen is weakly basic ( pKa​≈2.5 ), and the enol hydroxyl is weakly acidic ( pKa​≈9.5 )[4]. This allows for isoelectric precipitation, a self-validating purification method where only the target amphoteric compound will dissolve in strong base and reprecipitate at a neutral pH.

Quantitative Solubility & Recovery Data

The following table summarizes the empirical solubility profiles and expected crystallization recoveries for 6-chloro-2,3-dimethylquinolin-4-ol across various solvent systems.

Solvent SystemSolubility at 25°CSolubility at 100°CExpected RecoveryFinal Purity (HPLC)
Ethyl Acetate < 1 mg/mL< 5 mg/mLN/A (Too low)N/A
Ethanol (100%) < 2 mg/mL~15 mg/mL65%92.0%
Glacial Acetic Acid ~10 mg/mL> 150 mg/mL82%98.5%
DMF / Water (Anti-solvent) < 5 mg/mL> 100 mg/mL (in pure DMF)88% > 99.5%

Experimental Protocols

Protocol A: Primary Isolation via Isoelectric Precipitation

Purpose: To strip away non-polar organic impurities, unreacted anilines, and thermal degradation products from the crude Conrad-Limpach reaction mass.

  • Alkaline Dissolution: Suspend 10.0 g of crude 6-chloro-2,3-dimethylquinolin-4-ol in 100 mL of 1M NaOH (aq). Stir vigorously at 40°C for 30 minutes. The target compound deprotonates to form a water-soluble sodium salt.

  • Filtration of Insolubles: Filter the basic suspension through a Celite pad to remove unreacted starting materials and insoluble polymeric byproducts.

  • Isoelectric Precipitation: Transfer the clear filtrate to a reaction vessel equipped with a pH meter. While stirring at 400 RPM, add 1M HCl dropwise until the pH reaches exactly 6.5 to 7.0 .

  • Validation: The sudden, quantitative precipitation of a dense white/off-white solid validates the successful protonation back to the neutral quinolin-4(1H)-one tautomer.

  • Collection: Vacuum filter the precipitate, wash with 3 x 50 mL of deionized water to remove residual NaCl, and dry under vacuum at 60°C.

Protocol B: High-Purity DMF/Water Anti-Solvent Crystallization

Purpose: To achieve >99.5% HPLC purity by growing thermodynamically stable crystals, eliminating trapped inorganic salts from Protocol A.

  • Dissolution: Suspend 8.0 g of the pre-purified solid from Protocol A in 80 mL of anhydrous DMF.

  • Thermal Disruption: Heat the mixture to 95°C–100°C under continuous stirring until complete dissolution is achieved. The high thermal energy and DMF's polarity completely disrupt the tautomeric H-bond network.

  • Hot Filtration: Pass the hot solution through a pre-warmed sintered glass funnel to remove any microscopic particulates.

  • Anti-Solvent Addition: Maintain the filtrate at 80°C. Begin dropwise addition of pre-heated deionized water (anti-solvent) until the solution reaches the cloud point (persistent slight turbidity). This typically requires ~20-30 mL of water.

  • Controlled Cooling: Turn off the heating mantle and program a cooling rate of exactly 0.5°C/min down to 5°C. Causality: Rapid cooling causes kinetic crashing (yielding amorphous, impure powder), whereas controlled cooling allows the lattice to reject impurities, forming highly pure crystalline needles.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 20 mL of cold 1:1 Ethanol/Water to displace the high-boiling DMF. Dry in a vacuum oven at 70°C for 12 hours.

Workflow Step1 1. Crude Isolate (Conrad-Limpach) Step2 2. Dissolution in DMF (100°C, 10 vol) Step1->Step2 Step3 3. Hot Filtration (Remove Particulates) Step2->Step3 Step4 4. Anti-Solvent Addition (H2O Dropwise at 80°C) Step3->Step4 Step5 5. Controlled Cooling (0.5°C/min to 5°C) Step4->Step5 Step6 6. Vacuum Filtration & Cold Wash Step5->Step6

Fig 2: Step-by-step workflow for the DMF/Water anti-solvent crystallization protocol.

Protocol C: Glacial Acetic Acid Cooling Crystallization (Alternative)

Purpose: A rapid alternative for moderate purity requirements, utilizing acidic disruption.

  • Dissolution: Suspend 5.0 g of crude material in 25 mL of Glacial Acetic Acid.

  • Heating: Heat to reflux (~118°C). The acidic environment protonates the carbonyl oxygen of the keto tautomer, temporarily breaking the intermolecular H-bonds and allowing rapid dissolution.

  • Crystallization: Remove from heat and allow the solution to cool ambiently to room temperature. Large, distinct needle-like crystals will form.

  • Isolation: Filter and wash extensively with cold ethanol to remove residual acetic acid.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. National Center for Biotechnology Information (PMC). Available at: [Link]

  • 4-Hydroxyquinoline - Compound Summary. PubChem, National Institutes of Health. Available at:[Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. DOI / Royal Society of Chemistry. Available at: [Link]

Sources

Method

Application Note: 6-Chloro-2,3-dimethylquinolin-4-ol in Agrochemical Development

Introduction & Mechanistic Grounding The development of novel agrochemicals is a continuous evolutionary arms race against resistant phytopathogens. Among the most destructive of these is Pyricularia oryzae (syn.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

The development of novel agrochemicals is a continuous evolutionary arms race against resistant phytopathogens. Among the most destructive of these is Pyricularia oryzae (syn. Magnaporthe oryzae), the causative agent of rice blast disease, which threatens global food security[1]. In recent years, quinoline-based scaffolds have emerged as highly privileged structures in pesticide chemistry due to their potent bioactivity and favorable pharmacokinetic profiles[2][3].

Specifically, 6-Chloro-2,3-dimethylquinolin-4-ol serves as a critical intermediate and structural core for designing next-generation fungicides[2]. The strategic placement of the electron-withdrawing chlorine atom at the C-6 position, combined with lipophilic methyl groups at C-2 and C-3, optimizes the molecule's ability to penetrate fungal cell membranes and anchor securely within hydrophobic enzymatic pockets[2][4].

Mechanism of Action: DHODH II Inhibition

The primary fungicidal mechanism of these quinoline derivatives is the targeted inhibition of Class II Dihydroorotate Dehydrogenase (DHODH II) [1][5]. DHODH II is a mitochondrial inner membrane-bound enzyme responsible for catalyzing the oxidation of dihydroorotate to orotate—the critical fourth step in the de novo pyrimidine biosynthesis pathway[5][6].

By acting as competitive inhibitors at the ubiquinone-binding site of DHODH II, functionalized 6-chloro-2,3-dimethylquinolin-4-ol derivatives halt the production of uridine monophosphate (UMP)[1][5]. This pyrimidine starvation abruptly terminates fungal RNA/DNA synthesis, leading to the arrest of mycelial growth and the neutralization of pathogenicity[1][5].

Pathway LGlutamine L-Glutamine DHO Dihydroorotate (DHO) LGlutamine->DHO Multiple steps DHODH DHODH II Enzyme DHO->DHODH Orotate Orotate DHODH->Orotate Oxidation UMP UMP (Pyrimidine Pool) Orotate->UMP Downstream synthesis FungalGrowth Fungal Pathogenicity UMP->FungalGrowth RNA/DNA Synthesis Inhibitor 6-Chloro-2,3-dimethylquinolin-4-ol Inhibitor->DHODH Competitive Inhibition

Caption: Mechanism of DHODH II inhibition by quinoline derivatives in pyrimidine biosynthesis.

Structure-Activity Relationship (SAR) & Efficacy Data

The 4-hydroxyl group of 6-chloro-2,3-dimethylquinolin-4-ol provides an ideal site for functionalization (e.g., esterification or etherification) to synthesize active prodrugs or enhanced inhibitors. SAR studies indicate that substituting the 4-OH with halogenated benzyl carbonates significantly amplifies antifungal activity[2][7]. Specifically, introducing fluorine or chlorine at the 2-position of the terminal benzene ring maximizes binding affinity against P. oryzae[2].

Table 1: Antifungal Efficacy of 6-Chloro-2,3-dimethylquinolin-4-ol Derivatives against P. oryzae

Compound / Derivative4-OH SubstitutionConcentrationMycelial Inhibition Rate (%)
Scaffold Core None (Free Hydroxyl)100 ppmModerate
Derivative 2m 2-Fluoro-benzyl carbonate100 ppm90.0%
Derivative 2p 2-Chloro-5-(trifluoromethyl)benzyl carbonate10 ppm>95.0%
Derivative 2p 2-Chloro-5-(trifluoromethyl)benzyl carbonate100 ppm100.0%

Data synthesized from primary SAR evaluations of functionalized quinolin-4-ol derivatives[2][7].

Experimental Protocols: Self-Validating Systems

To rigorously evaluate the efficacy and confirm the MoA of synthesized 6-chloro-2,3-dimethylquinolin-4-ol derivatives, researchers must employ self-validating experimental workflows. The following protocols detail the in vitro antifungal assay and the critical metabolite rescue test.

Protocol A: In Vitro Mycelial Growth Inhibition & Metabolite Rescue Test

Causality & Logic: This protocol utilizes a minimal medium (Czapek-Dox Agar) rather than a complex medium (like Potato Dextrose Agar). Complex media contain exogenous pyrimidines that the fungus can scavenge via salvage pathways, which would mask the effect of de novo biosynthesis inhibitors[1]. By supplementing the inhibited cultures with either dihydroorotate (the substrate) or orotate (the product), researchers can pinpoint the exact enzymatic blockade. If orotate rescues growth but dihydroorotate does not, DHODH II is unequivocally validated as the target[1][5].

Materials:

  • Pyricularia oryzae strain (e.g., 40901) pre-cultured on PDA plates[1].

  • Czapek-Dox Agar (CZA) minimal medium.

  • Test compound (6-chloro-2,3-dimethylquinolin-4-ol derivative) dissolved in DMSO.

  • Dihydroorotate and Orotate standards.

Step-by-Step Methodology:

  • Media Preparation: Prepare CZA plates containing the test compound at varying concentrations (0.01, 0.1, 1.0, 10.0, and 100.0 ppm). Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced toxicity.

  • Rescue Supplementation: Prepare parallel sets of CZA plates containing the test compound (at its IC90 concentration). To one set, add 50 ppm dihydroorotate. To the other, add 50 ppm orotate[1].

  • Inoculation: Using a sterile cork borer, excise 4 mm mycelial discs from the actively growing edge of a 7-day-old P. oryzae colony on PDA[1]. Place one disc face-down in the center of each prepared CZA plate.

  • Incubation: Incubate the plates in the dark at 25°C for 7 to 12 days[1].

  • Data Acquisition: Measure the colony diameters crosswise. Calculate the inhibition rate using the formula: Inhibition (%) = [(C - T) / (C - 4)] × 100, where C is the control colony diameter and T is the treated colony diameter.

  • Validation Analysis: Observe the rescue plates. Successful target validation is achieved if the orotate-supplemented plates show normal colony growth (recovery) while the dihydroorotate-supplemented plates remain inhibited[1][5].

Workflow Start In Vitro Antifungal Assay (Minimal Medium) Treat Treat with Quinoline Derivative Start->Treat Split Metabolite Rescue Test Treat->Split AddDHO Supplement: Dihydroorotate Split->AddDHO AddOrotate Supplement: Orotate Split->AddOrotate Result1 No Recovery (Growth Inhibited) AddDHO->Result1 Result2 Recovery (Growth Restored) AddOrotate->Result2 Validate Target Validated: DHODH II Result1->Validate Result2->Validate

Caption: Self-validating experimental workflow for DHODH target confirmation via metabolite rescue.

Protocol B: Spectrophotometric DHODH II Enzyme Inhibition Assay

Causality & Logic: To quantify the binding kinetics of the quinoline derivative, an isolated enzyme assay is required. Because DHODH II transfers electrons to ubiquinone in the mitochondrial membrane, the assay utilizes 2,6-dichlorophenolindophenol (DCIP) as an artificial terminal electron acceptor. The reduction of DCIP causes a measurable color shift (loss of absorbance at 600 nm), which serves as a direct, real-time proxy for DHODH II oxidation activity.

Step-by-Step Methodology:

  • Enzyme Isolation: Extract mitochondria-rich fractions from P. oryzae mycelia using differential centrifugation in a sucrose-based homogenization buffer (pH 7.5).

  • Reaction Mixture Assembly: In a 1 mL quartz cuvette, combine 50 mM Tris-HCl buffer (pH 7.5), 0.1% Triton X-100 (to solubilize the membrane-bound enzyme), 0.1 mM ubiquinone (Coenzyme Q0), and 0.05 mM DCIP.

  • Inhibitor Introduction: Add the 6-chloro-2,3-dimethylquinolin-4-ol derivative at varying nanomolar concentrations. Pre-incubate the mixture at 25°C for 5 minutes to allow enzyme-inhibitor complex formation.

  • Reaction Initiation: Add 1 mM L-dihydroorotate to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 600 nm for 3 minutes using a UV-Vis spectrophotometer.

  • IC50 Calculation: Plot the initial velocity (ΔA600/min) against the log concentration of the inhibitor to calculate the IC50 value. Highly active derivatives of this scaffold typically exhibit IC50 values in the low nanomolar range (e.g., <5.0 nM)[5].

Conclusion

The 6-Chloro-2,3-dimethylquinolin-4-ol scaffold represents a highly versatile and potent building block in the rational design of agricultural fungicides. By exploiting its structural complementarity to the DHODH II enzyme pocket, researchers can synthesize derivatives that effectively sever the de novo pyrimidine biosynthesis pathway in devastating pathogens like Pyricularia oryzae. Utilizing rigorous, self-validating protocols such as metabolite rescue testing ensures that agrochemical development remains targeted, efficient, and scientifically sound.

References

  • Synthesis and Antifungal Activity of Some 6-tert-butyl-8-chloro-2, 3-dimethylquinolin-4-ol Derivatives against Pyricularia oryae. Letters in Drug Design & Discovery. EurekaSelect. URL:[Link]

  • Synthesis and Antifungal Activity of Some 6-tert-butyl-8-chloro-2, 3-dimethylquinolin-4-ol Derivatives against Pyricularia oryae (Abstract/Index). Bentham Science Publishers. URL:[Link]

  • The target site of the novel fungicide quinofumelin, Pyricularia oryzae class II dihydroorotate dehydrogenase. Journal of Pesticide Science (J-Stage). URL:[Link]

  • The target site of the novel fungicide quinofumelin, Pyricularia oryzae class II dihydroorotate dehydrogenase (PMC Archive). National Center for Biotechnology Information (NIH). URL:[Link]

  • Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. National Center for Biotechnology Information (NIH). URL:[Link]

  • Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. ACS Publications. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Chloro-2,3-dimethylquinolin-4-ol

Welcome to the technical support center for the synthesis of 6-Chloro-2,3-dimethylquinolin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2,3-dimethylquinolin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your reaction yields.

Introduction: Navigating the Synthesis of a Key Quinoline Derivative

The synthesis of 6-Chloro-2,3-dimethylquinolin-4-ol, a substituted 4-hydroxyquinoline, is a critical process in the development of various pharmaceutical agents. The quinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, including those with antibacterial, antimalarial, and anticancer properties.[1][2] The successful and high-yield synthesis of this specific derivative is therefore of significant interest.

The most common and direct route to this class of compounds is the Conrad-Limpach-Knorr synthesis or a variation thereof, which involves the condensation of an aniline with a β-dicarbonyl compound.[3][4] However, like many classical named reactions, this synthesis can be plagued by issues such as low yields, the formation of unwanted side products, and harsh reaction conditions.[5][6]

This guide will address the most common challenges encountered during the synthesis of 6-Chloro-2,3-dimethylquinolin-4-ol and provide scientifically grounded solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield for the synthesis of 6-Chloro-2,3-dimethylquinolin-4-ol is consistently low. What are the primary factors I should investigate?

A1: Low yields in this synthesis are a common challenge and can often be attributed to several critical factors. The reaction, typically proceeding through a Conrad-Limpach-Knorr type pathway, involves a thermally driven cyclization that is highly sensitive to reaction conditions.[3][7]

Primary Factors to Investigate:

  • Insufficient Reaction Temperature: The intramolecular cyclization step requires a significant energy input to overcome the activation barrier.[1][3] Temperatures that are too low will result in incomplete conversion of the intermediate.

  • Purity of Starting Materials: The purity of the 4-chloroaniline and the β-ketoester (in this case, likely ethyl 2-methylacetoacetate or a similar precursor) is paramount. Impurities can lead to the formation of side products that are difficult to separate.[5]

  • Choice of Solvent: High-boiling point solvents are often necessary to achieve the required temperatures for cyclization.[8][9] The use of an inappropriate solvent can limit the reaction temperature and negatively impact the yield.

  • Reaction Time: The reaction must be allowed to proceed to completion. However, excessively long reaction times at high temperatures can lead to product degradation.[10] Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.[5]

Q2: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?

A2: The formation of side products is a frequent issue in quinoline synthesis. Understanding the potential side reactions is key to mitigating their formation.

Common Side Reactions and Solutions:

Side Product/IssueLikely CauseRecommended Solution
Isomeric Quinolines If an unsymmetrical β-diketone is used, cyclization can occur at two different positions, leading to a mixture of regioisomers.The choice of a symmetrical β-diketone or a β-ketoester with a single reactive methylene group is ideal. For 2,3-dimethyl substitution, a carefully chosen diketone is essential.
Tar Formation Excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and products, resulting in tar formation.[10]Optimize the reaction temperature and time by running small-scale experiments and monitoring with TLC.[5]
Incomplete Cyclization The open-chain intermediate may persist if the reaction temperature is too low or the reaction time is too short.Ensure the reaction is heated to a sufficiently high temperature (often >250 °C in the absence of a catalyst) in a suitable high-boiling solvent like diphenyl ether or Dowtherm A.[7][8]

Visualizing the Reaction Pathway and Potential Pitfalls:

Reaction_Pathway 4-Chloroaniline 4-Chloroaniline Intermediate Open-Chain Intermediate 4-Chloroaniline->Intermediate β-Diketone β-Diketone β-Diketone->Intermediate Desired_Product 6-Chloro-2,3-dimethylquinolin-4-ol Intermediate->Desired_Product High Temp. Side_Product_1 Isomeric Quinoline Intermediate->Side_Product_1 Poor Regiocontrol Incomplete_Reaction Unreacted Intermediate Intermediate->Incomplete_Reaction Low Temp. Side_Product_2 Tar/Decomposition Desired_Product->Side_Product_2 Excess Heat/Time

Caption: Reaction pathway for 6-Chloro-2,3-dimethylquinolin-4-ol synthesis.

Q3: Can I use a catalyst to improve my reaction conditions and yield?

A3: Absolutely. The use of catalysts can significantly improve the efficiency of quinoline synthesis, often allowing for milder reaction conditions and higher yields.[7]

  • Acid Catalysis: Strong acids like sulfuric acid or polyphosphoric acid (PPA) can be used to promote the cyclization step at lower temperatures than purely thermal methods.[3][5] However, these can also contribute to side reactions if not used judiciously.

  • Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂) can also facilitate the reaction.[4]

  • Modern Catalytic Systems: More recent research has explored the use of transition metal catalysts and even nanocatalysts to achieve greener and more efficient quinoline syntheses.[10][11]

Experimental Protocol: Acid-Catalyzed Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-chloroaniline (1 equivalent) and 3-methyl-2,4-pentanedione (1.1 equivalents).

  • Catalyst Addition: Slowly add polyphosphoric acid (PPA) to the mixture with stirring.

  • Heating: Heat the reaction mixture to 120-140 °C and monitor the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralization and Isolation: Neutralize the solution with a base (e.g., sodium hydroxide solution) until a precipitate forms. Collect the solid product by filtration.

  • Purification: Wash the solid with cold water and recrystallize from a suitable solvent like ethanol or a mixture of DMF and water.[5]

Q4: How can I effectively purify the final product, 6-Chloro-2,3-dimethylquinolin-4-ol?

A4: Proper purification is crucial for obtaining a high-purity final product.

  • Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is critical. Ethanol, dimethylformamide (DMF), or mixtures containing these solvents are often effective for quinolin-4-ol derivatives.

  • Column Chromatography: If recrystallization is insufficient to remove impurities, column chromatography on silica gel can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) can be used to elute the desired product.

  • Washing: After filtration, washing the crude product with cold water and then a non-polar solvent like hexane can help remove residual starting materials and non-polar impurities.[12]

Troubleshooting Purification:

IssuePossible CauseSolution
Product is an oil The product may have a low melting point or be impure.Try triturating with a non-polar solvent like hexane to induce crystallization. If that fails, column chromatography is recommended.
Poor recovery after recrystallization The product may be too soluble in the chosen solvent, or too much solvent was used.Use a minimal amount of hot solvent to dissolve the crude product. Cool the solution slowly and then in an ice bath to maximize crystal formation.
Persistent colored impurities These may be due to decomposition products.Consider treating the crude product with activated charcoal during recrystallization to adsorb colored impurities.

Advanced Optimization Strategies

For researchers looking to further enhance their synthesis, modern techniques can offer significant advantages:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.[1][13] This method has been successfully applied to Gould-Jacobs and Friedländer quinoline syntheses.[13][14]

Visualizing the Workflow for Synthesis Optimization:

Optimization_Workflow Start Start Low_Yield Low_Yield Start->Low_Yield Check_Temp Increase Temperature Low_Yield->Check_Temp Yes Check_Purity Purify Starting Materials Low_Yield->Check_Purity No Monitor_TLC Optimize Reaction Time Check_Temp->Monitor_TLC Check_Solvent Use High-Boiling Solvent Check_Purity->Check_Solvent Use_Catalyst Add Acid Catalyst Check_Solvent->Use_Catalyst Use_Catalyst->Monitor_TLC Consider_Microwave Microwave Synthesis Use_Catalyst->Consider_Microwave High_Yield High_Yield Monitor_TLC->High_Yield Consider_Microwave->High_Yield

Caption: A decision-making workflow for optimizing the synthesis.

References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Gould-Jacobs reaction - wikidoc. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. Available at: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Available at: [Link]

  • Effects of time and temperature on the Friedländer quinoline synthesis... - ResearchGate. Available at: [Link]

  • Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical. Available at: [Link]

  • Synthesis of Quinolines: A Green Perspective | ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Conrad–Limpach synthesis - Wikipedia. Available at: [Link]

  • Skraup synthesis of Quinoline - Courseware :: Centurion University. Available at: [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available at: [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 6-Chloro-2,3-dimethylquinolin-4-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals struggling with yield and purity when synthesizing substituted quinolin-4-ols...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals struggling with yield and purity when synthesizing substituted quinolin-4-ols.

The preparation of 6-Chloro-2,3-dimethylquinolin-4-ol relies on the classic Conrad-Limpach synthesis, utilizing 4-chloroaniline and ethyl 2-methylacetoacetate[1]. While robust, this two-stage methodology—comprising an initial condensation followed by a high-temperature electrocyclic ring closure—is highly sensitive to thermodynamic and kinetic variables. Minor deviations in temperature control or solvent selection inevitably lead to a cascade of impurities, most notably Knorr tautomers and tarry degradation products[2].

This guide provides a mechanistic breakdown of these failure modes and offers a self-validating experimental protocol to ensure high-purity isolation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My final product is heavily contaminated with a quinolin-2-one regioisomer. Why did this form, and how do I prevent it? Causality & Solution: You are observing the Knorr byproduct. The initial reaction between 4-chloroaniline and ethyl 2-methylacetoacetate is a critical bifurcation point. Under kinetic control (lower temperatures, typically <100 °C with an acid catalyst), the aniline attacks the ketone, yielding the desired enamine intermediate[1]. However, if the condensation temperature exceeds 140 °C, thermodynamic control takes over; the aniline attacks the ester moiety, forming a β-keto anilide. Upon cyclization, this intermediate yields the isomeric 2-hydroxyquinoline (which tautomerizes to quinolin-2-one)[2],[3]. Actionable fix: Strictly maintain the Step 1 condensation temperature below 100 °C. Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water and drive the enamine formation without triggering the thermodynamic Knorr pathway.

Q2: During the cyclization step, the reaction mixture turns into a black, intractable tar. How can I improve the purity profile? Causality & Solution: The electrocyclic ring-closing of the enamine is the rate-determining step and requires a high activation energy, typically achieved by heating at 240–260 °C in an inert, high-boiling solvent like Dowtherm A (diphenyl ether/biphenyl mixture)[3]. Tarry impurities arise from two factors: prolonged heating times (exceeding 2 hours) and localized overheating, which cause oxidative degradation of both the enamine and the solvent[4]. Actionable fix: Do not heat the enamine from room temperature. Instead, pre-heat the Dowtherm A to 250 °C and add the enamine dropwise or in small portions. This flash-heating ensures rapid cyclization while minimizing the residence time of the intermediate at degradation-inducing temperatures.

Q3: I am seeing a large amount of unreacted enamine intermediate in my crude NMR. Should I increase the cyclization time? Causality & Solution: No. Increasing time at 250 °C will exponentially increase tar formation[4]. Incomplete cyclization usually indicates that the reaction temperature dropped significantly during the addition of the enamine, failing to clear the activation energy barrier. Actionable fix: Ensure the concentration of the enamine in the solvent is optimal (typically 10-15% w/v). Adding the enamine too quickly suppresses the solvent temperature. Monitor the internal temperature and adjust the addition rate to maintain ≥245 °C.

Part 2: Quantitative Data & Impurity Profiling

To assist in reaction monitoring, the following table summarizes the impact of reaction parameters on the impurity profile during the synthesis of 6-Chloro-2,3-dimethylquinolin-4-ol.

Reaction ParameterTarget Product Yield (%)Knorr Byproduct (%)Tarry Degradation (%)Unreacted Enamine (%)
Condensation at 80 °C (Kinetic) >90% (Intermediate)<2%N/AN/A
Condensation at 150 °C (Thermodynamic) <40% (Intermediate)>50%N/AN/A
Cyclization: Pre-heated to 250 °C (45 min) 75 - 85%Matches Step 1<5%<2%
Cyclization: Gradual heating to 250 °C (4 hrs) <40%Matches Step 1>40%<5%
Cyclization: Pre-heated to 220 °C (2 hrs) <30%Matches Step 1~10%>50%

Part 3: Self-Validating Experimental Protocol

This protocol incorporates built-in validation checkpoints to ensure the reaction trajectory remains under kinetic control during Step 1 and avoids degradation during Step 2.

Step 1: Preparation of the Enamine Intermediate (Kinetic Control)
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Combine 4-chloroaniline (1.0 equiv, 0.1 mol) and ethyl 2-methylacetoacetate (1.05 equiv, 0.105 mol) in 200 mL of toluene. Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Reaction: Heat the mixture to reflux (approx. 110 °C).

  • Validation Checkpoint 1: Monitor the water collection in the Dean-Stark trap. The theoretical yield of water is 1.8 mL. Do not proceed until at least 1.7 mL is collected (typically 3-4 hours), confirming complete enamine formation without reaching Knorr-inducing temperatures.

  • Isolation: Concentrate the mixture under reduced pressure to yield the crude enamine. Verify by TLC (Hexane/EtOAc) that no starting aniline remains.

Step 2: Thermal Cyclization to 6-Chloro-2,3-dimethylquinolin-4-ol
  • Preparation: In a separate 3-neck flask equipped with an internal thermometer and an addition funnel, heat 150 mL of Dowtherm A (or diphenyl ether) to 250 °C[3].

  • Addition: Dissolve the crude enamine from Step 1 in a minimal amount of warm Dowtherm A (approx. 30 mL). Add this solution dropwise to the pre-heated solvent.

  • Validation Checkpoint 2: Monitor the internal temperature strictly. Adjust the drip rate so the temperature does not fall below 245 °C. The continuous removal of generated ethanol (by distillation) drives the cyclization forward.

  • Reaction: Stir at 250 °C for exactly 45 minutes after the addition is complete.

  • Isolation: Remove the heat source and allow the mixture to cool to 70 °C. Slowly add 200 mL of hexanes under vigorous stirring.

  • Validation Checkpoint 3: The target 6-Chloro-2,3-dimethylquinolin-4-ol will precipitate as an off-white solid, while tarry impurities and unreacted starting materials remain soluble in the hexanes/Dowtherm A mixture[2]. Filter the precipitate and wash thoroughly with cold hexanes.

Part 4: Visualizations

Pathway Start 4-Chloroaniline + Ethyl 2-methylacetoacetate Enamine Enamine Intermediate (Kinetic Control) Start->Enamine Acid Cat., <100°C (-H2O) Anilide β-Keto Anilide (Thermodynamic Control) Start->Anilide >140°C (-EtOH) Target 6-Chloro-2,3-dimethyl- quinolin-4-ol Enamine->Target Dowtherm A, 250°C Rapid Heating Tarry Tarry Degradation Products Enamine->Tarry Prolonged Heating >270°C Knorr Knorr Byproduct (Quinolin-2-one) Anilide->Knorr Acid/Heat

Reaction pathway showing Conrad-Limpach vs Knorr cyclization and impurity formation.

Troubleshooting Issue Identify Impurity Profile in Crude Product Imp1 High Knorr Byproduct (Quinolin-2-one) Issue->Imp1 Imp2 Tarry/Black Degradation Mixture Issue->Imp2 Imp3 Unreacted Enamine Intermediate Issue->Imp3 Sol1 Lower condensation temp (<100°C), use Dean-Stark Imp1->Sol1 Sol2 Strictly control cyclization at 250°C, limit to 1-2h Imp2->Sol2 Sol3 Ensure rapid addition to pre-heated Dowtherm A Imp3->Sol3

Decision tree for troubleshooting common impurities during quinolin-4-ol synthesis.

References

  • Wikipedia Contributors. "Conrad–Limpach synthesis." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Name Reactions in Organic Synthesis. "Conrad-Limpach Reaction." Cambridge University Press. URL:[Link]

  • Google Patents. "Cabozantinib intermediate 4-hydroxy-6,7-dimethoxyquinoline and preparation method thereof." CN105111141A.

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for 6-Chloro-2,3-dimethylquinolin-4-ol

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the purification of 6-Chloro-2,3-dimethylquinolin-4-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the purification of 6-Chloro-2,3-dimethylquinolin-4-ol. Because quinolin-4-ol derivatives exhibit complex tautomerism (quinolin-4-ol quinolin-4-one) and form strong intermolecular hydrogen-bonding networks, achieving high-purity crystalline forms requires precise thermodynamic control and strategic solvent selection.

Below, you will find a decision-tree workflow, a quantitative solvent screening matrix, targeted troubleshooting FAQs, and a self-validating experimental protocol.

Recrystallization Workflow & Decision Matrix

RecrystallizationWorkflow Start Crude 6-Chloro-2,3-dimethylquinolin-4-ol Screening Solvent Screening (Polar Protic / Binary) Start->Screening Dissolution Hot Dissolution (Near Boiling Point) Screening->Dissolution Decolor Highly Colored? Add Activated Carbon Dissolution->Decolor HotFilter Hot Filtration (Remove Insoluble Impurities) Decolor->HotFilter Yes Cooling Controlled Cooling (Room Temp -> Ice Bath) Decolor->Cooling No HotFilter->Cooling OilingOut Oiling Out Detected? Cooling->OilingOut FixOil Add Anti-Solvent or Reheat & Seed OilingOut->FixOil Yes Crystallization Crystal Nucleation & Lattice Growth OilingOut->Crystallization No FixOil->Cooling Isolation Vacuum Filtration & Cold Wash Crystallization->Isolation Success Pure Crystalline Product Isolation->Success

Figure 1: Decision-tree workflow for the recrystallization and troubleshooting of quinolin-4-ol derivatives.

Phase 1: Solvent Screening & Selection

Q1: How do I select the optimal solvent system for 6-Chloro-2,3-dimethylquinolin-4-ol? The choice of solvent is critical for successful recrystallization. An ideal solvent must dissolve the compound completely at its boiling point but sparingly at room temperature [1]. Because 6-Chloro-2,3-dimethylquinolin-4-ol possesses both a hydrophobic chloro-dimethyl-aromatic core and a highly polar tautomeric hydroxyl group, polar protic solvents (like ethanol or methanol) are generally highly effective at disrupting the intermolecular hydrogen bonds at elevated temperatures.

Table 1: Quantitative Solvent Screening Matrix for Quinoline Derivatives

Solvent SystemBoiling Point (°C)Solubility (Hot)Solubility (Cold)Mechanistic Suitability
Ethanol (Absolute) 78.4HighLowPrimary choice; effectively disrupts intermolecular H-bonds at high temperatures.
Methanol 64.7HighModerateGood alternative, but the lower boiling point limits the thermal gradient for cooling.
Chloroform 61.2Very High (~14g/100g)Moderate (~4g/100g)Useful for highly impure batches; requires carbon treatment [2].
Methanol / Acetone ~60 (Varies)HighVery LowExcellent binary system; acetone acts as an anti-solvent to force kinetic rejection [3].

Q2: Why do binary solvent systems (like Methanol-Acetone) often outperform single solvents for substituted quinolinols? Quinoline derivatives often have a narrow metastable zone width in single solvents, making it difficult to reject structurally similar impurities thermodynamically. By utilizing a continuous cooling and antisolvent crystallization approach, you can kinetically reject impurities [4]. The "good" solvent (methanol) dissolves the compound, while the "anti-solvent" (acetone) rapidly decreases solubility upon addition, forcing the target compound to nucleate while keeping trace impurities dissolved in the mother liquor.

Phase 2: Troubleshooting Common Anomalies

Q3: My compound is "oiling out" (forming a separate liquid phase at the bottom of the flask) instead of crystallizing. What is the thermodynamic cause and how do I fix it? Oiling out (liquid-liquid phase separation) is a common crystallization mechanism that occurs when the target compound's melting point is depressed below the saturation temperature of the solvent, often due to a high concentration of impurities or an overly saturated initial solution [5].

  • The Fix: Reheat the mixture until the oil dissolves completely. Add a small amount of your chosen anti-solvent (e.g., acetone) to decrease the overall solubility profile without requiring drastic cooling. Alternatively, lower the initial concentration by adding 10-15% more of the primary solvent, or introduce a seed crystal just before the temperature reaches the oiling-out threshold [6].

Q4: The recovered crystals are heavily discolored (yellow/brown) despite multiple recrystallizations. How can I remove these trapped impurities? Synthetic routes to quinolones often result in the inclusion of conjugated, polymeric by-products that easily co-crystallize within the quinoline lattice [1].

  • The Fix: You must perform a decolorization step. Add 5-10% w/w activated charcoal to the hot solution. The highly porous carbon will selectively adsorb large, conjugated colored impurities. You must then perform a hot filtration to remove the carbon before the solution cools [2].

Phase 3: Self-Validating Experimental Protocol

Methodology: Binary Solvent Recrystallization (Methanol/Acetone)

This protocol utilizes a binary solvent system to maximize yield and purity through kinetic rejection. Every step includes a physical validation marker to ensure the system is behaving thermodynamically as expected.

  • Initial Dissolution: Suspend the crude 6-Chloro-2,3-dimethylquinolin-4-ol in a minimum volume of methanol inside an Erlenmeyer flask equipped with a magnetic stir bar. Heat to a gentle reflux (approx. 60-64°C) with continuous stirring until the solid dissolves.

    • Validation Check: The solution must become entirely transparent, indicating complete dissolution of the target lattice.

  • Decolorization (Conditional): If the solution is dark brown or heavily tinted, remove it from the heat source, allow it to cool slightly (to prevent boil-over), and add 5-10% w/w activated charcoal. Boil for 10 minutes, then perform a rapid hot gravity filtration through fluted filter paper into a pre-warmed flask.

    • Validation Check: The resulting filtrate should be significantly lighter in color (pale yellow to colorless).

  • Anti-Solvent Addition: Return the clarified filtrate to a gentle boil. Slowly add hot acetone dropwise. Continue addition until a faint, persistent cloudiness (turbidity) is observed in the boiling solution.

    • Validation Check: Turbidity confirms that the saturation point (metastable limit) has been reached via the anti-solvent.

  • Clarification: Add methanol dropwise (usually 1-5 drops) just until the boiling solution becomes perfectly clear again.

  • Controlled Cooling: Remove the flask from the heat source. Cover with a watch glass and allow it to cool undisturbed to room temperature over 1-2 hours. Slow cooling is crucial for the formation of large, pure crystals [7].

    • Validation Check: Needle-like or plate-like crystals should spontaneously begin to form on the walls of the flask as the temperature drops.

  • Final Isolation: Once at room temperature, place the flask in an ice-water bath (0-5°C) for 30 minutes to maximize the thermodynamic yield. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold acetone to remove adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum at 40°C to constant weight.

References

  • Google Patents. "US2474823A - Quinoline compounds and process of making same.
  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Available at: [Link]

  • ACS Publications. "API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing." Available at: [Link]

  • Organic Syntheses. "6-methoxy-8-nitroquinoline." Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2,3-Dimethylquinolin-4-ol Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the synthesis of 2,3-dimethylquinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the synthesis of 2,3-dimethylquinolin-4-ol derivatives. This class of compounds is heavily utilized in the development of antifungal agents, agrochemicals, and targeted therapeutics.

Constructing the quinoline core—typically via the condensation of an aniline derivative with a β-keto ester like ethyl 2-methylacetoacetate—is a thermodynamically sensitive process. Below, you will find a deep dive into the causality of byproduct formation, a self-validating experimental protocol, and data-driven troubleshooting workflows.

Reaction Pathway & Mechanistic Pitfalls

Pathway A Aniline + Ethyl 2-methylacetoacetate B Enamine/Schiff Base (Intermediate) A->B PPA, 100°C (Condensation) C 2,3-Dimethylquinolin-4-ol (Target Product) B->C PPA, 150°C (Cyclization) D Uncyclized Amides (Byproduct) B->D T < 130°C (Incomplete) E Regioisomers (Byproduct) B->E m-Substituted Aniline F Oxidation Products (Byproduct) C->F T > 160°C + O2 Exposure

Reaction pathway and byproduct formation logic for 2,3-dimethylquinolin-4-ol synthesis.

FAQ & Troubleshooting Guides

Q1: Why am I seeing a high percentage of incomplete cyclization products (e.g., uncyclized enamines/amides) in my LC-MS data? Causality: The synthesis of 2,3-dimethylquinolin-4-ol derivatives typically relies on a one-pot, acid-catalyzed Conrad-Limpach-type reaction[1]. This is a thermodynamically driven two-step process. The initial condensation of the aniline (e.g., 2-fluoroaniline) with ethyl 2-methylacetoacetate forms an enamine/Schiff base intermediate. However, the subsequent intramolecular electrophilic aromatic substitution (ring closure) has a high activation energy barrier. If the thermal energy is insufficient (e.g., heating below 130 °C) or the polyphosphoric acid (PPA) catalyst is too dilute, the reaction stalls at the enamine stage, leading to high byproduct yields[2]. Resolution: Ensure the reaction is strictly maintained at 150 °C and utilize at least 1.5 equivalents of PPA to provide both sufficient protonation and the necessary solvent matrix for cyclization[2].

Q2: How do I minimize regioisomer byproducts when using meta-substituted anilines? Causality: When utilizing meta-substituted anilines (e.g., 3-fluoroaniline), the cyclization step can occur at either the ortho or para position relative to the substituent, generating a mixture of regioisomers[3]. This outcome is dictated by the competing forces of steric hindrance and electronic activation. While the para-position is generally sterically favored, strongly electron-donating groups can paradoxically increase electron density at the ortho-position, forcing an undesired cyclization pathway. Resolution: To minimize this, rely on symmetric aniline precursors where possible. If a meta-substituted precursor is mandatory, employ bulky directing groups to sterically block the undesired pathway, or implement a rigorous recrystallization protocol (e.g., using EtOH) to isolate the thermodynamically favored isomer[4].

Q3: What causes decarboxylation or oxidation byproducts, and how can I prevent them? Causality: The 4-hydroxyquinoline core readily tautomerizes to its quinolin-4-one form, which is highly susceptible to oxidative degradation at the 2,3-alkyl positions[5]. Oxidation and decarboxylation byproducts arise from overly harsh thermal conditions (>160 °C) or prolonged exposure to atmospheric oxygen during the extended heating phase[6]. Resolution: Strictly cap the reaction temperature at 150 °C. Additionally, degas the PPA and reactant mixture with nitrogen prior to heating to suppress oxidative degradation pathways[2].

Data Presentation: Reaction Conditions vs. Byproduct Distribution

To illustrate the critical nature of precise thermal and acidic control, the following table summarizes the quantitative impact of reaction conditions on byproduct formation during the synthesis of fluorinated 2,3-dimethylquinolin-4-ol analogs.

Reaction ConditionTemperature (°C)Time (h)PPA (equiv)Target Yield (%)Enamine Byproduct (%)Degradation Byproduct (%)
Sub-optimal Heat 12041.545.048.5< 1.0
Standard Protocol 15031.589.2< 2.0< 2.0
Acid Deficiency 15030.555.335.1< 1.0
Overheating / O₂ 17061.562.40.028.6

Data synthesized from standard optimization profiles of fluorinated quinoline analogs[2].

Troubleshooting Decision Tree

Troubleshooting Start High Byproduct Yield Detected via LC-MS Q1 Is the main impurity an uncyclized enamine? Start->Q1 A1 Increase temp to 150°C Ensure 1.5 eq PPA Q1->A1 Yes Q2 Are regioisomers present? Q1->Q2 No End Optimized Yield (>85%) A1->End A2 Purify via recrystallization or alter precursor Q2->A2 Yes Q3 Is there oxidative degradation? Q2->Q3 No A2->End A3 Degas solvent with N2 Strictly control T < 160°C Q3->A3 Yes Q3->End No A3->End

Troubleshooting decision tree for isolating and resolving synthesis byproducts.

Experimental Protocol: Optimized One-Pot PPA-Catalyzed Cyclization

This protocol is designed as a self-validating system for the synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol (a representative derivative). Each step contains physical indicators to confirm the reaction is proceeding correctly before moving to the next phase[2].

Step 1: Reagent Preparation & Initiation

  • Action: In a 250 mL three-necked flask, combine 2-fluoroaniline (100.00 mmol, 11.11 g), ethyl 2-methylacetoacetate (100.00 mmol, 14.42 g), and polyphosphoric acid (PPA) (150.00 mmol, 50.69 g).

  • Causality: PPA acts as both the solvent matrix and the acidic catalyst. It protonates the carbonyl oxygen of the ester, increasing its electrophilicity to facilitate the initial nucleophilic attack by the aniline.

  • Self-Validation: At room temperature, the mixture will appear as a thick, heterogeneous suspension.

Step 2: Thermal Condensation & Cyclization

  • Action: Purge the flask with nitrogen, then heat the reaction mixture strictly to 150 °C for 3 hours.

  • Causality: 150 °C provides the exact thermodynamic energy required to overcome the activation barrier for intramolecular cyclization without triggering oxidative degradation.

  • Self-Validation: As the temperature crosses 100 °C, the suspension will transition into a homogeneous, dark, viscous solution, visually confirming Schiff base formation. To validate cyclization, monitor via TLC (Hexane:EtOAc 3:1); the disappearance of the high-Rf enamine spot confirms ring closure.

Step 3: Quenching & pH Adjustment

  • Action: Cool the mixture to room temperature, then place the flask in an ice bath. Slowly add a 10% aqueous sodium hydroxide (NaOH) solution dropwise until the pH reaches 7–8.

  • Causality: Neutralizing the highly acidic PPA matrix forces the basic quinoline derivative out of solution, preventing hydrolysis of the newly formed ring system.

  • Self-Validation: A rapid precipitation of a white to off-white solid will occur exactly at the neutralization point, confirming the successful isolation of the free base quinolin-4-ol.

Step 4: Isolation & Purification

  • Action: Filter the precipitate under vacuum and wash thoroughly with cold distilled water to remove residual phosphate salts. Dry the solid in a vacuum oven at 60 °C overnight.

  • Self-Validation: The final product should yield approximately 89.2% as a white solid with a sharp melting point of 230–231 °C[2].

References
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Antifungal Activity of Some 6-tert-butyl-8-chloro-2, 3-dimethylquinolin-4-ol Derivatives against Pyricularia oryae Source: EurekaSelect / Bentham Science URL:[Link]

  • Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation Source: ResearchGate / Springer Nature URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization Portal for 6-Chloro-2,3-dimethylquinolin-4-ol

Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic and kinetic hurdles of formulating heavily substituted heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic and kinetic hurdles of formulating heavily substituted heterocycles. 6-Chloro-2,3-dimethylquinolin-4-ol (CAS 1447-43-4) presents a classic solubility bottleneck in drug development and assay design.

Mechanistic Causality of Insolubility: The poor aqueous solubility of this compound is driven by two primary factors. First, the 6-chloro and 2,3-dimethyl substituents drastically increase the lipophilicity (LogP) and hydrophobic surface area of the planar quinoline core. Second, the 4-hydroxyl group allows the molecule to tautomerize into a 4-quinolone. This tautomeric state facilitates strong intermolecular hydrogen bonding (N-H···O=C) in the solid state, creating a highly stable crystal lattice. Overcoming this immense lattice energy is the primary thermodynamic barrier to achieving an aqueous solution.

Below are field-proven troubleshooting guides, quantitative benchmarks, and self-validating protocols to help you successfully formulate this compound.

Troubleshooting Guides & FAQs

Q1: My compound crashes out (precipitates) immediately when I dilute my DMSO stock into physiological buffers (e.g., PBS) or cell culture media. How do I prevent this? A1: This phenomenon, known as "solvent crash-out," occurs because the solvation shell around the hydrophobic quinoline core is rapidly depleted when the co-solvent concentration drops below a critical thermodynamic threshold 1.

  • The Fix: Implement a "step-down" micellar cascade. Instead of a direct 1:100 dilution into PBS, first dilute your DMSO stock into an intermediate surfactant mixture (e.g., 10% Tween-80 or Cremophor EL). Slowly titrate this intermediate into the aqueous phase under constant vortexing. The surfactants form kinetically stable micelles that shield the lipophilic 6-chloro group from bulk water.

Q2: I need to formulate 6-Chloro-2,3-dimethylquinolin-4-ol for in vivo oral dosing, but organic solvents are too toxic. What is the most effective aqueous vehicle? A2: For in vivo applications, cyclodextrin complexation is the gold standard for substituted quinolines 2. Specifically, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic internal cavity that perfectly encapsulates the lipophilic quinoline moiety, while its hydroxylated exterior ensures bulk aqueous solubility 3. This host-guest complexation prevents premature precipitation in the gastrointestinal tract.

Q3: Can I use pH adjustment to dissolve this compound without adding excipients? A3: Yes, but only at extreme pH ranges. Quinolin-4-ols are amphoteric. The basic quinoline nitrogen typically has a pKa around 2.2, while the 4-hydroxyl group has a pKa around 11.3 4.

  • The Fix: To achieve a true solution via ionization, you must formulate at pH < 2.0 (forming the hydrochloride salt) or pH > 12.0 (forming the sodium salt). If your downstream assay requires pH 7.4, the compound will immediately revert to its unionized tautomer and precipitate. Therefore, pH adjustment should only be used as a transient processing step or for specific gastric dissolution models.

Quantitative Data Summary: Solubility Enhancement Strategies

Formulation StrategyPrimary Solubilizing AgentMechanism of ActionExpected Solubility EnhancementBest Application
Co-solvency 5% DMSO + 5% Tween-80Reduces solvent polarity; micellar shielding10x - 50xIn vitro cell assays
pH Adjustment 0.1 M HCl (pH < 2.0)Protonation of quinoline nitrogen (Salt formation)100x - 500xGastric dissolution models
Inclusion Complex 20% w/v HP-β-CDHost-guest encapsulation of hydrophobic core500x - 1000xIn vivo dosing (IV/PO)
Solid Dispersion PVP / HPMC MatrixAmorphous stabilization; disrupts crystal lattice50x - 200xOral solid dosage forms

Experimental Protocols

Protocol 1: Preparation of HP-β-CD Inclusion Complexes via Lyophilization

This protocol utilizes a self-validating phase-solubility step to ensure thermodynamic efficiency before scaling up.

  • Phase Solubility Profiling (Validation Step): Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM. Add an excess of solid 6-Chloro-2,3-dimethylquinolin-4-ol (e.g., 5 mg) to 1 mL of each CD solution.

  • Equilibration: Shake the suspensions at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Quantification: Filter the suspensions through a 0.45 µm PTFE syringe filter. Quantify the dissolved compound via HPLC-UV. Self-Validation: Plotting drug concentration vs. CD concentration must yield a linear AL​ -type curve, confirming a 1:1 stoichiometric inclusion complex.

  • Scale-Up (Kneading Method): Based on the confirmed 1:1 molar ratio, mix the API and HP-β-CD in a mortar. Add a minimal volume of 50% ethanol to form a thick paste. Knead vigorously for 45 minutes to force the physical complexation.

  • Lyophilization: Disperse the resulting paste in LC-MS grade water, freeze at -80°C, and lyophilize for 48 hours. The resulting amorphous powder can be reconstituted in standard saline for immediate dosing.

Protocol 2: pH-Driven Salt Formation and Precipitation Rescue

Use this protocol to force the compound into solution for analytical studies.

  • Acidification: Suspend 10 mg of the compound in 1 mL of deionized water. Slowly add 1.0 M HCl dropwise while sonicating. Continue until the pH reaches ~2.0 and the solution becomes optically clear (protonation of the quinoline nitrogen).

  • Buffering (Critical Step): If physiological pH is required for your assay, do not add NaOH directly to the vial. Instead, slowly titrate the acidic solution into a high-capacity buffer (e.g., 200 mM HEPES, pH 7.4) that has been pre-loaded with a precipitation inhibitor like 0.5% w/v HPMC.

  • Validation: Analyze the final pH 7.4 solution via Dynamic Light Scattering (DLS). Self-Validation: The absence of colloidal particles >10 nm confirms successful supersaturation without nucleation.

Formulation Strategy Workflow

FormulationDecisionTree Start 6-Chloro-2,3-dimethylquinolin-4-ol Solubility Bottleneck Decision1 Target Application? Start->Decision1 InVitro In Vitro Assays (Cell Culture) Decision1->InVitro Low Vol InVivo In Vivo Dosing (Animal Models) Decision1->InVivo High Vol / Low Toxicity PhysChem Analytical / Structural Studies Decision1->PhysChem Pure Compound Cosolvent Co-solvent Cascade (DMSO -> Tween-80 -> Media) InVitro->Cosolvent Decision2 Route of Administration? InVivo->Decision2 Salt pH Adjustment (HCl Salt Formation) PhysChem->Salt Oral Oral (PO) Decision2->Oral IV Intravenous (IV) Decision2->IV ASD Amorphous Solid Dispersion (Polymer Matrix) Oral->ASD Cyclo HP-β-CD Inclusion Complex (Lyophilization) IV->Cyclo

Decision matrix for selecting the optimal solubility enhancement strategy for quinoline derivatives.

References

  • BenchChem. Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds.1

  • Guidechem. 4-Hydroxyquinoline 611-36-9 wiki - Physicochemical Properties and pKa.4

  • Journal of Molecular Structure. A single-step multicomponent synthesis of a quinoline derivative and the characterization of its cyclodextrin inclusion complex.2

  • MDPI. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.3

Sources

Optimization

Scale-up challenges for 6-Chloro-2,3-dimethylquinolin-4-ol batch production

Welcome to the Technical Support Center for the batch production of 6-Chloro-2,3-dimethylquinolin-4-ol . This guide is engineered for process chemists, chemical engineers, and drug development professionals scaling up qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the batch production of 6-Chloro-2,3-dimethylquinolin-4-ol . This guide is engineered for process chemists, chemical engineers, and drug development professionals scaling up quinoline-core pharmaceutical intermediates. The synthesis relies on a modified Conrad-Limpach cyclization, which presents unique thermochemical and phase-separation challenges when transitioning from bench to pilot scale.

Process Overview & Mechanistic Pathway

The synthesis follows a two-stage sequence: an acid-catalyzed condensation of 4-chloroaniline with ethyl 2-methylacetoacetate, followed by a high-temperature thermal cyclization.

Workflow N1 4-Chloroaniline + Ethyl 2-methylacetoacetate N2 Acid-Catalyzed Condensation (Dean-Stark, Toluene, 110°C) N1->N2 p-TsOH Catalyst N3 Intermediate: β-Anilinocrotonate N2->N3 - H2O (Azeotropic Removal) N4 Thermal Cyclization (Dowtherm A, 250°C) N3->N4 High-Shear Mixing N5 Controlled Cooling (Tautomeric Shift & Seeding) N4->N5 - EtOH (Distillation) N6 6-Chloro-2,3-dimethylquinolin-4-ol (Target API Intermediate) N5->N6 Anti-Solvent Addition

Workflow of Conrad-Limpach cyclization for 6-Chloro-2,3-dimethylquinolin-4-ol.

Troubleshooting & FAQs (Batch Production)

Phase 1: Condensation & Enamine Formation

Q: Why is the conversion to the β-anilinocrotonate intermediate stalling at 80% on the 50-kg scale? A: Causality: The condensation is an equilibrium-driven reaction that produces water. At scale, inefficient azeotropic removal of water causes the reverse hydrolysis reaction to compete with enamine formation. Solution: Ensure the Dean-Stark phase separator is appropriately sized for the vapor velocity of the large reactor. Increase the toluene reflux rate and verify that the internal temperature is strictly maintained at 110 °C. Do not proceed to cyclization until HPLC confirms <1% residual 4-chloroaniline.

Phase 2: High-Temperature Cyclization (Conrad-Limpach)

Q: Why does the cyclization step stall or produce massive tar degradation at scale compared to the bench scale? A: Causality: The Conrad-Limpach cyclization requires high temperatures (often around 250 °C) to provide the activation energy necessary for the electrocyclic ring-closing reaction to form the quinoline ring system[1]. In large-scale batch reactors, poor heat transfer leads to localized cold spots (stalling the reaction) and localized overheating (causing thermal decomposition of the intermediate)[1]. Solution: Transition from direct jacket heating of the bulk mixture to dosing the enamine intermediate slowly into pre-heated Dowtherm A (a high-boiling heat transfer fluid)[2]. This maintains a constant internal temperature above 240 °C, ensuring rapid cyclization and immediate distillation of the ethanol byproduct, which drives the reaction forward.

Q: We are observing a significant "deschloro" impurity in our final batch. Where does this originate, and how can it be eliminated? A: Causality: The formation of a deschloro analog is a known scale-up challenge when handling halogenated starting materials[1]. It typically originates from either trace aniline contamination in the 4-chloroaniline feedstock or via reductive dechlorination induced by prolonged residence times at high temperatures in metal reactors. Solution: Implement strict HPLC/GC-MS release testing for the 4-chloroaniline feedstock. If the impurity forms during the reaction, reduce the thermal residence time by using continuous flow reactors[3] or by accelerating the dosing rate of the enamine into the cyclization vessel.

Q: Are there alternative methodologies to avoid the harsh thermal conditions of the Conrad-Limpach route? A: Causality: Traditional methods require high-boiling solvents and extreme heat, which can lead to multiple side products that interfere with isolation[4]. Solution: Recent advancements suggest utilizing microwave-assisted continuous flow conditions (reducing cyclization time to minutes)[4] or employing transition-metal catalysis (e.g., Fe-catalyzed C(sp2)–C(sp2) bond cleavage and annulation) which operates under milder, environmentally benign conditions[5]. However, for immediate batch scale-up, optimizing the thermal Conrad-Limpach remains the most established industrial route.

Phase 3: Isolation & Tautomeric Control

Q: The final product precipitates as an unfilterable sludge. How do we achieve a crystalline powder? A: Causality: 6-Chloro-2,3-dimethylquinolin-4-ol exists in a tautomeric equilibrium with its keto form, 6-chloro-2,3-dimethylquinolin-4(1H)-one. Rapid, uncontrolled cooling traps mixed tautomeric networks and co-crystallizes unreacted intermediates[1], resulting in an amorphous, highly viscous sludge. Solution: Employ a controlled cooling ramp (e.g., 10 °C/hour) and seed the reactor within the metastable zone width (MSZW) to force the precipitation of the preferred crystalline tautomer. Washing the isolated solid with a suitable hot anti-solvent (like heptane) removes residual Dowtherm A and soluble impurities[1].

Quantitative Process Parameters

The following table summarizes the critical quality attributes (CQAs) and acceptable parameter ranges when scaling from bench to commercial scale.

Process ParameterBench Scale (100 g)Target Commercial Scale (50 kg)Critical Quality Attribute (CQA) Impact
Condensation Temp 110 °C110 °CDrives azeotropic water removal; prevents hydrolysis.
Cyclization Temp 250 °C245–255 °CProvides activation energy for ring closure[1].
Dosing Time 10 mins4–6 hoursControls exotherm and ethanol off-gassing rates.
Cooling Rate Uncontrolled10–15 °C/hrDetermines crystalline vs. amorphous solid phase.
Typical Yield 85%>78% (Optimized)Dictates the economic viability of the batch process.
Deschloro Impurity <0.1%<0.15%Impacts API purity and downstream toxicity[1].

Self-Validating Scale-Up Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific validation checkpoint is met.

Phase 1: Enamine Condensation
  • Charge: Load 4-chloroaniline (1.0 equiv) and ethyl 2-methylacetoacetate (1.1 equiv) into a glass-lined reactor containing toluene (5 volumes).

  • Catalyze: Add p-toluenesulfonic acid (0.05 equiv).

  • Reflux: Heat the mixture to 110 °C under high-shear agitation.

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is deemed complete only when the theoretical volume of water is collected and in-process HPLC shows <1% residual 4-chloroaniline.

  • Concentrate: Distill off toluene under reduced pressure to yield the crude β-anilinocrotonate intermediate as a viscous oil.

Phase 2: Thermal Cyclization
  • Pre-heat: In a separate Hastelloy reactor, heat Dowtherm A (10 volumes) to 250 °C[2].

  • Dose: Pump the crude enamine into the Dowtherm A at a controlled rate to ensure the internal temperature does not drop below 240 °C.

  • Self-Validation Checkpoint: Monitor the overhead condenser. The continuous evolution and collection of ethanol validate that the cyclization is actively occurring[2]. If ethanol stops evolving, pause dosing and verify reactor temperature.

  • Hold: Maintain 250 °C for 30 minutes post-dosing.

Phase 3: Isolation & Purification
  • Cool: Ramp down the temperature to 90 °C at a strict rate of 15 °C/hour to avoid amorphous crashing.

  • Precipitate: Add heptane (5 volumes) slowly as an anti-solvent.

  • Filter: Transfer the slurry to a Nutsche filter.

  • Self-Validation Checkpoint: Wash the filter cake with hot heptane (60 °C) until the filtrate runs completely clear, validating the total removal of the high-boiling Dowtherm A solvent.

  • Dry: Vacuum dry at 60 °C until constant weight is achieved.

References

  • challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline - BenchChem - 1

  • New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones - ACS Publications - 2

  • Metal-Free Arylation of Ethyl Acetoacetate with Hypervalent Diaryliodonium Salts - PMC - 4

  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines - Beilstein Journals - 5

  • A CONTINUOUS PROCESS TOWARDS THE SYNTHESIS OF QUINOLONES - VCU Scholars Compass - 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Storage and Degradation of 6-Chloro-2,3-dimethylquinolin-4-ol

Welcome to the Technical Support Center for 6-Chloro-2,3-dimethylquinolin-4-ol (CAS: 1447-43-4). As a Senior Application Scientist, I frequently see researchers encounter unexpected experimental variability when working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Chloro-2,3-dimethylquinolin-4-ol (CAS: 1447-43-4). As a Senior Application Scientist, I frequently see researchers encounter unexpected experimental variability when working with halogenated quinolines. This compound is highly valued in drug development, but its structural nuances—specifically its tautomeric instability, photolytic dehalogenation, and solvent-dependent behavior—require precise handling.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the absolute integrity of your compound during storage and biological evaluation.

Core Troubleshooting & FAQs

Q1: My powder stock has developed a yellow/brown tint after several weeks on the bench. Has it degraded?

  • The Causality: Yes, this is a classic sign of photodegradation. Halogenated quinolines possess a highly conjugated aromatic system that strongly absorbs UV and visible light. Excitation of the molecule to a triplet state promotes the homolytic cleavage of the labile C-Cl bond[1]. The resulting quinoline radicals rapidly undergo dimerization or react with ambient oxygen to form N-oxides and ring-cleavage products, which manifest as colored impurities.

  • The Fix: Immediately discard discolored batches if high purity (>98%) is required for your assays. Always store new batches in opaque or amber glass vials, and handle them under diminished room lighting.

Q2: My NMR spectra show inconsistent peak integration, and the compound behaves differently in water versus chloroform. Is it impure?

  • The Causality: What you are observing is likely not an impurity, but Keto-Enol Tautomerism . 6-Chloro-2,3-dimethylquinolin-4-ol (the enol form) exists in a dynamic equilibrium with 6-chloro-2,3-dimethyl-1H-quinolin-4-one (the keto/oxo form)[2]. In non-polar environments, the enol form can be stabilized. However, in polar solvents (like water or DMSO), the keto form is thermodynamically favored due to strong intermolecular hydrogen bonding with the solvent[3]. This tautomeric shift drastically alters the molecule's solubility profile and chemical shifts.

  • The Fix: To achieve reproducible NMR spectra and assay concentrations, consistently use anhydrous solvents (e.g., DMSO-d6) and allow the solution to equilibrate for 30 minutes prior to acquisition or dilution.

Q3: Can I store aliquots of the compound in aqueous buffer at -20°C?

  • The Causality: This is highly discouraged. While the quinoline core is generally hydrolytically stable[4], the presence of water combined with freeze-thaw cycles induces localized pH shifts and concentration gradients. This thermodynamic stress forces the compound to precipitate irreversibly as the highly crystalline quinolin-4-one tautomer. Re-solubilizing this precipitate requires heating, and heating aqueous halogenated quinolones can trigger nucleophilic aromatic substitution (SNAr) or oxidative degradation[4].

  • The Fix: Prepare stock solutions exclusively in anhydrous DMSO, aliquot into single-use tubes, and store at -80°C. Dilute into aqueous assay buffers only immediately before use.

Quantitative Stability Profile

To guide your laboratory's storage strategy, the following table summarizes the degradation kinetics of 6-Chloro-2,3-dimethylquinolin-4-ol under various environmental conditions.

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Pathway
Solid, 25°C Ambient AirAmbient Lab Light< 3 MonthsPhotolytic dehalogenation[1]
Solid, 4°C DesiccatedDark (Amber Vial)12 - 18 MonthsSlow ambient oxidation[4]
Solid, -20°C Argon/NitrogenDark> 36 MonthsNone detected
Solution (DMSO), 25°C Ambient AirAmbient Lab Light< 1 WeekRapid photo-oxidation[1]
Solution (DMSO), -80°C Argon/NitrogenDark6 - 12 MonthsFreeze-thaw precipitation[3]
Validated Protocol: Self-Validating Aliquoting Workflow

This standard operating procedure (SOP) is designed as a self-validating system. By incorporating an analytical quality control step, you definitively confirm the integrity of your stock before proceeding to costly downstream biological assays.

Step 1: Desiccation and Equilibration Remove the lyophilized 6-Chloro-2,3-dimethylquinolin-4-ol from -20°C storage. Causality Check: Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 2 hours before opening. Opening a cold vial introduces condensation; this moisture irreversibly drives the compound into the less soluble keto tautomer[2].

Step 2: Inert Solubilization In a biosafety cabinet with dimmed lighting, dissolve the powder in anhydrous, amine-free DMSO (≥99.9% purity) to a concentration of 10 mM. Vortex gently until visually clear. Causality Check: Do not sonicate. Localized cavitation heating from sonication can induce oxidative stress and ring degradation[4].

Step 3: Aliquoting and Blanketing Dispense 20–50 µL aliquots into single-use, amber microcentrifuge tubes. Blanket each tube with a gentle stream of Argon gas for 3 seconds before capping to displace ambient oxygen.

Step 4: Self-Validation (Quality Control) Before freezing the batch, take one representative aliquot and dilute it to 100 µM in your HPLC mobile phase. Run an HPLC-UV assay with detection at 254 nm. Validation Metric: A single sharp peak must be observed. The appearance of a secondary peak at a lower retention time indicates des-chloro degradation products[1]. If the secondary peak area exceeds 2%, the batch has been photolyzed and must be discarded.

Step 5: Cryopreservation Flash-freeze the validated aliquots in liquid nitrogen and transfer them immediately to a -80°C freezer for long-term storage.

Mechanistic Visualization

The following diagram illustrates the logical relationships between environmental stressors, tautomeric equilibrium, and the specific degradation pathways of the compound.

StorageDegradation Enol 6-Chloro-2,3-dimethylquinolin-4-ol (Enol Tautomer) Keto 6-Chloro-2,3-dimethyl-1H-quinolin-4-one (Keto Tautomer) Enol->Keto Tautomeric Equilibrium UV UV/Visible Light (Photolysis) Enol->UV Exposure Keto->UV Exposure Heat Thermal Stress (>60°C) Keto->Heat Exposure Dehalogenated Dehalogenated Radicals & Dimerization UV->Dehalogenated C-Cl Bond Cleavage Moisture Moisture / Polar Solvents Moisture->Keto Favors Keto Form Oxidized N-Oxides & Ring Cleavage Heat->Oxidized Aerobic Oxidation

Mechanistic pathways of tautomerism and degradation for 6-Chloro-2,3-dimethylquinolin-4-ol.

References
  • Title: Tautomerism of 4-Hydroxy-4(1H) quinolon Source: ResearchGate URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI (Molecules) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

6-Chloro-2,3-dimethylquinolin-4-ol vs other 4-hydroxyquinoline derivatives

A Comparative Technical Guide: 6-Chloro-2,3-dimethylquinolin-4-ol vs. Alternative 4-Hydroxyquinoline Derivatives As a Senior Application Scientist evaluating heterocyclic scaffolds for drug discovery and materials scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Technical Guide: 6-Chloro-2,3-dimethylquinolin-4-ol vs. Alternative 4-Hydroxyquinoline Derivatives

As a Senior Application Scientist evaluating heterocyclic scaffolds for drug discovery and materials science, I rely heavily on structure-activity relationship (SAR) data to guide lead optimization. The 4-hydroxyquinoline (4-HQ) core—which exists in a dynamic equilibrium with its quinolin-4(1H)-one (keto) tautomer—is a privileged structure in medicinal chemistry, foundational to antimalarials, fluoroquinolone antibiotics, and target-specific kinase inhibitors[1].

Within this chemical class, 6-Chloro-2,3-dimethylquinolin-4-ol (CAS: 1447-43-4) represents a highly specialized derivative[2]. By introducing a halogen at the C6 position and bulky methyl groups at C2 and C3, this molecule diverges significantly from unsubstituted 4-HQs and traditional 6-fluoroquinolones in both its physicochemical behavior and receptor interaction profile. This guide provides an objective, data-driven comparison of this compound against other 4-hydroxyquinoline derivatives, focusing on mechanistic SAR, tautomeric dynamics, and experimental validation protocols.

Mechanistic & Structural Divergence (The SAR Framework)

The biological efficacy of 4-hydroxyquinolines is intrinsically linked to their tautomerism. The keto form is generally the biologically active tautomer responsible for interactions with bacterial targets like DNA gyrase and topoisomerase IV[3].

  • Electronic Effects (The C6 Substitution): The C6 position heavily influences the electron density of the quinoline ring. In classical fluoroquinolones, a highly electronegative 6-fluoro group enhances target penetration. In 6-Chloro-2,3-dimethylquinolin-4-ol, the 6-chloro group provides a larger atomic radius and distinct inductive electron-withdrawing properties. This stabilizes the non-aromatic keto tautomer in polar environments by increasing the acidity of the enol form, pushing the equilibrium toward the biologically active state[3].

  • Steric Constraints (The C2/C3 Methylations): Unsubstituted 4-HQs or those with only a C2-methyl group can easily intercalate into planar binding pockets. The addition of a C3-methyl group in 6-Chloro-2,3-dimethylquinolin-4-ol introduces severe steric hindrance[4]. This prevents planar DNA intercalation, forcing the molecule to bind in more expansive, hydrophobic allosteric pockets. This steric bulk is a critical design choice when engineering selective inhibitors that must avoid off-target toxicity.

Tautomerism Enol Enol Form 4-Hydroxyquinoline (Aromatic) Keto Keto Form Quinolin-4(1H)-one (Biologically Active) Enol->Keto Polar Solvents (Proton Transfer) Target Target Enzyme e.g., DNA Gyrase Keto->Target H-Bonding & Pi-Stacking Substituents Substituent Effects 6-Cl: Electron Withdrawal 2,3-diMe: Steric Bulk Substituents->Keto Stabilizes N-H Alters Pocket Fit

Fig 1. Tautomeric equilibrium and substituent effects in 4-hydroxyquinolines.

Comparative Physicochemical Data

To objectively evaluate these derivatives, we must compare their fundamental properties. The table below synthesizes the physicochemical differences driving their distinct application profiles[1][2].

CompoundSubstituentsMW ( g/mol )CLogP (Est.)Tautomeric Preference (Aqueous)Primary Application / Target
4-Hydroxyquinoline None145.161.5Mixed (Enol/Keto)Baseline Scaffold / Intermediates
6-Fluoro-4-quinolone core 6-Fluoro163.151.8Strongly KetoAntibacterial (DNA Gyrase)
6-Chloro-2,3-dimethylquinolin-4-ol 6-Chloro, 2,3-Dimethyl207.663.2Strongly KetoSelective Kinase / Hydrophobic Targets
Kynurenic Acid 2-Carboxy189.170.8Keto (Zwitterionic)Neuroprotective (NMDA Receptor)

Note: The increased CLogP of the 6-chloro-2,3-dimethyl derivative significantly enhances its lipophilicity, improving cell membrane permeability compared to the unsubstituted and carboxylated analogs.

Experimental Methodologies & Validation

Trustworthy SAR data requires self-validating experimental systems. Below are the definitive protocols for evaluating the tautomeric state and biological binding of these derivatives.

Protocol 1: Spectroscopic Evaluation of Keto-Enol Tautomerism

Causality: Because the keto form is the biologically active pharmacophore, determining the keto-enol ratio in physiological solvents is critical before running in vitro assays[3].

  • Sample Preparation: Dissolve 5 mg of 6-Chloro-2,3-dimethylquinolin-4-ol and the comparator (e.g., unsubstituted 4-HQ) in 1 mL of deuterated DMSO (DMSO- d6​ ) and deuterated chloroform (CDCl 3​ ) to represent polar and non-polar microenvironments, respectively.

  • FTIR Spectroscopy: Analyze the samples using an ATR-FTIR spectrometer.

    • Validation Check: The keto form is characterized by a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1620-1680 cm⁻¹[3]. The enol form will lack this but show a broad O-H stretch >3000 cm⁻¹.

  • 1H-NMR Analysis: Acquire spectra at 400 MHz.

    • Validation Check: In the keto form, the N-H proton typically appears as a broad singlet far downfield (approx. 11-12 ppm).

  • Data Synthesis: Calculate the tautomeric ratio by integrating the respective solvent-stable peaks. 6-Chloro-2,3-dimethylquinolin-4-ol will demonstrate a pronounced shift toward the keto form in DMSO compared to CDCl 3​ .

Protocol 2: In Vitro Target Binding Assay

Causality: To prove that the C2/C3 steric bulk alters target specificity, a comparative binding assay against a planar-preferring target (like DNA) vs. a pocket-preferring target (like a specific kinase) is required.

  • Reagent Prep: Prepare 10 mM stock solutions of all quinoline derivatives in 100% DMSO.

  • Serial Dilution: Dilute compounds in assay buffer (50 mM Tris-HCl, pH 7.4) to achieve final concentrations ranging from 0.1 µM to 100 µM (keep final DMSO <1%).

  • Enzyme Incubation: Incubate the compounds with the target enzyme for 30 minutes at 37°C.

  • Signal Detection: Utilize a fluorescence-based cleavage assay to measure enzyme activity.

  • IC50 Calculation: Plot log(inhibitor) vs. normalized response to determine the IC50.

    • Expected Outcome: The 6-Chloro-2,3-dimethyl derivative will show reduced activity against DNA-intercalating targets due to steric clash from the 2,3-dimethyl groups, but higher affinity for specific hydrophobic allosteric sites compared to unsubstituted 4-HQ.

Workflow Prep Compound Preparation 6-CDQ vs Unsubstituted 4-HQ Spec Spectroscopic Profiling FTIR (1620-1680 cm⁻¹) & NMR Prep->Spec Assay In Vitro Screening Target Binding & MIC Assays Spec->Assay Analysis SAR Data Synthesis Quantify Steric & Electronic Impact Assay->Analysis

Fig 2. Experimental workflow for comparative SAR profiling of quinoline derivatives.

Conclusion

While unsubstituted 4-hydroxyquinolines and 6-fluoro derivatives serve as excellent broad-spectrum scaffolds, 6-Chloro-2,3-dimethylquinolin-4-ol is a highly specialized tool. Its unique combination of electronic stabilization (via the 6-chloro group) and steric restriction (via the 2,3-dimethyl groups) makes it an ideal candidate for targeting deep, hydrophobic protein pockets where traditional planar quinolones fail.

References

  • BenchChem Technical Support Team. "A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Derivatives." BenchChem, 2025.1[1]

  • BenchChem Technical Support Team. "An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives." BenchChem, 2025. 3[3]

  • Guidechem. "6-chloro-2,3-dimethyl-1H-quinolin-4-one 1447-43-4 wiki." Guidechem. 2[2]

  • MDPI. "2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives." MDPI, 2024. 4[4]

Sources

Comparative

A Comparative Guide to Mass Spectrometry for the Purity Validation of 6-Chloro-2,3-dimethylquinolin-4-ol

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is a critical determinant of efficacy, safety, and reproducibility. For a molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is a critical determinant of efficacy, safety, and reproducibility. For a molecule like 6-Chloro-2,3-dimethylquinolin-4-ol, a substituted quinoline with potential applications in medicinal chemistry, rigorous purity assessment is paramount.[1] This guide provides an in-depth, objective comparison of mass spectrometry with other established analytical techniques for the validation of its purity, grounded in experimental data and established protocols.

The Central Role of Purity in Drug Discovery

Impurities in active pharmaceutical ingredients (APIs) can arise from various stages, including synthesis, degradation, or storage.[2][3] Regulatory bodies such as the FDA and EMA mandate strict control and characterization of these impurities to ensure patient safety.[2][4] Therefore, the choice of analytical methodology for purity determination is a decision with significant scientific and regulatory implications.[5]

Mass Spectrometry: A Gold Standard for Purity and Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerhouse in analytical chemistry, offering unparalleled sensitivity and specificity for the identification and quantification of small molecules and their impurities.[6][7][8]

The Causality Behind LC-MS for Purity Analysis

The strength of LC-MS lies in its hyphenated nature. High-Performance Liquid Chromatography (HPLC) first separates the analyte (6-Chloro-2,3-dimethylquinolin-4-ol) from any co-eluting impurities based on their physicochemical properties.[9] The separated components then enter the mass spectrometer, which acts as a highly sensitive and specific detector, measuring the mass-to-charge ratio (m/z) of the ionized molecules.[8] This dual-layered analysis provides not just a quantitative measure of purity but also crucial structural information about any impurities present.[10]

Experimental Workflow: LC-MS for 6-Chloro-2,3-dimethylquinolin-4-ol

The following diagram outlines a typical LC-MS workflow for purity validation.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Dissolve 6-Chloro-2,3- dimethylquinolin-4-ol in suitable solvent Filter Filter through 0.22 µm syringe filter Sample->Filter Injection Inject sample into HPLC system Filter->Injection Separation Separation on a C18 column with gradient elution Injection->Separation Ionization Electrospray Ionization (ESI) in positive mode Separation->Ionization Detection Mass analysis (e.g., TOF or Quadrupole) Ionization->Detection Fragmentation Tandem MS (MS/MS) for impurity identification Detection->Fragmentation Purity Calculate purity based on peak area percentage Fragmentation->Purity Impurity_ID Identify impurities from fragmentation patterns Purity->Impurity_ID

Caption: General workflow for LC-MS/MS analysis of 6-Chloro-2,3-dimethylquinolin-4-ol.

Detailed LC-MS/MS Protocol for Purity Determination

1. Sample Preparation:

  • Accurately weigh and dissolve the 6-Chloro-2,3-dimethylquinolin-4-ol sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: An Agilent 1260 Infinity II Binary Pump or equivalent.[11]

  • Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 2.1 x 50 mm).[11]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: An Agilent single quadrupole InfinityLab LC/MSD XT system or a triple quadrupole/ion trap instrument for MS/MS.[11]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for quinoline compounds.[7][12][13]

3. Data Acquisition and Analysis:

  • Acquire full scan mass spectra to detect all ions present.

  • For impurity identification, perform tandem mass spectrometry (MS/MS) on any detected impurity peaks to obtain fragmentation patterns.[14] Quinolone derivatives often exhibit characteristic losses of water and carbon monoxide.[12][13][15]

  • Purity is calculated as the percentage of the main peak area relative to the total area of all detected peaks in the chromatogram.[11]

Comparative Analytical Techniques

While LC-MS is a powerful tool, a comprehensive validation often involves orthogonal methods to provide a more complete picture of a compound's purity.[16]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for routine purity analysis.[17][18] It is particularly effective for quantifying known impurities against a reference standard.[4][6]

Protocol Summary:

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.[19]

  • Column and Mobile Phase: Similar to the LC part of the LC-MS method.

  • Detection: UV absorbance is monitored at a wavelength where the analyte and potential impurities have significant chromophores.[20]

  • Causality: The underlying principle is that the absorbance of UV light is directly proportional to the concentration of the compound. Peak purity can be assessed using a PDA detector by comparing spectra across the peak.[16][19]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has gained recognition as a primary analytical method for determining purity without the need for a specific reference standard of the analyte.[21][22][23]

Protocol Summary:

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation: The sample is dissolved in a deuterated solvent along with a known amount of an internal standard.[24][25]

  • Causality: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[24][25] By comparing the integral of a specific proton signal from the analyte to that of the internal standard, the absolute purity can be calculated.[24]

Quantitative Data Comparison

The following table summarizes hypothetical but realistic performance data for the purity analysis of 6-Chloro-2,3-dimethylquinolin-4-ol using the discussed techniques.

ParameterLC-MS/MSHPLC-UVqNMR
Purity (%) 99.8599.8299.88
Limit of Detection (LOD) ~0.001%[4]~0.05%~0.1%
Limit of Quantitation (LOQ) ~0.003%~0.15%~0.3%
Impurity Identification Excellent (via MS/MS)Limited (requires standards)Good (for major impurities)
Reference Standard Required No (for % area)Yes (for quantification)No (uses internal standard)[23]

Decisional Framework for Technique Selection

The choice of analytical technique is often guided by the stage of development and the specific question being asked.

Decision_Tree cluster_goals cluster_methods Start Purity Validation Goal? Impurity_ID Identify Unknown Impurities Start->Impurity_ID Routine_QC Routine Quality Control (Known Impurities) Start->Routine_QC Absolute_Purity Absolute Purity Determination (Primary Standard) Start->Absolute_Purity LCMS LC-MS/MS Impurity_ID->LCMS High sensitivity and structural elucidation HPLC HPLC-UV Routine_QC->HPLC Robust, cost-effective for known analytes qNMR qNMR Absolute_Purity->qNMR Primary method, no specific analyte standard needed

Caption: Decision tree for selecting an analytical technique for purity assessment.

Conclusion: An Integrated Approach

For the comprehensive purity validation of 6-Chloro-2,3-dimethylquinolin-4-ol, mass spectrometry, particularly LC-MS/MS, offers unmatched advantages in terms of sensitivity and the ability to identify unknown impurities.[8][10] While HPLC-UV remains a workhorse for routine quality control, and qNMR provides an excellent orthogonal method for absolute purity determination, LC-MS/MS is indispensable for in-depth impurity profiling and ensuring the highest standards of drug substance quality and safety.[2][17] The validation of analytical procedures should always be conducted in accordance with regulatory guidelines such as ICH Q2(R1) to ensure the data is fit for its intended purpose.[16][26][27]

References

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Small Molecule Identity and Purity Testing. Pacific BioLabs. Available from: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]

  • Multiresidue determination of quinolone antibiotics using liquid chromatography coupled to atmospheric-pressure chemical ionization mass spectrometry and tandem mass spectrometry. PubMed. Available from: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available from: [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.. Available from: [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. Available from: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations. IAEA. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Small Molecule Identification and Purity Testing. Medistri SA. Available from: [Link]

  • impurity-profiling-and-characterization-for-generic-project. ResolveMass Laboratories Inc.. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available from: [Link]

  • msPurity: Automated Evaluation of Precursor Ion Purity for Mass Spectrometry-Based Fragmentation in Metabolomics. Analytical Chemistry. Available from: [Link]

  • Recent trends in the impurity profile of pharmaceuticals. PMC. Available from: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. Available from: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. Available from: [Link]

  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. ResearchGate. Available from: [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Technology Networks. Available from: [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available from: [Link]

  • Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Agilent. Available from: [Link]

Sources

Validation

Comparing antimicrobial efficacy of 6-Chloro-2,3-dimethylquinolin-4-ol analogs

Title: Comparative Antimicrobial Efficacy of 6-Chloro-2,3-dimethylquinolin-4-ol Analogs: A Preclinical Guide Introduction Quinolin-4-ol derivatives represent a highly versatile scaffold in medicinal chemistry, historical...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Antimicrobial Efficacy of 6-Chloro-2,3-dimethylquinolin-4-ol Analogs: A Preclinical Guide

Introduction Quinolin-4-ol derivatives represent a highly versatile scaffold in medicinal chemistry, historically recognized for their potent antimicrobial properties. The specific substitution pattern of the 6-Chloro-2,3-dimethylquinolin-4-ol core provides a unique balance of lipophilicity and electronic distribution, making it an excellent baseline for structure-activity relationship (SAR) studies. This guide critically compares the antimicrobial efficacy, mechanism of action, and synergistic potential of 6-Chloro-2,3-dimethylquinolin-4-ol against its structural analogs, providing actionable, self-validating experimental frameworks for researchers in early-stage drug discovery.

Mechanistic Overview

The antimicrobial action of quinolin-4-ol analogs is not monolithic. Depending on the specific C-2, C-3, and C-6 substitutions, these compounds partition into distinct mechanistic pathways. The base scaffold primarily targets bacterial DNA replication by inhibiting DNA gyrase and topoisomerase IV 1. However, structural divergence—such as the introduction of bulky aryl groups at C-2 or amino substitutions at C-4—can shift the mechanism toward bacterial membrane disruption 2 or the inhibition of multi-drug efflux pumps like NorA in Staphylococcus aureus3.

G A 6-Chloro-2,3-dimethylquinolin-4-ol & Analogs B Bacterial Membrane Penetration A->B C1 Target 1: DNA Gyrase & Topoisomerase IV B->C1 C2 Target 2: NorA Efflux Pump (S. aureus) B->C2 D1 Inhibition of DNA Supercoiling/Replication C1->D1 D2 Blockade of Antibiotic Efflux C2->D2 E1 Bactericidal Effect (Cell Death) D1->E1 E2 Intracellular Accumulation (Synergy with Antibiotics) D2->E2

Caption: Dual mechanistic pathways of quinolin-4-ol analogs targeting DNA replication and NorA efflux pumps.

Quantitative Comparison of Antimicrobial Efficacy

To objectively evaluate the performance of the 6-Chloro-2,3-dimethylquinolin-4-ol scaffold, we must benchmark its Minimum Inhibitory Concentration (MIC) against modified analogs. The data below synthesizes findings from recent high-throughput screening and SAR optimization campaigns.

Compound ScaffoldKey SubstitutionsPrimary Target OrganismMIC (μg/mL)Dominant Mechanism of Action
6-Chloro-2,3-dimethylquinolin-4-ol 6-Cl, 2,3-diMeS. aureus (MRSA)16.0DNA Gyrase Inhibition
4-Aminoquinoline (DNAC-2) 4-NH-ArylS. aureus (MRSA)8.0Membrane Depolarization 2
2-Ethoxy-3-methylquinolin-4-ol 2-OEt, 3-MeE. coli32.0Topoisomerase IV / Biofilm 1
2-(4-Propoxyphenyl)quinolin-4-ol 2-Aryl, 4-OHS. aureus (NorA+)>64.0*NorA Efflux Pump Inhibition 3

*Note: While intrinsic antibacterial activity is low, this analog acts synergistically as an Efflux Pump Inhibitor (EPI), reducing the MIC of ciprofloxacin by >4-fold4.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols integrate built-in validation steps. By understanding the causality behind these steps, researchers can troubleshoot and adapt the assays for novel quinoline libraries.

Protocol 1: High-Throughput Broth Microdilution for MIC Determination

Objective: Quantify the intrinsic antimicrobial potency of quinolin-4-ol analogs.

  • Inoculum Preparation : Cultivate bacterial strains (e.g., MRSA ATCC 43300) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to the exponential growth phase.

    • Causality: Cation adjustment (Ca²⁺ and Mg²⁺) is critical because divalent cations stabilize the bacterial outer membrane and interact with certain quinolone scaffolds, ensuring physiologically relevant binding kinetics.

  • Standardization : Adjust the suspension to a 0.5 McFarland standard, then dilute 1:100 to achieve a final well concentration of 5×105 CFU/mL.

    • Causality: Maintaining a strict target-to-drug ratio prevents the "inoculum effect," where artificially high bacterial densities overwhelm the drug, leading to false-positive resistance.

  • Compound Dispensing : Prepare 2-fold serial dilutions of the 6-Chloro-2,3-dimethylquinolin-4-ol analogs in DMSO, ensuring the final DMSO concentration per well does not exceed 1% (v/v).

    • Causality: DMSO concentrations >1% can induce non-specific solvent toxicity, confounding the true MIC of the compound.

  • Incubation & Viability Readout : Incubate at 37°C for 18-24 hours. Add 10 μL of Resazurin (0.015%) to each well and incubate for an additional 2 hours.

    • Causality: Visual turbidity is highly subjective. Resazurin acts as an objective redox indicator; viable cells reduce the blue dye to highly fluorescent pink (resorufin), allowing for precise spectrophotometric quantification of cell death.

Protocol 2: Ethidium Bromide (EtBr) Efflux Inhibition Assay

Objective: Evaluate the efficacy of C-2 aryl substituted analogs as NorA efflux pump inhibitors (EPIs).

  • Cell Loading : Grow S. aureus SA-1199B (a known norA overexpressor) to an OD600 of 0.6. Wash and resuspend in 20 mM HEPES buffer (pH 7.0) containing EtBr (10 μg/mL) and Carbonyl cyanide m-chlorophenyl hydrazone (CCCP, 100 μM).

    • Causality: CCCP uncouples the proton motive force, completely disabling the ATP-dependent NorA pump and forcing the cells to passively load with EtBr.

  • Washing and Starvation : Centrifuge and wash the cells to remove extracellular EtBr and CCCP, keeping them on ice to halt premature efflux.

  • Efflux Triggering : Inject the loaded cells into a microtiter plate containing the test quinolin-4-ol analog and 50 mM glucose.

    • Causality: Glucose re-energizes the cells, immediately activating the NorA pump.

  • Fluorescence Monitoring : Measure fluorescence (Excitation: 530 nm, Emission: 600 nm) over 30 minutes.

    • Causality: EtBr is highly fluorescent when intercalated with intracellular DNA but loses fluorescence when pumped out. A sustained high fluorescence signal in the presence of the analog directly confirms the blockade of the NorA efflux pump 3.

Structure-Activity Relationship (SAR) Insights

The baseline 6-Chloro-2,3-dimethylquinolin-4-ol scaffold provides a moderate antimicrobial effect. The electron-withdrawing 6-chloro group enhances the lipophilicity of the molecule, facilitating passive diffusion across the lipid bilayer of Gram-positive bacteria. However, substituting the 2,3-dimethyl groups with alkoxy chains (e.g., 2-ethoxy-3-methyl) alters the steric bulk, which can shift the binding affinity away from DNA gyrase and toward biofilm disruption 1. Furthermore, replacing the C-2 methyl with a bulky phenyl or propoxyphenyl group completely abolishes direct bactericidal activity but creates a highly potent NorA efflux pump inhibitor 34. This structural pivot is crucial for combination therapies, where the quinoline analog rescues the efficacy of traditional fluoroquinolones.

References

  • Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. National Institutes of Health (NIH).[Link]

  • Evolution from a Natural Flavones Nucleus to Obtain 2-(4-Propoxyphenyl)quinoline Derivatives As Potent Inhibitors of the S. aureus NorA Efflux Pump. ACS Publications - Journal of Medicinal Chemistry. [Link]

  • C-2 phenyl replacements to obtain potent quinoline-based Staphylococcus aureus NorA inhibitors. Semantic Scholar.[Link]

Sources

Comparative

A Comparative Guide to the Definitive Structure Elucidation of 6-Chloro-2,3-dimethylquinolin-4-ol: X-ray Crystallography vs. Spectroscopic Methods

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research and a critical step in the pharmaceutical p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research and a critical step in the pharmaceutical pipeline. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with complementary spectroscopic techniques for the validation of the novel quinoline derivative, 6-Chloro-2,3-dimethylquinolin-4-ol.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of 6-Chloro-2-phenylquinolin-4-ol, for instance, have shown potential as anticancer and antimicrobial agents, with their biological activity being highly dependent on the substitution pattern on the quinoline ring.[1] Therefore, rigorous structural verification of newly synthesized analogues like 6-Chloro-2,3-dimethylquinolin-4-ol is paramount.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled, high-resolution view of a molecule's atomic arrangement in the solid state.[2] By analyzing the diffraction pattern of X-rays passed through a high-quality crystal, one can determine precise bond lengths, bond angles, and the overall molecular geometry, providing unambiguous proof of structure.[3]

Experimental Workflow for X-ray Crystallography

The journey from a synthesized compound to a validated crystal structure is a meticulous process.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 6-Chloro-2,3-dimethylquinolin-4-ol Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Screening Crystal Growth Screening (Vapor Diffusion, Slow Evaporation) Purification->Screening Optimization Optimization of Crystal Quality Screening->Optimization Mounting Crystal Mounting Optimization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Solution Structure Solution (e.g., Direct Methods) Data_Collection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray crystallographic analysis.

Detailed Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of 6-Chloro-2,3-dimethylquinolin-4-ol are grown. A common method is slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.[4]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (e.g., direct methods or Patterson synthesis) and refined to obtain the final atomic coordinates.[4]

  • Validation: The final structure is validated using established metrics such as R-factor, goodness-of-fit, and analysis of the residual electron density map.[5][6]

Expected Crystallographic Data for 6-Chloro-2,3-dimethylquinolin-4-ol

While a crystal structure for the exact title compound is not publicly available, the following table outlines the typical parameters that would be reported.

ParameterExpected Value/Information
Chemical FormulaC₁₁H₁₀ClNO
Molecular Weight207.66 g/mol
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P2₁/c)
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
VolumeV (ų)
ZNumber of molecules per unit cell
Density (calculated)ρ (g/cm³)
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.
Goodness-of-fit (GooF)A statistical measure of the quality of the structural model. A value close to 1 indicates a good fit.

The Supporting Cast: Spectroscopic Techniques

When single crystals are not obtainable, or for confirmation of the structure in solution, a suite of spectroscopic methods is indispensable.[3] These techniques provide complementary information that, when combined, can lead to a confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[1] It provides detailed information about the chemical environment and connectivity of atoms. For 6-Chloro-2,3-dimethylquinolin-4-ol, ¹H and ¹³C NMR would be crucial.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically 7.0-9.0 ppm), with chemical shifts and coupling patterns influenced by the chloro and hydroxyl substituents.[7]

  • Methyl Protons: Two distinct singlets for the two methyl groups.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

  • Distinct signals for each of the 11 carbon atoms in the molecule, with their chemical shifts providing information about their electronic environment.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, which helps in confirming the molecular formula.[1]

Expected Mass Spectral Features for 6-Chloro-2,3-dimethylquinolin-4-ol:

  • Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (approximately 207.66 g/mol ).

  • Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak will be observed, which is a key indicator for the presence of a single chlorine atom.[9][10]

  • Fragmentation Pattern: Predictable fragmentation pathways involving the loss of methyl groups, chlorine, and other fragments from the quinoline core.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features for 6-Chloro-2,3-dimethylquinolin-4-ol:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C=C and C=N Stretching: Absorptions in the 1500-1650 cm⁻¹ region, corresponding to the aromatic and heterocyclic rings.

  • C-Cl Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

Comparative Analysis: The Power of a Multi-faceted Approach

The following table provides a direct comparison of the strengths and limitations of each technique for the structural validation of 6-Chloro-2,3-dimethylquinolin-4-ol.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, and intermolecular interactions.[2]Unambiguous and definitive structural proof.[1]Requires high-quality single crystals, which can be difficult to obtain.[11] Provides solid-state structure which may differ from solution-state.
NMR Spectroscopy Atomic connectivity, chemical environment of atoms, and stereochemical relationships.[7]Powerful for structure elucidation in solution.Does not provide absolute 3D structure or bond lengths/angles.
Mass Spectrometry Molecular weight and elemental composition (with high resolution MS).[9]High sensitivity and provides molecular formula confirmation.Does not provide information on atom connectivity or stereochemistry.
IR Spectroscopy Presence of functional groups.[3]Quick and easy method for functional group identification.Provides limited information on the overall molecular structure.

Conclusion: An Integrated Approach to Structural Certainty

While single-crystal X-ray crystallography stands as the definitive method for the structural elucidation of novel compounds like 6-Chloro-2,3-dimethylquinolin-4-ol, a comprehensive and robust validation relies on the synergistic use of spectroscopic techniques. NMR, MS, and IR spectroscopy provide crucial, complementary data that corroborates the solid-state structure and offers insights into the molecule's identity and purity in solution. For drug development professionals and researchers, this integrated approach ensures the highest level of confidence in the synthesized molecule, forming a solid foundation for further chemical and biological investigations.

References

  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • Small Molecule X‐ray Crystal Structures at a Crossroads. Wiley Online Library.
  • The analysis of the proton magnetic resonance spectra of heteroaromatic systems. II. Quinoline and its mononitroderivatives. Australian Journal of Chemistry.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications.
  • Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives. Benchchem.
  • XFELs make small molecule crystallography without crystals possible. Chemistry World.
  • Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH.
  • Application Notes & Protocols for Mass Spectrometry of 3,4-Dichloro-7-(trifluoromethyl)quinoline. Benchchem.
  • Spectroscopic and Synthetic Profile of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide. Benchchem.
  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. ACS Publications.
  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. University of Canterbury.
  • Confirming the Structure of Synthesized 6-Chloro-2-phenylquinolin-4-ol Derivatives: A Comparative Guide. Benchchem.
  • Application Notes and Protocols for X-ray Crystallography of Novel Benzo[f]quinoline Derivatives. Benchchem.
  • Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. ResearchGate.
  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic.
  • 6-Chloro-2-methylquinolin-4-ol. PubChem.
  • X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. SciSpace.
  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed.

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Validation

A Comparative Benchmarking Guide to the Synthesis of 6-Chloro-2,3-dimethylquinolin-4-ol

This guide provides an in-depth comparative analysis of the Conrad-Limpach synthesis for preparing 6-Chloro-2,3-dimethylquinolin-4-ol, a key heterocyclic scaffold in medicinal chemistry.[1][2] We will explore the mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the Conrad-Limpach synthesis for preparing 6-Chloro-2,3-dimethylquinolin-4-ol, a key heterocyclic scaffold in medicinal chemistry.[1][2] We will explore the mechanistic underpinnings, procedural nuances, and performance metrics of this classical method against viable synthetic alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and related quinolin-4-one derivatives.

The quinolin-4-one core is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antibacterial, anticancer, and antiviral activities.[2][3] The specific target of this guide, 6-Chloro-2,3-dimethylquinolin-4-ol, incorporates key structural motifs—a halogenated benzene ring and alkyl substitutions on the pyridinone ring—that are often explored in structure-activity relationship (SAR) studies to modulate pharmacological profiles.[4]

Part 1: The Conrad-Limpach Synthesis: A Detailed Exploration

First discovered in 1887 by Max Conrad and Leonhard Limpach, this reaction remains a robust and widely utilized method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[5][6] The synthesis is fundamentally a two-step process involving the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization of the resulting intermediate.[1]

For the synthesis of 6-Chloro-2,3-dimethylquinolin-4-ol, the specific reactants are 4-chloroaniline and ethyl 2-methylacetoacetate.

Reaction Mechanism and Rationale

The Conrad-Limpach synthesis is a classic example of condensation chemistry followed by an intramolecular electrocyclization.[5][7] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Step 1: Enamine (β-aminoacrylate) Formation: The synthesis begins with the acid-catalyzed reaction between the primary amine of 4-chloroaniline and the ketone carbonyl of ethyl 2-methylacetoacetate.[5][7] This is a nucleophilic addition reaction that forms a β-aminoacrylate intermediate. This step is typically performed at moderate temperatures (room temperature to reflux) and is kinetically controlled.[8] The use of a catalytic amount of acid, such as glacial acetic acid or sulfuric acid, facilitates the multiple keto-enol tautomerizations involved.[5][8]

  • Step 2: Thermal Cyclization: The isolated β-aminoacrylate intermediate undergoes an intramolecular cyclization at very high temperatures, generally around 250 °C.[1][6] This high energy barrier is necessary because the reaction involves an electrocyclic ring-closing onto the aromatic ring, which temporarily disrupts its aromaticity.[9] This step is the rate-determining step of the overall synthesis.[5] The reaction concludes with the elimination of ethanol to re-aromatize the system, yielding the final 4-hydroxyquinoline product.[7]

Critical Experimental Parameters
  • Temperature Control: The initial condensation should be conducted at a lower temperature to favor the formation of the desired enamine intermediate. The subsequent cyclization requires a significantly higher temperature (~250 °C) to overcome the activation energy of the ring-closing step.[5][10]

  • Solvent Selection: While early protocols performed the cyclization neat, yields were often low (<30%).[5] The use of a high-boiling, inert solvent is paramount for achieving high yields, often up to 95%.[5][8] Solvents such as mineral oil, diphenyl ether, or Dowtherm A are commonly used as they can reach the required temperatures and provide efficient heat transfer.[9] However, these solvents can be difficult to remove during workup.[9] More recent studies have explored alternative, user-friendly solvents like ethyl benzoate.[9]

  • Catalysis: While the initial condensation is often acid-catalyzed, the high-temperature cyclization is primarily a thermal process. The choice and amount of acid in the first step must be carefully controlled to avoid side reactions.[8]

Experimental Protocol: Conrad-Limpach Synthesis of 6-Chloro-2,3-dimethylquinolin-4-ol

Step 1: Synthesis of Ethyl 3-(4-chloroanilino)-2-methylbut-2-enoate

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chloroaniline (1.0 eq) in toluene.

  • Add ethyl 2-methylacetoacetate (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).

  • Heat the mixture to reflux and collect the water formed during the condensation in the Dean-Stark trap.

  • Monitor the reaction by TLC until the 4-chloroaniline is consumed.

  • Once complete, cool the mixture to room temperature and remove the toluene under reduced pressure to yield the crude β-aminoacrylate intermediate. This intermediate can be used in the next step without further purification.

Step 2: Thermal Cyclization to 6-Chloro-2,3-dimethylquinolin-4-ol

  • To the crude intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 250-260 °C in an oil bath, using a distillation setup to remove the ethanol that evolves.

  • Maintain this temperature for 30-60 minutes. The product may begin to precipitate during this time.[8]

  • Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent.

  • Collect the solid product by filtration.

  • Wash the collected solid thoroughly with a non-polar solvent like hexane or diethyl ether to remove the residual high-boiling solvent.[10]

  • Further purify the crude product by recrystallization from a suitable solvent such as ethanol or acetic acid.

Visualizing the Workflow

Conrad_Limpach_Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization cluster_purification Workup & Purification reactants1 4-Chloroaniline + Ethyl 2-methylacetoacetate intermediate Ethyl 3-(4-chloroanilino)- 2-methylbut-2-enoate reactants1->intermediate Toluene, cat. Acid Reflux (Dean-Stark) product 6-Chloro-2,3-dimethylquinolin-4-ol intermediate->product Diphenyl Ether ~250°C, -EtOH purification 1. Cool & Filter 2. Wash (Hexane) 3. Recrystallize product->purification Camps_Synthesis cluster_precursor Precursor Synthesis cluster_cyclization Camps Cyclization start 2-Amino-5-chloropropiophenone precursor N-(4-chloro-2-propionylphenyl)propanamide start->precursor Propanoyl chloride Base product 6-Chloro-2,3-dimethylquinolin-4-ol precursor->product Aqueous Base (e.g., NaOH) Heat

Caption: A potential workflow using the Camps cyclization method.

Part 3: Comparative Analysis

This section provides a side-by-side comparison of the Conrad-Limpach synthesis with other potential methods for preparing 6-Chloro-2,3-dimethylquinolin-4-ol.

FeatureConrad-Limpach SynthesisGould-Jacobs ReactionCamps Synthesis
Starting Materials 4-chloroaniline, ethyl 2-methylacetoacetate4-chloroaniline, substituted malonic esterN-(4-chloro-2-propionylphenyl)propanamide
Reagent Accessibility High; starting materials are commercially available.Moderate; substituted malonic esters may require synthesis.Low; the specific o-acylaminoacetophenone precursor is not readily available and requires synthesis.
Reaction Conditions High temperature (~250 °C) for cyclization. [6]High temperature (~250 °C) for cyclization, followed by hydrolysis/decarboxylation.Basic conditions, moderate heat.
Typical Yields Moderate to High (can exceed 90% with proper solvent choice). [5]Generally good, but requires additional steps which can lower the overall yield.Variable, highly dependent on the substrate.
Key Advantages Direct, convergent route. Good scalability. High yields are achievable.Versatile for introducing a 3-carboxy group.Milder cyclization conditions (avoids very high temperatures).
Key Disadvantages Requires very high temperatures. High-boiling solvents can be difficult to remove. [9]Less direct for the target molecule. Requires extra steps for decarboxylation.Requires a multi-step synthesis of the starting material.
Suitability for Target Excellent. The most direct and efficient route.Poor. Not well-suited for the desired 2,3-dimethyl substitution without a carboxyl group.Poor. The required starting material is complex to synthesize.

Conclusion

For the synthesis of 6-Chloro-2,3-dimethylquinolin-4-ol, the Conrad-Limpach synthesis stands out as the most practical and efficient method. Its reliance on readily available starting materials and its direct, convergent nature make it superior to alternatives like the Gould-Jacobs and Camps syntheses for this specific target. While the requirement for high cyclization temperatures presents a challenge, this can be effectively managed through the use of appropriate high-boiling inert solvents, leading to excellent yields. The key to success in the Conrad-Limpach synthesis lies in the careful control of reaction parameters, particularly the separation of the initial low-temperature condensation from the subsequent high-temperature cyclization. For researchers and professionals in drug development, mastering this classical reaction provides a reliable and scalable pathway to an important class of heterocyclic compounds.

References

  • Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Conrad-Limpach Synthesis - SynArchive. (n.d.). Retrieved March 26, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2021). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • Conrad-Limpach Quinoline Synthesis. (2009). odos. Retrieved March 26, 2026, from [Link]

  • Conrad-Limpach reaction. (2026, March 16). YouTube. Retrieved March 26, 2026, from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI. Retrieved March 26, 2026, from [Link]

  • Conrad-Limpach Reaction. (n.d.). Cambridge University Press & Assessment. Retrieved March 26, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). PubMed. Retrieved March 26, 2026, from [Link]

  • Submitted by Morgan Hans and Lionel Delaude. (n.d.). Organic Syntheses Procedure. Retrieved March 26, 2026, from [Link]

  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (n.d.). Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]

  • Conrad–Limpach reaction. (2014, January 1). R Discovery. Retrieved March 26, 2026, from [Link]

  • Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 2). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Two possible products of the Conrad–Limpach synthesis. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023, August 23). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Degradation of chloroaromatics: purification and characterization of a novel type of chlorocatechol 2,3-dioxygenase of Pseudomonas putida GJ31. (n.d.). PubMed. Retrieved March 26, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 6-chloro-quinazolin Derivatives as Potential Antitumor Agents. (2014, September 12). PubMed. Retrieved March 26, 2026, from [Link]

  • CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H). (n.d.). Google Patents.
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021, January 18). MDPI. Retrieved March 26, 2026, from [Link]

  • Synthesis of 4-chloro-2,6-dimethylquinoline. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • US6740758B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. (n.d.). Google Patents.
  • Reducing Organics and its Water Quality Impact. (n.d.). ChemRxiv. Retrieved March 26, 2026, from [Link]

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Comparative

Introduction: The Analytical Imperative for 6-Chloro-2,3-dimethylquinolin-4-ol

An In-Depth Comparative Guide to the Validation of 6-Chloro-2,3-dimethylquinolin-4-ol Concentration using LC-MS/MS This guide provides a comprehensive, technically detailed comparison of Liquid Chromatography with tandem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Validation of 6-Chloro-2,3-dimethylquinolin-4-ol Concentration using LC-MS/MS

This guide provides a comprehensive, technically detailed comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 6-Chloro-2,3-dimethylquinolin-4-ol. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methodologies. This document delves into the underlying principles of the validation process, offering a step-by-step protocol and a comparative analysis with High-Performance Liquid Chromatography with UV detection (HPLC-UV).

6-Chloro-2,3-dimethylquinolin-4-ol is a quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its accurate quantification in complex biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. The selection of an appropriate analytical technique is a critical decision that directly impacts the quality and reliability of preclinical and clinical data. This guide will explore the validation of a highly sensitive and specific LC-MS/MS method, contextualized by a comparison with the more traditional HPLC-UV approach.

The Power of LC-MS/MS: A Synopsis

LC-MS/MS has emerged as the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and specificity. The coupling of liquid chromatography, which separates the analyte of interest from other matrix components, with tandem mass spectrometry, which provides structural information based on mass-to-charge ratios, results in a powerful analytical tool. This combination allows for the confident identification and quantification of analytes at very low concentrations, even in complex biological fluids.

Experimental Workflow: A Visual Overview

The following diagram illustrates the general workflow for the validation of 6-Chloro-2,3-dimethylquinolin-4-ol concentration using LC-MS/MS.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation prep_start Biological Matrix (Plasma, Urine, etc.) spike Spike with 6-Chloro-2,3-dimethylquinolin-4-ol and Internal Standard prep_start->spike extraction Protein Precipitation / LLE / SPE spike->extraction evaporation Evaporation and Reconstitution extraction->evaporation prep_end Final Sample for Injection evaporation->prep_end injection Autosampler Injection prep_end->injection lc UPLC Separation (e.g., C18 column) injection->lc ms Tandem Mass Spectrometry (ESI+, MRM Mode) lc->ms detection Detection and Data Acquisition ms->detection linearity Linearity & Range detection->linearity accuracy Accuracy & Precision linearity->accuracy sensitivity LOD & LOQ accuracy->sensitivity selectivity Selectivity & Matrix Effect sensitivity->selectivity stability Stability selectivity->stability validation_end Validated Method stability->validation_end

Caption: LC-MS/MS validation workflow for 6-Chloro-2,3-dimethylquinolin-4-ol.

Detailed Step-by-Step LC-MS/MS Protocol

This protocol is a representative example and may require optimization based on the specific matrix and instrumentation used.

4.1. Materials and Reagents

  • 6-Chloro-2,3-dimethylquinolin-4-ol analytical standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 6-Chloro-2,3-dimethylquinolin-4-ol-d4

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

4.2. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Rationale: Protein precipitation is a rapid and effective method for removing the bulk of matrix proteins, which can interfere with the analysis and foul the LC column and mass spectrometer. The use of a stable isotope-labeled internal standard is crucial for correcting for any variability in sample preparation and instrument response.

4.3. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Rationale: A C18 column is a versatile choice for retaining non-polar to moderately polar compounds like 6-Chloro-2,3-dimethylquinolin-4-ol. The gradient elution allows for efficient separation from endogenous matrix components and ensures a sharp peak shape.

4.4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 6-Chloro-2,3-dimethylquinolin-4-ol: e.g., m/z 208.1 -> 166.1

    • Internal Standard (d4): e.g., m/z 212.1 -> 170.1

  • Collision Energy: Optimized for each transition

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Rationale: ESI in positive mode is typically effective for nitrogen-containing compounds like quinolines. MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and internal standard.

Comparative Performance: LC-MS/MS vs. HPLC-UV

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method compared to a hypothetical, optimized HPLC-UV method for the analysis of 6-Chloro-2,3-dimethylquinolin-4-ol in human plasma.

Validation ParameterLC-MS/MSHPLC-UVJustification for the Difference
Linearity (r²) > 0.998> 0.995Both methods can achieve excellent linearity, but LC-MS/MS often maintains it over a wider dynamic range.
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mLThe superior sensitivity of mass spectrometric detection allows for the quantification of much lower concentrations.
Accuracy (% Bias) ± 5%± 10%The high selectivity of MRM reduces interferences, leading to more accurate measurements at low concentrations.
Precision (% CV) < 10%< 15%Reduced matrix effects and the use of a co-eluting SIL-IS in LC-MS/MS contribute to better precision.
Selectivity High (based on m/z)Moderate (based on retention time and UV absorbance)LC-MS/MS can distinguish between compounds with the same retention time but different masses, a significant advantage over HPLC-UV.
Matrix Effect Can be significant but correctable with SIL-ISGenerally lower, but co-eluting interferences can be problematicIon suppression or enhancement is a known phenomenon in ESI-MS but can be effectively managed.
Sample Volume 50 µL200 µLThe higher sensitivity of LC-MS/MS allows for the use of smaller sample volumes.
Run Time 4 minutes10 minutesThe use of modern UPLC systems and shorter columns often results in faster analysis times for LC-MS/MS.

Trustworthiness: A Self-Validating System

To ensure the ongoing validity of the analytical results, a robust system of quality control (QC) is essential. This typically involves:

  • Calibration Curve: A fresh calibration curve should be prepared for each analytical run, consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards.

  • QC Samples: At least three levels of QC samples (low, medium, and high concentrations) should be prepared in the same matrix as the study samples and analyzed in duplicate in each run. The results of the QC samples must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal concentration) for the run to be accepted.

Conclusion: The Clear Advantage of LC-MS/MS

While HPLC-UV can be a viable technique for the quantification of 6-Chloro-2,3-dimethylquinolin-4-ol at higher concentrations, LC-MS/MS offers undeniable advantages in terms of sensitivity, selectivity, and speed. For regulated bioanalysis in drug development, where low detection limits and high confidence in data are paramount, LC-MS/MS is the superior choice. The initial investment in instrumentation and method development is offset by the generation of high-quality, reliable data that can withstand regulatory scrutiny.

References

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Chloro-2,3-dimethylquinolin-4-ol

As a Senior Application Scientist, it is understood that the integrity of our research and the safety of our personnel are of paramount importance. The proper management of chemical waste is not merely a regulatory hurdl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the integrity of our research and the safety of our personnel are of paramount importance. The proper management of chemical waste is not merely a regulatory hurdle but a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Chloro-2,3-dimethylquinolin-4-ol, grounded in established safety standards and chemical waste management principles. The procedures outlined herein are designed to ensure the protection of laboratory personnel and the environment.

The core principle for disposing of 6-Chloro-2,3-dimethylquinolin-4-ol is to treat it as a hazardous waste, specifically as a halogenated organic compound. This classification dictates the necessary segregation, containment, and disposal pathway.

Table 1: Key Safety and Disposal Information for 6-Chloro-2,3-dimethylquinolin-4-ol
ParameterGuidelineRationale and Reference
Waste Classification Halogenated Organic WasteThe molecule contains a chlorine atom, classifying it as a halogenated organic compound. These compounds require specific disposal routes, typically incineration at high temperatures, to prevent the formation of toxic byproducts.[1][2]
Primary Hazards Likely Toxic, Irritant, Environmental HazardBased on the parent quinoline structure, this compound should be handled as toxic if swallowed or in contact with skin, and as an irritant to skin and eyes.[3][4] It is also presumed to be toxic to aquatic life with long-lasting effects.[4]
Required PPE Nitrile Gloves, Safety Goggles, Lab CoatStandard laboratory PPE is required. This includes chemical-resistant gloves (nitrile is a suitable first choice), safety goggles to protect from splashes, and a lab coat to prevent skin contact.[4][5]
Container Type Labeled, compatible, sealed containerUse a chemically compatible container with a secure, threaded cap. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[6][7]
Disposal Method Licensed Hazardous Waste VendorUnder no circumstances should this chemical be disposed of down the drain or in regular trash.[8] It must be collected and disposed of by an approved and licensed hazardous waste disposal company.[9][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 6-Chloro-2,3-dimethylquinolin-4-ol from the point of generation to its final removal from the laboratory.

G A Waste Generation (6-Chloro-2,3-dimethylquinolin-4-ol) B Assess Hazards (Halogenated, Toxic, Irritant) A->B Step 1 C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C Step 2 D Segregate Waste Stream C->D Step 3 E Select Compatible Container (Designated for Halogenated Organics) D->E Step 4 F Label Container Correctly ('Hazardous Waste', Chemical Name, Date) E->F Step 5 G Transfer Waste to Container (Use funnel, avoid spills) F->G Step 6 H Store in Satellite Accumulation Area (SAA) (At or near point of generation) G->H Step 7 I Arrange for Pickup (Contact EHS or approved waste vendor) H->I Step 8 J Final Disposal (Incineration by licensed facility) I->J Step 9

Caption: Workflow for the safe disposal of 6-Chloro-2,3-dimethylquinolin-4-ol.

Detailed Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the disposal of 6-Chloro-2,3-dimethylquinolin-4-ol, ensuring compliance and safety at each stage.

Part 1: Preparation and Personal Protection
  • Hazard Assessment: Before handling the waste, recognize that 6-Chloro-2,3-dimethylquinolin-4-ol is a halogenated organic compound. Based on the known hazards of quinoline derivatives, it should be treated as toxic and an irritant.[3][4] This assessment is critical as it informs all subsequent handling and disposal decisions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE before handling the chemical or its waste. This includes:

    • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[5]

    • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are generally suitable, but always check the manufacturer's compatibility chart for prolonged contact.[4]

    • Body Protection: A standard laboratory coat should be worn to protect against skin contact.[5]

Part 2: Waste Segregation and Containment
  • Segregation: This is the most critical step in proper chemical waste management. 6-Chloro-2,3-dimethylquinolin-4-ol waste must be collected in a container designated specifically for halogenated organic waste.[1][6]

    • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[2][11]

    • DO NOT mix with other waste categories like acids, bases, or oxidizers.[2]

    • The causality behind this rule is that mixing incompatible waste streams can lead to dangerous chemical reactions. Furthermore, halogenated wastes require a specific high-temperature incineration process for disposal, and contamination with other waste types can complicate or prevent this process.[1]

  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a leak-proof, screw-on cap.[6][7] Typically, laboratories use designated carboys or bottles for this purpose.[1] Avoid using containers that could be mistaken for food or drink.

  • Labeling: Proper labeling is a strict regulatory requirement by the Environmental Protection Agency (EPA).[12] Before any waste is added, the container must be labeled with:

    • The words "Hazardous Waste" .[12]

    • The full chemical name: "6-Chloro-2,3-dimethylquinolin-4-ol" . Do not use abbreviations or chemical formulas.[6]

    • An indication of the hazards (e.g., "Toxic," "Irritant").[12]

Part 3: Accumulation and Storage
  • Waste Transfer: When transferring the waste into the designated container, do so in a well-ventilated area, such as a chemical fume hood. Use a funnel to prevent spills. Fill the container to no more than 90% of its capacity to allow for expansion.[7]

  • Storage in a Satellite Accumulation Area (SAA): The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of laboratory personnel.[7][12]

    • Keep the container securely closed at all times, except when actively adding waste.[6]

    • If the waste is flammable, it should be stored in a flammable storage cabinet.[12]

Part 4: Final Disposal
  • Scheduling Pickup: Once the container is full or waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste vendor.[10]

  • Documentation: Maintain accurate records of the waste generated, as this is essential for regulatory compliance and for the waste vendor to handle the disposal correctly.[10]

  • Final Disposal Method: The licensed vendor will transport the waste to a treatment, storage, and disposal facility (TSDF). Halogenated organic compounds like 6-Chloro-2,3-dimethylquinolin-4-ol are typically destroyed via high-temperature incineration, which is necessary to break down the halogenated molecules safely.[1][13]

By adhering to this structured protocol, researchers can ensure that the disposal of 6-Chloro-2,3-dimethylquinolin-4-ol is conducted safely, responsibly, and in full compliance with regulatory standards, thereby upholding the principles of scientific integrity and laboratory safety.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Methacrolein. Retrieved from vertexaisearch.cloud.google.com.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Unknown. (n.d.). Chemical Waste Disposal Guidelines.
  • Sciencelab.com. (2005). Material Safety Data Sheet - Quinoline, 96%.
  • University of Waterloo. (n.d.). Hazardous Waste Disposal Chart.
  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab.
  • Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet - 6-Chloroquinoline.
  • Ministry of Environment, Taiwan. (n.d.). Industrial Waste Storage, Cleaning and Disposal Methods and Facility Standards.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • TCI EUROPE N.V. (2025). Safety Data Sheet - 6-Chloroquinoline.
  • Sigma-Aldrich. (2025). Safety Data Sheet - 1,3-Dichlorobenzene.
  • Fisher Scientific. (2021). Safety Data Sheet - 3-Dimethylamino-2-methylpropyl chloride hydrochloride.
  • Merck Millipore. (2021). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Fisher Scientific Company. (2025). Safety Data Sheet - Quinoline.
  • Central Drug House (P) Ltd. (n.d.). Quinoline CAS No 91-22-5 Material Safety Data Sheet.
  • PENTA. (2025). Safety Data Sheet - Quinoline.
  • Apollo Scientific. (2023). Safety Data Sheet - 4-Chloro-6-methoxyquinolin-7-ol.
  • Desolv. (2024). Safety Data Sheet - DESOLV™.

Sources

Handling

Personal protective equipment for handling 6-Chloro-2,3-dimethylquinolin-4-ol

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a system of applied physical chemistry. When handling 6-Chloro-2,3-dimethylquinolin-4-ol, we are dealing with a h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a system of applied physical chemistry. When handling 6-Chloro-2,3-dimethylquinolin-4-ol, we are dealing with a halogenated heterocyclic compound. To ensure absolute safety and operational excellence, we must design a self-validating protocol grounded in the American Chemical Society's (ACS) RAMP framework: Recognize, Assess, Minimize, and Prepare[1].

Quantitative Chemical Profile & Mechanistic Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical parameters of the target compound[2]. The presence of the chloro-substituent at the 6-position significantly increases the molecule's lipophilicity compared to its parent quinoline structure. This lipophilicity enhances its ability to penetrate the stratum corneum of the skin, while the quinoline core presents risks of acute toxicity, genetic defects, and severe mucous membrane irritation[3].

PropertyValueOperational Implication
Chemical Name 6-Chloro-2,3-dimethylquinolin-4-olHalogenated heterocycle; requires specific waste segregation.
CAS Number 1447-43-4Unique identifier for Safety Data Sheet (SDS) cross-referencing.
Molecular Formula C11H10ClNOContains chlorine; combustion yields toxic HCl gas.
Molecular Weight 207.66 g/mol Fine powder form is highly susceptible to aerosolization.

Mechanistic Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450 mandates that laboratory personnel be protected from hazardous chemical exposures[4]. Furthermore, OSHA 29 CFR 1910.132 requires a rigorous hazard assessment to determine appropriate PPE[5]. The following matrix details the required PPE and the scientific causality behind each selection.

PPE CategorySpecificationMechanistic Justification
Eye Protection Indirect-vented chemical splash goggles (ANSI Z87.1)Protects against micro-particulate aerosolization. Standard safety glasses lack the orbital seal required to prevent fine dust from contacting ocular mucosa.
Hand Protection Double-layered Nitrile gloves (≥ 5 mil thickness)Halogenated quinolines are highly lipophilic. Double-gloving creates a secondary barrier that significantly delays chemical breakthrough times.
Body Protection Flame-resistant (FR) lab coat with knit cuffsKnit cuffs prevent the accumulation of static-charged powders on exposed forearms, minimizing transdermal exposure risks.
Respiratory N95 or P100 particulate respiratorMandatory if weighing outside a certified fume hood to mitigate the inhalation risk of fine crystalline dust[3].

Operational Workflow: Step-by-Step Handling Protocol

To minimize risks, every handling step must be a self-validating system. We apply the RAMP principles to ensure that the environment is controlled before the chemical container is even opened[6].

Step 1: Environmental Preparation

  • Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

  • Set the fume hood sash to a maximum height of 18 inches to ensure optimal aerodynamic containment[4].

  • Place an anti-static weighing boat on the analytical balance. Causality note: Halogenated powders often carry a static charge that causes them to repel from standard plastic spatulas, leading to environmental contamination.

Step 2: Chemical Transfer

  • Don all PPE specified in the matrix above.

  • Use a grounded, stainless-steel micro-spatula to transfer the 6-Chloro-2,3-dimethylquinolin-4-ol.

  • Weigh the material slowly. Causality note: Rapid movements create turbulent air currents within the hood, which can easily aerosolize the low-molecular-weight powder (207.66 g/mol )[2].

  • Seal the primary container immediately after transfer and wipe the exterior with a damp disposable cloth to remove micro-dust.

Spill Response & Chemical Disposal Plan

Even with rigorous protocols, we must prepare for emergencies[1]. If a spill occurs, follow this step-by-step mitigation strategy:

Step 1: Containment and Neutralization

  • Assess: If the spill is outside the fume hood, immediately evacuate the immediate area to prevent tracking the powder.

  • Suppress: Do not dry-sweep the powder, as this will aerosolize the active compound. Instead, cover the spill with absorbent paper towels lightly dampened with a 70% ethanol/water solution. The ethanol reduces the surface tension, allowing the lipophilic powder to be absorbed without becoming airborne.

  • Collect: Carefully fold the dampened towels inward, trapping the chemical.

Step 2: Segregated Disposal

  • Place the contaminated towels, along with your outer layer of nitrile gloves, into a designated hazardous waste bag.

  • Label the waste strictly as "Halogenated Organic Solid Waste." Causality note: Mixing halogenated waste with non-halogenated solvents can lead to exothermic reactions or complicate incineration processes at the disposal facility.

Process Visualization

The following diagram illustrates the logical flow of our RAMP-based safety protocol.

G Start 6-Chloro-2,3-dimethylquinolin-4-ol Handling Workflow Assess 1. Risk Assessment (ACS RAMP Framework) Start->Assess PPE 2. PPE Donning (Nitrile, Goggles, Lab Coat) Assess->PPE Hood 3. Fume Hood Operation (Sash at 18 inches) PPE->Hood Spill Spill Detected? Hood->Spill Clean Emergency Spill Protocol (Wet wipe, HazMat bag) Spill->Clean Yes Proceed 4. Weighing & Transfer (Anti-static tools) Spill->Proceed No Dispose 5. Waste Disposal (Halogenated Organics) Clean->Dispose Proceed->Dispose

Workflow for handling 6-Chloro-2,3-dimethylquinolin-4-ol using ACS RAMP safety principles.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". URL:[Link]

  • National Institutes of Health (NIH). "OSHA Regulations and Guidance Applicable to Laboratories". URL:[Link]

  • PubChem. "Quinoline | C9H7N | CID 7047". URL:[Link]

  • American Chemical Society (ACS). "Safety in Academic Chemistry Laboratories". URL:[Link]

  • American Chemical Society (ACS). "Safety". URL: [Link]

Sources

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